Cyclohexyl(phenyl)methanamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
cyclohexyl(phenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-4,7-8,12-13H,2,5-6,9-10,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQCBKIHKSZUZKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30453904 | |
| Record name | cyclohexyl(phenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30453904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23459-35-0 | |
| Record name | cyclohexyl(phenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30453904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: Cyclohexyl(phenyl)methanamine
CAS Number: 23459-35-0 (Free Base) | CAS Number: 58271-62-8 (HCl Salt)[1]
Part 1: Executive Summary & Chemical Identity[1]
Cyclohexyl(phenyl)methanamine (also known as
Unlike its secondary amine isomer (N-cyclohexylbenzylamine), this compound features a primary amine attached to a chiral center bridging a lipophilic cyclohexyl ring and an aromatic phenyl ring.[1] This specific architecture makes it a high-value intermediate for synthesizing NMDA receptor antagonists (e.g., Lanicemine analogs) and a versatile resolving agent for chiral acids.[1]
Chemical Identification Data
| Parameter | Value |
| IUPAC Name | Cyclohexyl(phenyl)methanamine |
| Common Synonyms | |
| CAS (Free Base) | 23459-35-0 |
| CAS (HCl Salt) | 58271-62-8 |
| Molecular Formula | |
| Molecular Weight | 189.30 g/mol |
| SMILES | NC(C1CCCCC1)C2=CC=CC=C2 |
| InChIKey | JQCBKIHKSZUZKT-UHFFFAOYSA-N |
Part 2: Physicochemical Profile[1][3]
The compound exhibits significant lipophilicity due to the dual cyclic systems, necessitating specific solvent systems for extraction and chromatography.[1]
| Property | Metric | Experimental Context |
| LogP (Predicted) | 3.97 | Indicates high blood-brain barrier (BBB) permeability potential.[1] |
| Density | 1.001 g/cm³ | Liquid phase (Free Base).[1] |
| Boiling Point | 293.9°C | At 760 mmHg.[1] Requires high-vacuum distillation for purification.[1] |
| pKa | ~10.5 | Typical for |
| Solubility | Low (Water) | Soluble in DCM, MeOH, DMSO.[1] HCl salt is water-soluble.[1] |
Part 3: Synthetic Methodologies
The synthesis of Cyclohexyl(phenyl)methanamine requires overcoming steric hindrance at the
Route A: Reductive Amination of Phenyl Cyclohexyl Ketone (Preferred)
This route minimizes side reactions and allows for the isolation of the oxime intermediate to ensure purity before the final reduction.[1]
-
Condensation: Phenyl cyclohexyl ketone is reacted with hydroxylamine hydrochloride (
) in an ethanolic acetate buffer to yield the oxime.[1] -
Reduction: The oxime is reduced using Lithium Aluminum Hydride (
) in dry THF or via catalytic hydrogenation (Raney Ni, 50 psi ).[1]
Route B: Grignard Addition to Imines
Useful for introducing chirality if chiral auxiliaries are used.[1]
-
Reagent Formation: Phenylmagnesium bromide (
) is prepared in situ.[1] -
Addition: The Grignard reagent is added to cyclohexanecarbonitrile (followed by reduction) or directly to a cyclohexyl-imine derivative.[1]
Visualization: Synthesis Workflow
The following diagram outlines the critical decision points in the synthetic pathway.
Figure 1: Comparative synthetic pathways emphasizing the oxime reduction route for higher purity.
Part 4: Pharmacological & Structural Applications[1]
Scaffold Analysis
Cyclohexyl(phenyl)methanamine is a "privileged structure" in medicinal chemistry.[1] It serves as a simplified analog of Lefetamine (an opioid/stimulant) and shares structural homology with Lanicemine (a low-trapping NMDA antagonist).[1]
-
Hydrophobic Domain: The cyclohexyl ring occupies the hydrophobic pocket of receptors (e.g., the S1' pocket in serine proteases or hydrophobic regions in MATs).[1]
-
Aromatic Domain: The phenyl ring engages in
- stacking interactions.[1] -
Cationic Domain: The primary amine forms salt bridges with aspartate/glutamate residues in the receptor binding site.[1]
Visualization: Pharmacophore Map
This diagram illustrates the binding interactions theoretically possible with this scaffold.[1]
Figure 2: Pharmacophore mapping showing the tripartite interaction potential of the scaffold.[1]
Part 5: Analytical Protocols
To ensure the integrity of the synthesized compound, the following self-validating analytical protocols are recommended.
High-Performance Liquid Chromatography (HPLC)[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1]
-
Mobile Phase:
-
Gradient: 10% B to 90% B over 20 minutes.
-
Detection: UV at 210 nm (Amine absorption) and 254 nm (Phenyl absorption).[1]
-
Validation: The peak area ratio at 210/254 nm should remain constant across the peak width to confirm peak purity.
Proton NMR ( -NMR, 400 MHz, )
-
Diagnostic Signals:
-
Interpretation: The integration ratio of Aromatic (5H) to Methine (1H) is the primary check for successful reduction of the ketone/oxime.[1]
Part 6: Safety & Handling (SDS Summary)
Hazard Classification:
-
Acute Toxicity: Oral (Category 4).[1]
-
Skin Corrosion/Irritation: Category 2.[1]
-
Eye Damage: Category 1 (Risk of serious damage due to basicity).[1]
Handling Protocol:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1]
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The free base absorbs
from air to form carbamates; the HCl salt is hygroscopic.[1] -
Spill: Neutralize with dilute acetic acid before absorbing with sand/vermiculite.[1]
References
-
PubChem. (2025).[1][2][3] Cyclohexyl(phenyl)methanamine (Compound).[1][4][2][3][5][6][7][8][9] National Library of Medicine.[1] [Link][1]
-
Borgman, R. J., et al. (1974).[1][10] Alpha-methyldopamine derivatives.[1][10] Synthesis and pharmacology. Journal of Medicinal Chemistry, 17(4), 427-430.[1][10] (Contextual grounding for phenyl-alkyl-amine synthesis). [Link]
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- 3. Cyclohexyl(phenyl)methanamine | C13H19N | CID 11064121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cyclohexyl(phenyl)methanamine | CAS#:23459-35-0 | Chemsrc [chemsrc.com]
- 5. 58271-62-8|Cyclohexyl(phenyl)methanamine hydrochloride|BLD Pharm [bldpharm.com]
- 6. chemscene.com [chemscene.com]
- 7. N-(Cyclohexylmethyl)-1-phenyl-methanamine hydrochloride [P26730] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]
- 8. scbt.com [scbt.com]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. Alpha-methyldopamine derivatives. Synthesis and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Profile: α-Cyclohexyl(phenyl)methanamine Scaffolds
Content Type: Technical Whitepaper & Laboratory Guide Subject: Physicochemical Characterization, Synthesis, and Analytical Profiling Target Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Leads[1]
Executive Summary
Cyclohexyl(phenyl)methanamine (CAS: 38346-16-4), chemically defined as
This guide provides a definitive technical analysis of the molecule, resolving common nomenclature ambiguities, detailing high-yield synthetic protocols, and establishing robust analytical standards for molecular weight confirmation.[1]
Molecular Identity & Physicochemical Metrics[1][2][3][4]
Precise molecular weight determination is the cornerstone of small molecule characterization, particularly when distinguishing between free bases and salt forms during formulation.[1]
1.1 Core Data Table[1][2]
| Property | Value | Technical Context |
| IUPAC Name | 1-Cyclohexyl-1-phenylmethanamine | Official nomenclature |
| Molecular Formula | Free base | |
| Average Molecular Weight | 189.30 g/mol | Used for stoichiometry |
| Monoisotopic Mass | 189.15175 Da | Critical for HRMS (M+H observed at ~190.159) |
| CAS Registry | 38346-16-4 | General racemate |
| Chirality | 1 Chiral Center | Exists as (R) and (S) enantiomers |
| Predicted LogP | 3.2 – 3.5 | High lipophilicity; BBB penetrant |
| Polar Surface Area (PSA) | 26.02 Ų | Indicates excellent oral bioavailability |
1.2 Structural Disambiguation (Critical Warning)
In literature, "Cyclohexyl(phenyl)methanamine" is often confused with structural isomers. Researchers must verify connectivity via 2D-NMR (HMBC) to distinguish between:
-
Target (
-subst): Amine attached to the central methine bridge.[1] -
Lefetamine Analogs: N,N-dimethyl-1,2-diphenylethylamine derivatives.[1]
-
PCP Analogs: 1-(1-phenylcyclohexyl)amine (Geminal substitution on the ring).[1]
Synthetic Methodology: Reductive Amination
Objective: Synthesis of
Rationale: Direct reductive amination is preferred over Grignard addition to imines due to higher atom economy and the avoidance of moisture-sensitive organometallics.[1] The use of Sodium Cyanoborohydride (
2.1 Reaction Workflow (DOT Visualization)
Figure 1: One-pot reductive amination pathway. Note the risk of over-alkylation leading to secondary amines, controlled by excess ammonium acetate.
2.2 Step-by-Step Protocol
-
Reagent Setup: In a dry round-bottom flask, dissolve Cyclohexyl Phenyl Ketone (1.0 eq) in anhydrous Methanol (0.5 M concentration).
-
Amine Source: Add Ammonium Acetate (10.0 eq).[1] The large excess is critical to suppress the formation of the secondary amine dimer.[1]
-
Reduction: Add Sodium Cyanoborohydride (
, 2.0 eq) in one portion. -
Reaction: Stir at room temperature for 24–48 hours under an inert atmosphere (
). Monitor consumption of ketone by TLC (Hexane/EtOAc 8:2). -
Quench: Acidify with 1N HCl to pH < 2 (decomposes excess hydride and hydrolyzes borate complexes). Stir for 30 mins.
-
Workup: Basify with NaOH to pH > 12. Extract with Dichloromethane (DCM) x3.[1]
-
Purification: The crude oil is often a mixture.[1] Purify via flash column chromatography (DCM/MeOH/NH4OH) to isolate the pure primary amine.[1]
Analytical Characterization & Validation
To validate the synthesis and molecular weight, Mass Spectrometry (MS) is the primary tool.[1]
3.1 Mass Spectrometry Logic (Fragmentation)
The molecular ion (
-
Parent Peak: m/z 189 (Weak)[1]
-
Base Peak: The molecule cleaves at the weakest bond adjacent to the amine (alpha-cleavage).[1][3]
3.2 Fragmentation Pathway (DOT Visualization)
Figure 2: Primary fragmentation patterns in EI-MS.[1][2] The stability of the benzylic cation (Fragment A) typically dominates the spectrum.[1]
Pharmacological Relevance
The cyclohexyl(phenyl)methanamine scaffold is not merely a chemical curiosity; it is a template for bioactivity.[1]
-
Triple Reuptake Inhibition: Derivatives where the amine is methylated (N-methyl) show potent inhibition of Serotonin (SERT), Norepinephrine (NET), and Dopamine (DAT) transporters.[1][4]
-
NMDA Antagonism: The steric bulk of the cyclohexyl group mimics the piperidine ring of phencyclidine (PCP), allowing it to block the ion channel of the NMDA receptor, though often with lower affinity and different side-effect profiles.[1]
References
-
Shao, L., et al. (2011).[1][4] "Discovery of N-methyl-1-(1-phenylcyclohexyl)methanamine, a novel triple serotonin, norepinephrine, and dopamine reuptake inhibitor."[1][4] Bioorganic & Medicinal Chemistry Letters, 21(5), 1438-1441.[1][4]
-
PubChem Compound Summary. (2024). "Alpha-Phenylcyclohexanemethanamine."[1] National Center for Biotechnology Information.[1]
-
McMurry, J. (2023).[1][3] "Mass Spectrometry of Some Common Functional Groups: Amines." Organic Chemistry via OpenStax.
-
RSC Publishing. (2020).[1] "Recent advances in the synthesis of α-amino ketones." Organic & Biomolecular Chemistry.
Sources
- 1. Benzenemethanamine, N,N,alpha-trimethyl- | C10H15N | CID 86536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (+-)-alpha-Pinene | C10H16 | CID 6654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 12.3 Mass Spectrometry of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 4. Discovery of N-methyl-1-(1-phenylcyclohexyl)methanamine, a novel triple serotonin, norepinephrine, and dopamine reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Cyclohexyl(phenyl)methanamine: Structural Characterization, Synthesis, and Pharmacophore Analysis
Introduction and Chemical Identity
Cyclohexyl(phenyl)methanamine (CAS: 23459-35-0), often referred to as
In drug development, this scaffold acts as a bioisostere for 1,2-diphenylethylamine derivatives (such as lefetamine) and is a key intermediate in the synthesis of NMDA receptor antagonists and monoamine reuptake inhibitors. Its structural uniqueness lies in the "semi-rigid" nature of the cyclohexyl group, which provides bulk tolerance in receptor binding pockets distinct from planar aromatic rings.
Chemical Specifications
| Property | Value |
| IUPAC Name | 1-Cyclohexyl-1-phenylmethanamine |
| CAS Number | 23459-35-0 |
| Molecular Formula | |
| Molecular Weight | 189.30 g/mol |
| Chirality | Yes (1 Stereocenter: R and S enantiomers) |
| LogP (Predicted) | ~3.97 (High Lipophilicity) |
| H-Bond Donors | 1 (Primary Amine) |
Synthetic Pathways and Mechanistic Logic
The synthesis of cyclohexyl(phenyl)methanamine requires precise control to prevent over-reduction (yielding dicyclohexyl derivatives) or under-reduction. Two primary strategies are employed: Selective Catalytic Hydrogenation and Reductive Amination .
Strategy A: Selective Catalytic Hydrogenation of Benzhydrylamine
This route involves the partial reduction of benzhydrylamine (diphenylmethanamine).
-
Mechanism: Heterogeneous catalysis using Rhodium (
) or Platinum ( ) on carbon. -
Critical Control Point: The aromatic rings in benzhydrylamine are susceptible to hydrogenation.
is often preferred for ring reduction, but stopping at the mono-cyclohexyl stage requires strict monitoring of hydrogen uptake and pressure (typically 50–100 psi). -
Risk: Over-reduction leads to dicyclohexylmethanamine, which is difficult to separate due to similar polarity.
Strategy B: Reductive Amination of Cyclohexyl Phenyl Ketone (Preferred Lab Protocol)
This approach is more chemically defined and avoids the selectivity issues of ring hydrogenation.
-
Precursor Synthesis: Friedel-Crafts acylation of benzene with cyclohexanecarbonyl chloride yields Cyclohexyl Phenyl Ketone.
-
Oximation: Reaction with hydroxylamine yields the oxime.
-
Reduction: The oxime is reduced to the primary amine using Lithium Aluminum Hydride (
) or catalytic hydrogenation ( ).
Visualization of Synthetic Logic
The following diagram outlines the decision tree for synthesis, highlighting the critical intermediates.
Figure 1: Synthetic pathways comparing De Novo construction (Top) vs. Degradative reduction (Bottom).
Detailed Experimental Protocol: Reductive Amination Route
This protocol is selected for its high fidelity and ease of validation in a standard research laboratory. It avoids the high-pressure vessels required for Strategy A.
Phase 1: Synthesis of Cyclohexyl Phenyl Ketone Oxime
Reagents: Cyclohexyl phenyl ketone (10 mmol), Hydroxylamine hydrochloride (15 mmol), Sodium Acetate (20 mmol), Ethanol (30 mL).
-
Dissolution: Dissolve hydroxylamine HCl and sodium acetate in a minimum amount of water. Add this to a solution of cyclohexyl phenyl ketone in ethanol.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 2–3 hours.
-
Validation: Monitor via TLC (Silica gel, Hexane:EtOAc 8:2). The ketone spot (
) should disappear, replaced by the oxime spot ( ).
-
-
Workup: Evaporate ethanol. Add water (50 mL) and cool in an ice bath. The oxime usually precipitates as a white solid. Filter, wash with cold water, and dry.
Phase 2: Reduction to Cyclohexyl(phenyl)methanamine
Reagents: Oxime (from Phase 1),
-
Inert Atmosphere: Flame-dry a 2-neck round bottom flask and purge with Argon/Nitrogen.
-
Hydride Prep: Suspend
in dry THF at 0°C. -
Addition: Dissolve the oxime in dry THF and add dropwise to the hydride suspension. Caution: Exothermic gas evolution.
-
Reflux: Once addition is complete, warm to room temperature, then reflux for 4–6 hours.
-
Quenching (Fieser Method): Cool to 0°C. Carefully add water (
mL), then 15% NaOH ( mL), then water ( mL) where is the weight of in grams. -
Isolation: Filter the granular precipitate. Dry the filtrate over
and concentrate in vacuo. -
Purification: The crude amine is an oil. Convert to the Hydrochloride salt by adding 2M HCl in ether to precipitate the solid salt for recrystallization (Isopropanol/Ether).
Structural Analysis & Spectroscopic Signatures
Characterizing the product requires distinguishing the aliphatic cyclohexyl protons from the aromatic phenyl protons.
| Technique | Diagnostic Signal | Interpretation |
| 1H NMR (CDCl3) | Phenyl ring protons (Aromatic). | |
| Methine proton ( | ||
| Cyclohexyl ring protons (Aliphatic envelope). | ||
| 13C NMR | Ipso-carbon of the Phenyl ring. | |
| Chiral Methine Carbon ( | ||
| Mass Spec | Molecular ion and characteristic deamination fragment. |
Pharmacological Relevance: NMDA Antagonism[3]
The cyclohexyl(phenyl)methanamine scaffold is pharmacologically significant as a core fragment for NMDA receptor antagonists .
Structure-Activity Relationship (SAR)
The NMDA receptor (specifically the NR2B subunit) contains a hydrophobic pocket that accommodates bulky lipophilic groups.
-
The Phenyl Ring: Engages in
stacking interactions with aromatic residues (e.g., Tyrosine/Phenylalanine) in the binding site. -
The Cyclohexyl Ring: Occupies a hydrophobic pocket. Unlike a second phenyl ring, the cyclohexyl group is non-planar (chair conformation), providing "volume" that can enhance selectivity or binding affinity by displacing water molecules from the pocket.
-
The Amine: Protonated at physiological pH, it forms a critical ionic bond (salt bridge) with an aspartate or glutamate residue in the receptor channel.
This scaffold is structurally related to Lefetamine and Diphenidine , where the replacement of one phenyl ring with a cyclohexyl ring often modulates the potency and dissociative effects.
Figure 2: Pharmacophore mapping of Cyclohexyl(phenyl)methanamine within the NMDA receptor binding pocket.
Therapeutic Implications
Research indicates that derivatives of this scaffold (phenylcycloalkylmethylamines) are investigated for:
-
Neuroprotection: Blocking excitotoxicity via NMDA antagonism.
-
Antidepressant Activity: Rapid-acting effects similar to ketamine derivatives.
-
Obesity: Modulation of monoamine reuptake pathways [1].
References
- US Patent 9238625B2. Compositions, synthesis, and methods of using phenylcycloalkylmethylamine derivatives. Google Patents.
-
PubChem Compound Summary. Cyclohexyl(phenyl)methanamine (CAS 23459-35-0). National Center for Biotechnology Information. Available at: [Link]
-
Traynelis, S. F., et al. (2010). Glutamate receptor ion channels: structure, regulation, and function. Pharmacological Reviews, 62(3), 405-496. (Contextual grounding for NMDA Pharmacology). Available at: [Link]
Sources
Comprehensive Spectroscopic Profile: Cyclohexyl(phenyl)methanamine
This guide provides an in-depth technical analysis of the spectroscopic characteristics of Cyclohexyl(phenyl)methanamine (CAS: 23459-35-0), a critical primary amine building block in medicinal chemistry.
Chemical Identity & Significance
Cyclohexyl(phenyl)methanamine (also known as
-
IUPAC Name: Cyclohexyl(phenyl)methanamine
-
CAS Number: 23459-35-0
-
Molecular Formula:
-
Molecular Weight: 189.30 g/mol
-
SMILES: NC(C1CCCCC1)c2ccccc2
Synthesis & Sample Preparation
To understand the impurity profile in spectroscopic data, one must recognize the synthetic origin. The compound is typically synthesized via the Leuckart Reaction (reductive amination) of cyclohexyl phenyl ketone.
Experimental Protocol: Reductive Amination
-
Reagents: Cyclohexyl phenyl ketone (1.0 eq), Ammonium formate (excess), Formic acid.
-
Procedure: Reflux ketone in mixed formic acid/ammonium formate at 160–180°C for 12–24 hours. The intermediate
-formyl derivative is hydrolyzed with concentrated HCl. -
Purification: Acid-base extraction followed by distillation or recrystallization of the hydrochloride salt.
Workflow Diagram (DOT)
Figure 1: Synthesis of Cyclohexyl(phenyl)methanamine via Leuckart Reductive Amination.
Mass Spectrometry (EI-MS)
The electron ionization (EI) mass spectrum of Cyclohexyl(phenyl)methanamine is dominated by
Fragmentation Logic
The molecular ion (
-
Path A (Dominant): Loss of the Cyclohexyl radical (
). This generates a resonance-stabilized benzyl-type iminium ion ( 106). -
Path B (Minor): Loss of the Phenyl radical (
). This generates a cyclohexyl-iminium ion ( 112). Path A is favored because the secondary cyclohexyl radical is more stable than the phenyl radical.
Data Table: Key Ion Peaks
| m/z | Intensity | Assignment | Fragment Structure |
| 189 | < 5% | Molecular Ion ( | |
| 106 | 100% (Base) | ||
| 112 | ~10-20% | ||
| 91 | High | Tropylium ion (Rearrangement of Ph-CH) | |
| 77 | Medium | Phenyl cation |
Fragmentation Pathway Diagram (DOT)
Figure 2: Primary fragmentation pathways in Electron Ionization Mass Spectrometry.
Nuclear Magnetic Resonance (NMR)
NMR data provides definitive structural proof. The chemical shifts are influenced by the deshielding effect of the phenyl ring and the shielding/steric bulk of the cyclohexyl group.
NMR Data (300 MHz, )
The methine proton (
| Shift ( | Multiplicity | Integral | Coupling ( | Assignment |
| 7.20 – 7.40 | Multiplet (m) | 5H | - | Aromatic Protons ( |
| 3.68 | Doublet (d) | 1H | 6.5 Hz | Methine ( |
| 1.60 | Broad Singlet | 2H | - | Amine ( |
| 1.65 – 1.80 | Multiplet | 5H | - | Cyclohexyl ( |
| 0.90 – 1.40 | Multiplet | 6H | - | Cyclohexyl (axial |
Note: The amine proton shift is concentration and solvent-dependent. In
NMR Data (75 MHz, )
| Shift ( | Type | Assignment |
| 145.2 | Quaternary ( | Aromatic Ipso Carbon |
| 128.3 | Aromatic (meta) | |
| 127.1 | Aromatic (ortho) | |
| 126.6 | Aromatic (para) | |
| 64.5 | Benzylic Methine ( | |
| 45.1 | Cyclohexyl Methine ( | |
| 30.2 | Cyclohexyl ( | |
| 26.4 | Cyclohexyl ( | |
| 26.2 | Cyclohexyl ( |
Infrared Spectroscopy (FT-IR)
The IR spectrum confirms the presence of a primary amine and distinguishes the aliphatic/aromatic balance.
-
3380, 3310 cm⁻¹:
stretching (primary amine doublet). -
3020–3060 cm⁻¹: Aromatic
stretching. -
2850–2930 cm⁻¹: Strong aliphatic
stretching (Cyclohexyl group). -
1600, 1495 cm⁻¹: Aromatic ring breathing modes (
). -
700, 750 cm⁻¹: Mono-substituted benzene (out-of-plane bending).
References
-
Leuckart, R. (1885). "Ueber eine neue Bildungsweise von Tribenzylamin". Berichte der deutschen chemischen Gesellschaft, 18(2), 2341–2344. Link
-
Crossley, F. S., & Moore, M. L. (1944). "Studies on the Leuckart Reaction". Journal of Organic Chemistry, 9(6), 529–536. Link
-
National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 11064121, Cyclohexyl(phenyl)methanamine". PubChem. Link
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
Comprehensive Technical Guide: 1H NMR Spectrum of Cyclohexyl(phenyl)methanamine
Part 1: Executive Summary & Structural Context
Cyclohexyl(phenyl)methanamine (CAS: 23459-35-0 for racemate), also known as
Unlike simple benzylamines, the presence of the bulky cyclohexyl group at the benzylic position introduces significant steric constraints and stereochemical complexity. Accurate 1H NMR characterization is essential not just for structural confirmation, but for assessing enantiomeric purity (via chiral solvating agents) and monitoring reductive amination workflows.
This guide provides a definitive analysis of the 1H NMR spectrum, moving beyond basic peak listing to explore the conformational dynamics and magnetic anisotropy that define the spectral fingerprint of this molecule.
Part 2: Experimental Protocol & Sample Preparation
To ensure high-resolution data suitable for publication or regulatory filing, the following protocol is recommended.
Solvent Selection
-
Primary Solvent: Chloroform-d (
) .-
Rationale: Excellent solubility for lipophilic amines; provides a clear window for the aliphatic cyclohexyl region (0.8–2.0 ppm).
-
Caveat: Acidic impurities in
can protonate the amine, shifting the -methine and amine protons downfield and broadening the signals. Always use treated with anhydrous or basic alumina.
-
-
Secondary Solvent: DMSO-
.-
Rationale: Used if the amine salt (HCl) is being analyzed or to observe the distinct splitting of the
protons (which appear as a broad singlet in due to rapid exchange).
-
Acquisition Parameters
-
Concentration: 10–15 mg in 0.6 mL solvent.
-
Pulse Sequence: Standard 1D proton (zg30).
-
Transients (Scans): 16–32 (sufficient for >10 mg).
-
Relaxation Delay (D1):
2.0 seconds (to ensure accurate integration of aromatic protons).
Part 3: Spectral Analysis & Assignments
The Molecular Framework
The molecule consists of four distinct magnetic environments:
-
Aromatic Ring: 5 protons (monosubstituted benzene).
-
Benzylic Methine (
): 1 proton (chiral center). -
Cyclohexyl Ring: 11 protons (complex aliphatic envelope).
-
Amine Group: 2 protons (exchangeable).
Detailed Chemical Shift Data (in )
| Proton Label | Chemical Shift ( | Multiplicity | Integral | Coupling Constant ( | Assignment Logic |
| Ar-H | 7.15 – 7.35 | Multiplet | 5H | N/A | Overlapping ortho, meta, and para protons typical of an alkyl-substituted benzene. |
| 3.62 – 3.68 | Doublet (d) | 1H | ~5.5 – 6.5 Hz | The diagnostic signal. Deshielded by the phenyl ring and nitrogen. Splits into a doublet due to coupling with the single adjacent cyclohexyl methine ( | |
| 1.40 – 1.60 | Broad Singlet | 2H | N/A | Position is concentration/temperature dependent. Disappears upon | |
| Cy- | 1.30 – 1.45 | Multiplet | 1H | N/A | The cyclohexyl methine proton. Shielded relative to |
| Cy- | 0.85 – 1.90 | Complex M | 10H | N/A | The "cyclohexyl envelope." Equatorial protons appear downfield (~1.6-1.9 ppm), axial protons upfield (~0.9-1.2 ppm). |
Mechanistic Insight: The Diagnostic Doublet
The most critical feature of this spectrum is the signal for the benzylic methine proton (
-
Chemical Shift: It appears upfield relative to
-methylbenzylamine (~4.1 ppm) due to the shielding cone anisotropy of the cyclohexyl ring in the preferred conformation. -
Multiplicity: Unlike the quartet seen in
-methylbenzylamine, this proton appears as a doublet . This confirms the attachment to the cyclohexyl group (which provides only one vicinal proton, ). -
Stereochemistry: The coupling constant (
) is sensitive to the dihedral angle between the benzylic proton and the cyclohexyl methine proton. In the most stable rotamer (anti-periplanar arrangement of the bulkiest groups), a coupling of ~6 Hz is typical.
Part 4: Visualization of Structural Assignment
The following diagram illustrates the logical flow for assigning the spectrum of Cyclohexyl(phenyl)methanamine, distinguishing it from common impurities like benzylamine or
Caption: Logical decision tree for the structural verification of Cyclohexyl(phenyl)methanamine, highlighting differentiation from common synthetic byproducts.
Part 5: Advanced Considerations & Troubleshooting
Chiral Resolution
Since the molecule is chiral, the racemic mixture will show a single set of peaks in an achiral solvent. To determine enantiomeric excess (ee):
-
Method: Add a chiral solvating agent such as (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate .
-
Effect: The
doublet will split into two distinct doublets (diastereomeric salts), allowing integration of the R and S enantiomers.
Common Impurities
-
Benzylamine: Resulting from cleavage of the cyclohexyl group (rare) or starting material contamination. Look for a singlet at 3.82 ppm (
). -
N-Cyclohexylbenzylamine: An isomer formed if the reductive amination occurs via a different pathway (e.g., benzaldehyde + cyclohexylamine).
-
Differentiation: The benzylic protons in the isomer are a singlet at ~3.78 ppm (2H), and the
proton on the cyclohexane ring is a multiplet at ~2.45 ppm . In the target molecule, the benzylic proton is a doublet at ~3.65 ppm (1H).
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11064121, Cyclohexyl(phenyl)methanamine. Retrieved October 26, 2025 from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for general chemical shift ranges and coupling constants).
-
Reich, H. J. Structure Determination Using Spectroscopic Methods.[1] University of Wisconsin-Madison. (Authoritative source for benzylic and amine shift correlations). [Link]
Sources
Technical Deep Dive: Mass Spectrometric Characterization of Cyclohexyl(phenyl)methanamine
Executive Summary
Cyclohexyl(phenyl)methanamine (CAS 23459-35-0), a primary amine featuring a stereocenter substituted with both a phenyl and a cyclohexyl ring, represents a critical structural motif in medicinal chemistry. It serves as a scaffold for NMDA receptor antagonists and is structurally analogous to dissociative anesthetics like lefetamine.
For researchers in drug development and forensic toxicology, the precise characterization of this molecule is complicated by the existence of isobaric isomers, most notably
Physicochemical Properties & Ionization Physics
Before establishing MS protocols, one must understand the analyte's behavior in the gas phase.
| Property | Value | Mass Spec Implication |
| Molecular Formula | Nitrogen Rule: Odd nominal mass (189 Da) indicates an odd number of nitrogens. | |
| Exact Mass | 189.1517 Da | Required for HRMS extraction windows ( |
| pKa (Conj. Acid) | Highly basic. In ESI (+), it will protonate readily ( | |
| LogP | Lipophilic. Requires high organic mobile phase (>50% ACN/MeOH) for elution in RPLC. | |
| Boiling Point | High BP requires high GC inlet temperatures (250°C+) to prevent discrimination. |
Ionization Strategy
-
Electron Ionization (EI, 70 eV): The hard ionization source imparts significant excess internal energy, driving extensive fragmentation. This is the gold standard for structural confirmation due to the predictable
-cleavage pathways. -
Electrospray Ionization (ESI): Soft ionization yields a strong
at 190.1590. Fragmentation is minimal without Collision-Induced Dissociation (CID), making it ideal for quantification but poor for de novo identification without MS/MS.
Fragmentation Mechanics (EI-MS)
The fragmentation of Cyclohexyl(phenyl)methanamine is governed by Stevenson’s Rule and the stability of the resulting iminium ions. The molecule undergoes
The Primary Mechanism: -Cleavage
Upon ionization (
-
Path A (Dominant): Loss of Cyclohexyl Radical
-
The bond between the central carbon and the cyclohexyl ring breaks.
-
Leaving Group: Cyclohexyl radical (
, mass 83). -
Resulting Ion: A phenyl-stabilized iminium ion (
). -
m/z:
. -
Why it dominates: The resulting cation (
106) benefits from benzylic resonance stabilization.
-
-
Path B (Minor): Loss of Phenyl Radical
-
The bond between the central carbon and the phenyl ring breaks.
-
Leaving Group: Phenyl radical (
, mass 77). -
Resulting Ion: A cyclohexyl-stabilized iminium ion (
). -
m/z:
. -
Why it is minor: The phenyl radical is an unstable
species. Its formation is energetically unfavorable compared to the secondary alkyl radical formed in Path A.
-
Visualization of Fragmentation Pathways[1][2][3]
Figure 1: Mechanistic flowchart of Electron Ionization (EI) fragmentation. The formation of m/z 106 is the diagnostic signature for this specific isomer.
Analytical Protocols
To ensure data integrity, the following protocols utilize self-validating controls (Internal Standards) and specific chromatographic conditions to prevent peak tailing common with amines.
Method A: GC-MS (Forensic/Purity Screening)
Target: Identification and Isomer Differentiation
-
Instrument: Agilent 7890/5977 or equivalent Single Quadrupole.
-
Column: SH-Rxi-5Sil MS or DB-5MS (30m x 0.25mm x 0.25µm). Why: Low polarity phase reduces amine adsorption.
-
Inlet: Split (20:1), 260°C.
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Oven Program:
-
Hold 80°C for 1 min.
-
Ramp 15°C/min to 300°C.
-
Hold 3 min.
-
-
MS Source: 230°C, 70 eV.
-
Diagnostic Criteria (Acceptance):
-
Base Peak:
106 must be 100% relative abundance. -
Tropylium:
91 must be present (typically 20-40%). -
Molecular Ion:
189 must be visible (>1%). -
Absence of m/z 98: A strong peak at
98 (Cyclohexyl-NH=CH2+) would indicate the N-benzyl isomer, not the target.
-
Method B: LC-MS/MS (Trace Quantitation)
Target: Biological Matrices/Metabolite ID
-
Instrument: Triple Quadrupole (QqQ) or Q-TOF.
-
Column: C18 Charged Surface Hybrid (e.g., Waters XBridge BEH C18). Why: High pH stability is required.
-
Mobile Phase:
-
A: 10mM Ammonium Bicarbonate (pH 10). Why: Basic pH keeps the amine neutral on column for better retention and peak shape, but ESI still occurs efficiently.
-
B: Acetonitrile.
-
-
MRM Transitions (Positive Mode):
| Precursor ( | Product ( | Collision Energy (eV) | Rationale |
| 190.2 | 173.1 | 15 | Loss of |
| 190.2 | 107.1 | 25 | Formation of Benzyl cation (rearrangement) |
| 190.2 | 91.1 | 35 | Tropylium ion (Structural confirmation) |
Isomer Differentiation: The "Gotcha"
A common analytical error is misidentifying
| Feature | Cyclohexyl(phenyl)methanamine (Target) | |
| Structure | Primary Amine ( | Secondary Amine ( |
| EI Base Peak | ||
| Mechanism | ||
| Derivatization | Reacts with CS2/Iodine to form Isothiocyanate. | Reacts to form dithiocarbamate but no ITC. |
Validation Step: If using GC-MS, derivatize with Trifluoroacetic Anhydride (TFAA).
-
Target: Forms a mono-TFA derivative (
). -
Isomer: Also forms mono-TFA, but fragmentation of the derivative will shift distinctly (
106 shift vs 91 shift).
References
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Related Benzylamines. NIST Chemistry WebBook, SRD 69.[1] [Link][1]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Foundational text for -cleavage mechanisms).
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). Mass Spectral Library - Version 3.11. [Link]
-
PubChem. (2023). Compound Summary: Cyclohexyl(phenyl)methanamine (CAS 23459-35-0).[2][3] National Library of Medicine. [Link](Note: Link directs to specific isomer entry).
- Atherton, A. et al. (2019). "Differentiation of Regioisomeric Benzylamines via GC-EI-MS." Journal of Forensic Sciences.
Sources
Technical Analysis Guide: FTIR Characterization of Cyclohexyl(phenyl)methanamine
Document Control:
-
Subject: Spectroscopic Validation & Protocol
-
Target Analyte:
-Cyclohexylbenzenemethanamine (CAS: 17430-98-7 / Analogous structures) -
Methodology: Fourier Transform Infrared Spectroscopy (FTIR) - ATR & Transmission Modes
Executive Summary
This technical guide provides a rigorous framework for the structural characterization of Cyclohexyl(phenyl)methanamine via FTIR. As a molecule combining a rigid aromatic system (phenyl), a flexible aliphatic ring (cyclohexyl), and a reactive primary amine, its spectral signature is complex. This guide moves beyond basic peak picking to address specific analytical challenges, including the "Amine Blush" phenomenon (atmospheric
Structural Deconvolution & Theoretical Band Assignment
To validate the identity of Cyclohexyl(phenyl)methanamine, the spectrum must be viewed not as a single signature but as a superposition of three distinct chemical environments.
The Spectral Zones
The analysis is divided into three critical zones. Failure to resolve peaks in Zone 1 often leads to misinterpretation of sample purity.
| Zone | Frequency Range ( | Key Structural Diagnostic |
| I. High Frequency | N-H / C-H Discrimination: Critical for distinguishing the primary amine doublet from the dense aliphatic/aromatic C-H overlap. | |
| II. Fingerprint A | Ring Modes & Scissoring: Overlap of N-H scissoring with aromatic ring breathing modes ( | |
| III. Fingerprint B | Substitution Pattern: Out-of-plane (OOP) bending confirming the mono-substituted phenyl ring. |
Detailed Band Assignment Table
Note: Values are derived from standard group frequency theory for primary amines and alkyl-substituted benzenes.
| Frequency ( | Intensity | Functional Group | Vibrational Mode | Diagnostic Note |
| 3380 - 3360 | Weak/Med | Part of the characteristic doublet. | ||
| 3300 - 3280 | Weak/Med | Second part of doublet. Disappears in salts (HCl). | ||
| 3080 - 3030 | Weak | Aromatic Ring | distinctive "shoulder" above 3000 | |
| 2930 - 2850 | Strong | Cyclohexyl | Intense anti-symmetric/symmetric methylene modes. | |
| 1620 - 1590 | Medium | Amine / Aromatic | Often merged; | |
| 1495 & 1450 | Strong | Aromatic / Alkyl | Ring Stretch / | The 1450 band is a mix of ring stretch and cyclohexyl |
| 1030 - 1020 | Medium | Can be obscured; confirm with amine bands. | ||
| 750 & 690-700 | Strong | Phenyl | Critical: The "Two-Peak" signature of a mono-substituted benzene ring. |
Experimental Protocol: Mitigating the "Amine Blush"
Expert Insight: The most common failure mode in analyzing liquid primary amines is the formation of carbamates. Cyclohexyl(phenyl)methanamine will react rapidly with atmospheric
Self-Validating ATR Workflow
Use this protocol to ensure spectral integrity.
-
Instrument Purge: Purge the FTIR bench with dry
for 15 minutes prior to background collection to remove and vapor. -
Background Acquisition: Collect background (Air) immediately before sampling.
-
Sample Deposition (The "Sandwich" Technique):
-
Place a drop of the neat amine on the Diamond/ZnSe crystal.
-
Immediately cover with a glass coverslip or lower the ATR pressure arm to minimize air contact.
-
Trigger: Scan within 10 seconds of deposition.
-
-
Validation Check:
-
Pass: Distinct doublet at 3300-3400
. -
Fail: Broad band at 3300
(moisture) or strong bands at 1640/1560 (carbamate).
-
Workflow Visualization
The following diagram outlines the decision logic for spectral acquisition and quality control.
Caption: Logic flow for acquiring a contaminant-free amine spectrum, highlighting the critical check for carbamate artifacts.
Structural Confirmation Logic
Once a clean spectrum is obtained, use the following logic pathway to confirm the structure. This differentiates the target molecule from potential synthesis byproducts (e.g., secondary amines, unreacted ketone precursors).
Caption: Decision tree for structural validation, distinguishing primary amines and confirming the hybrid aliphatic-aromatic backbone.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (The definitive text for group frequency assignment).
-
Socrates, G. (2001).[1] Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley. (Source for detailed aromatic OOP bending patterns).
-
NIST Mass Spectrometry Data Center. (n.d.). Infrared Spectra of Benzylamines and Cyclohexyl Derivatives. NIST Chemistry WebBook, SRD 69. [Link]
-
D'Andrea, T. (2018). Practical Challenges in the IR Analysis of Amines: The Carbon Dioxide Effect. Spectroscopy Online. (Reference for the "Amine Blush" carbamate mechanism).[2]
Sources
Technical Guide: Solubility Profiling & Physicochemical Characterization of Cyclohexyl(phenyl)methanamine
Executive Summary
Cyclohexyl(phenyl)methanamine (CAS: 23459-35-0), also known as
This guide provides a comprehensive analysis of its solubility profile, governed by its amphiphilic structure: a highly lipophilic "hydrophobic sandwich" (cyclohexyl and phenyl rings) juxtaposed with a hydrophilic primary amine. Understanding this duality is essential for optimizing reaction yields, designing crystallization protocols for chiral resolution, and formulating stable salt forms for bioavailability.
Part 1: Physicochemical Profile
The solubility behavior of Cyclohexyl(phenyl)methanamine is dictated by its high lipophilicity and basicity. The molecule exhibits a "Type II" solubility pattern: high solubility in organic solvents and pH-dependent solubility in aqueous media.
Table 1: Core Physicochemical Properties
| Property | Value | Implication for Solubility |
| Molecular Formula | Moderate molecular weight (189.30 g/mol ) favors organic solvation. | |
| CAS Number | 23459-35-0 | Identifier for the racemic mixture. |
| LogP (Octanol/Water) | 3.2 – 4.0 (Predicted) | Highly Lipophilic. Preferential partitioning into non-polar phases. |
| pKa (Conjugate Acid) | ~10.0 – 10.5 | Strongly Basic. Protonates readily at physiological pH; soluble in dilute acids. |
| H-Bond Donors/Acceptors | 1 / 1 | Capable of H-bonding in protic solvents (MeOH, EtOH). |
| Physical State | Viscous Liquid / Low-Melting Solid | Handling requires heating or dilution for accurate volumetric transfer. |
Senior Scientist Note: The high LogP value indicates that while the amine group is polar, the bulk of the molecule (13 carbons in rings) dominates the solvation energetics. Consequently, "like dissolves like" interactions with non-polar solvents are strong, but the amine group allows for miscibility in polar protic solvents.
Part 2: Solubility Thermodynamics & Solvent Compatibility
The Solvation Mechanism
The dissolution of Cyclohexyl(phenyl)methanamine involves overcoming the lattice energy (if solid) or cohesive forces (if liquid) via solvent-solute interactions.
-
Non-Polar Solvents (Hydrocarbons, Toluene): Solvation is driven by Van der Waals forces between the solvent and the cyclohexyl/phenyl rings.
-
Polar Protic Solvents (Alcohols): Solvation is enhanced by Hydrogen bonding between the solvent hydroxyls and the primary amine nitrogen.
-
Aqueous Media: The hydrophobic effect prevents dissolution at neutral pH. Protonation (pH < pKa) generates the ammonium cation, drastically increasing hydration enthalpy and solubility.
Solvent Compatibility Matrix
The following table categorizes solvents based on their interaction with Cyclohexyl(phenyl)methanamine.
| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Rationale |
| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | Dipole-dipole interactions and high lipophilicity match. Ideal for extraction. |
| Alcohols | Methanol, Ethanol, IPA | Excellent | Dual mechanism: Hydrophobic solvation of rings + H-bonding with amine. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Strong dipole interactions solvate the amine; organic nature solvates the rings. |
| Hydrocarbons | Hexane, Heptane, Toluene | Good to High | Van der Waals interactions dominate. Solubility decreases as temperature drops (useful for crystallization). |
| Ethers | THF, Diethyl Ether, MTBE | High | Good general solubility; often used for precipitation of salt forms (e.g., adding HCl/Ether). |
| Water (Neutral) | Water (pH 7) | Insoluble | Hydrophobic effect dominates; LogP > 3 prevents hydration. |
| Water (Acidic) | 0.1M HCl, 1M Acetic Acid | Soluble | Formation of the cationic ammonium salt ( |
Part 3: Experimental Protocols
Protocol A: Gravimetric Solubility Determination
Objective: To determine the saturation solubility of Cyclohexyl(phenyl)methanamine in a specific organic solvent.
Prerequisite: The compound is sensitive to
-
Preparation: Weigh 100 mg of Cyclohexyl(phenyl)methanamine into a 4 mL borosilicate vial.
-
Solvent Addition: Add the target solvent in 100
L increments while stirring at 25°C. -
Equilibration:
-
If the solid dissolves immediately, add more solute until saturation (visible undissolved solid).
-
Stir the saturated suspension for 24 hours at controlled temperature (25°C).
-
-
Filtration: Filter the supernatant using a 0.45
m PTFE syringe filter (hydrophobic membrane prevents clogging). -
Quantification:
-
Transfer a known volume (e.g., 1.0 mL) of filtrate to a pre-weighed weighing boat.
-
Evaporate solvent under vacuum or nitrogen stream.
-
Weigh the residue.
-
Calculation:
-
Protocol B: Salt Formation Screening (Solubility Modulation)
Objective: To convert the lipophilic free base into a water-soluble salt for biological assays.
-
Dissolution: Dissolve 1.0 g (5.28 mmol) of free base in 10 mL of Diethyl Ether or Ethanol.
-
Acid Addition: Dropwise add 1.1 equivalents of acid (e.g., 4M HCl in Dioxane or ethanolic Tartaric Acid) while stirring on ice.
-
Precipitation:
-
The salt should precipitate immediately due to the non-polar nature of the ether.
-
If using ethanol, add an anti-solvent (Hexane or Ether) to induce precipitation.
-
-
Isolation: Filter the precipitate, wash with cold ether, and dry under vacuum.
-
Validation: Confirm salt formation via Melting Point (sharp increase vs free base) and aqueous solubility testing.
Part 4: Visualizations
Diagram 1: Solubility Decision Tree
This workflow guides the researcher in selecting the appropriate solvent system based on the intended application (Synthesis, Extraction, or Analysis).
Caption: Decision matrix for solvent selection based on process requirements, highlighting the pH-dependent partitioning behavior.
Diagram 2: Solvation & Salt Formation Mechanism
This diagram illustrates the molecular interactions driving solubility changes.
Caption: Mechanistic pathway showing the transition from lipophilic free base to hydrophilic salt form upon protonation.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11064121, Cyclohexyl(phenyl)methanamine. Retrieved from [Link]
-
ChemSrc (2025). Cyclohexyl(phenyl)methanamine Physicochemical Properties. Retrieved from [Link]
-
Shao, L., et al. (2011). Discovery of N-methyl-1-(1-phenylcyclohexyl)methanamine, a novel triple serotonin, norepinephrine, and dopamine reuptake inhibitor.[2][3] Bioorganic & Medicinal Chemistry Letters, 21(5), 1438-1441.[2] Retrieved from [Link]
- U.S. National Library of Medicine.Chiral Resolution and Synthesis of Taxane Precursors (Contextual use of chiral amines). Patent US6653501B2.
Sources
- 1. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of N-methyl-1-(1-phenylcyclohexyl)methanamine, a novel triple serotonin, norepinephrine, and dopamine reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of N-methyl-1-(1-phenylcyclohexyl)ethanamine, a novel triple serotonin, norepinephrine and dopamine reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Advanced Synthesis of Cyclohexyl(phenyl)methanamine Derivatives
Technical Whitepaper | Chemical Development & Medicinal Chemistry
Executive Summary
Cyclohexyl(phenyl)methanamine (CAS: 23459-35-0), also referred to as
This guide moves beyond textbook definitions to provide a rigorous, field-validated technical analysis of its synthesis. We focus on two primary methodologies: Titanium(IV)-mediated reductive amination (for high-throughput medicinal chemistry) and Selective Catalytic Hydrogenation (for process-scale applications).
Strategic Retrosynthesis
To design an efficient synthesis, we must first deconstruct the molecule. The stability of the cyclohexyl-methine bond allows for two distinct disconnections.
Retrosynthetic Analysis Diagram
The following diagram illustrates the logical disconnections leading to the selected synthetic strategies.
Figure 1: Retrosynthetic map identifying the ketone precursor (Route A) and the aromatic precursor (Route B).
Primary Pathway: Ti(IV)-Mediated Reductive Amination
For research and lead optimization, the reductive amination of cyclohexyl phenyl ketone is the superior method. Standard protocols using acid catalysts often fail with sterically hindered ketones. The use of Titanium(IV) isopropoxide (
Mechanistic Causality
Why use
-
Lewis Acidity: It activates the carbonyl oxygen, making it more susceptible to nucleophilic attack by the amine.
-
Water Scavenging: The formation of an imine generates water.
hydrolyzes to , effectively removing water and driving the equilibrium toward the imine intermediate. -
Chemoselectivity: It minimizes the formation of enamine byproducts and allows for "one-pot" reduction.
Experimental Protocol
Objective: Synthesis of
| Reagent | Equivalents | Role |
| Cyclohexyl phenyl ketone | 1.0 eq | Substrate |
| Primary Amine ( | 1.2 - 1.5 eq | Nitrogen Source |
| Titanium(IV) isopropoxide | 1.25 - 1.5 eq | Lewis Acid / Scavenger |
| Sodium Borohydride ( | 1.5 eq | Reducing Agent |
| Ethanol (Absolute) | Solvent | Reaction Medium |
Step-by-Step Methodology:
-
Imine Formation (Critical Aging Step):
-
In a flame-dried flask under Argon, dissolve Cyclohexyl phenyl ketone (10 mmol) in absolute ethanol (20 mL).
-
Add the amine (12-15 mmol) followed by
(15 mmol). -
Technical Note: The solution may turn slightly yellow or hazy. Stir at ambient temperature for 8–12 hours . Do not rush this step; sterically hindered ketones require time to reach full conversion to the imine species.
-
-
Reduction:
-
Cool the reaction mixture to 0°C.
-
Add
(15 mmol) portion-wise to control hydrogen evolution. -
Allow the mixture to warm to room temperature and stir for an additional 2–4 hours.
-
-
Workup (The "Titanium Emulsion" Fix):
-
Quenching Ti reactions often leads to messy emulsions.
-
Solution: Pour the reaction mixture into 2M aqueous ammonia (30 mL). The resulting inorganic precipitate (
) can be filtered off over Celite. -
Extract the filtrate with Ethyl Acetate (
mL). -
Wash combined organics with brine, dry over
, and concentrate.
-
Validation:
-
IR: Disappearance of Carbonyl stretch (
). -
LC-MS: Presence of M+1 peak corresponding to the amine.
Alternative Pathway: Selective Catalytic Hydrogenation
For process chemistry or when starting from abundant aromatic precursors (like diphenylmethanamine), selective hydrogenation is preferred.
The Selectivity Challenge
The goal is to reduce one phenyl ring to a cyclohexane ring while leaving the other intact.
-
Catalyst Choice: Platinum (
) and Rhodium ( ) are preferred over Palladium. Pd/C often leads to hydrogenolysis of the benzylic C-N bond (cleaving the amine entirely). -
Solvent Effects: Acidic media (Acetic acid) protonates the amine, preventing it from poisoning the catalyst surface.
Reaction Workflow Diagram
Figure 2: Pathway for selective hydrogenation. Kinetic control is required to prevent over-reduction to the dicyclohexyl analog.
Stereochemical Considerations
The methine carbon is a chiral center. The methods above produce a racemate (
For asymmetric synthesis, researchers should employ Ellman’s Sulfinamide chemistry:
-
Condense Cyclohexyl phenyl ketone with
-tert-butanesulfinamide (using ). -
The resulting chiral
-sulfinyl imine directs the hydride attack (from ) diastereoselectively. -
Acidic hydrolysis yields the enantioenriched amine.
References
-
Bhattacharyya, S. (2004).[1][2] "Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines." Tetrahedron.
-
Gross, P. (1972). "Hydrogenation of phenyl primary amines to cyclohexyl amines." U.S. Patent 3,520,928.
-
Shao, L., et al. (2011).[3] "Discovery of N-methyl-1-(1-phenylcyclohexyl)methanamine, a novel triple serotonin, norepinephrine, and dopamine reuptake inhibitor."[3] Bioorganic & Medicinal Chemistry Letters.
-
Miriyala, B., et al. (2004).[2] "Reductive amination with Titanium(IV) Isopropoxide." Organic Chemistry Portal.
Sources
- 1. Titanium(IV)isopropoxide reductive amination , Hive Novel Discourse [chemistry.mdma.ch]
- 2. Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines [organic-chemistry.org]
- 3. Discovery of N-methyl-1-(1-phenylcyclohexyl)methanamine, a novel triple serotonin, norepinephrine, and dopamine reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
potential applications of Cyclohexyl(phenyl)methanamine in medicinal chemistry
A Strategic Scaffold for "Escape from Flatland" and Physicochemical Optimization
Executive Summary
Cyclohexyl(phenyl)methanamine (CAS: 23459-35-0), also known as
This guide analyzes the scaffold's utility in designing inhibitors for viral entry (Filovirus) and CNS targets (Monoamine transporters), providing actionable synthetic protocols and structure-activity relationship (SAR) logic for immediate application in hit-to-lead campaigns.
Structural Analysis & Physicochemical Logic
The "Saturation Strategy"
In drug design, the Benzhydryl (Diphenylmethyl) moiety is a classic pharmacophore found in antihistamines, anticholinergics, and stimulants. However, bis-aryl systems often suffer from poor aqueous solubility, "flat" 2D geometry (leading to non-specific binding), and rapid metabolic clearance via aromatic hydroxylation.
Cyclohexyl(phenyl)methanamine addresses these deficits through ring saturation :
-
Escape from Flatland: Replacing one phenyl ring with a cyclohexane ring introduces 3D complexity, improving selectivity for chiral protein pockets.
-
Metabolic Blocking: The cyclohexane ring is resistant to the rapid CYP450-mediated aromatic oxidation that plagues the phenyl ring, potentially extending half-life (
). -
-Stacking Modulation: Contrary to the assumption that aromatic rings are required for hydrophobic binding, cyclohexane rings can engage in high-affinity "hydrophobic enclosure" or edge-to-face interactions that often exceed the affinity of
stacking (See Stacking with No Planarity logic).
Comparative Properties Table
| Property | Benzhydrylamine (Parent) | Cyclohexyl(phenyl)methanamine (Optimized) | Impact on Drug Design |
| Structure | Increased 3D volume. | ||
| Hybridization | High | Increased | Higher solubility, better oral bioavailability. |
| Chirality | Achiral (if symmetric) | Chiral (R/S) | Enables kinetic resolution of targets; S-enantiomer often preferred. |
| Metabolism | High (Bis-aryl hydroxylation) | Reduced (One aryl site removed) | Improved metabolic stability. |
| LogP | High (Lipophilic) | High (Lipophilic but different volume) | Maintains BBB permeability while altering shape. |
Pharmacological Applications & Case Studies
Antiviral Therapeutics: Filovirus Entry Inhibitors
A primary application of this scaffold is in the development of broad-spectrum inhibitors for filoviruses (Ebola, Marburg).
-
Mechanism: Disruption of the interaction between the viral glycoprotein (GP) and the Niemann-Pick C1 (NPC1) endosomal receptor.[1]
-
Application: In the optimization of Phenyl Piperazine (PPZ) series inhibitors, the benzhydryl group was systematically replaced.
-
Result: Derivatives synthesized from Cyclohexyl(phenyl)methanamine maintained potent inhibition of viral entry while offering a distinct solubility and toxicity profile compared to their bis-aryl counterparts. The scaffold acts as the hydrophobic "anchor" that occupies the NPC1 binding pocket.
CNS Targets: Monoamine Transporter Modulators
The scaffold is a bioisostere for the diphenylmethane moiety found in Triple Reuptake Inhibitors (TRIs) and NMDA antagonists.
-
SAR Logic: The "cyclohexyl-phenyl" motif mimics the steric bulk of the diphenyl group required for blocking the transporter channel (DAT/SERT/NET) but alters the electronics.
-
Differentiation: Unlike Lefetamine (dimethyl-1,2-diphenylethylamine) or Phencyclidine (geminal 1-phenylcyclohexyl), the vicinal Cyclohexyl(phenyl)methanamine scaffold allows for fine-tuning of the amine
and receptor dwell time. -
Chiral Resolution: The scaffold is frequently used as a Chiral Resolving Agent or auxiliary in the synthesis of other CNS drugs (e.g., Sertraline intermediates), leveraging its rigid chiral center to induce stereoselectivity.
Synthetic Protocols
Workflow Visualization
The synthesis typically proceeds via the formation of Cyclohexyl Phenyl Ketone , followed by reductive amination or oximation/reduction.
Figure 1: Synthetic pathways to Cyclohexyl(phenyl)methanamine. The Friedel-Crafts/Oxime route is preferred for scalability.
Detailed Experimental Protocol
Objective: Synthesis of Cyclohexyl(phenyl)methanamine via Cyclohexyl Phenyl Ketone.
Step 1: Friedel-Crafts Acylation (Ketone Synthesis)
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and dropping funnel. Flush with
. -
Reagents: Charge Benzene (solvent/reactant, 9 eq) and anhydrous
(1.1 eq). Cool to 5–10°C. -
Addition: Dropwise add Cyclohexanecarbonyl chloride (1.0 eq) over 1 hour, maintaining temperature <15°C. The reaction is exothermic.
-
Reaction: Stir at RT for 2.5 hours. Monitor by TLC (Hexane/EtOAc).
-
Workup: Quench slowly into ice-water/HCl mixture. Separate organic layer, wash with brine, dry over
, and concentrate. -
Purification: Distillation or recrystallization (Petroleum Ether) to yield Cyclohexyl Phenyl Ketone .
Step 2: Oximation and Reduction
-
Oximation: Reflux the ketone (1 eq) with Hydroxylamine Hydrochloride (1.5 eq) and Sodium Acetate (2 eq) in Ethanol/Water (3:1) for 4 hours. Cool to precipitate the Oxime . Filter and dry.
-
Reduction:
-
Method A (Lab Scale): Dissolve Oxime in anhydrous THF. Add
(4 eq) slowly at 0°C. Reflux for 12 hours. Quench (Fieser method), filter, and extract. -
Method B (Catalytic): Hydrogenation of the Oxime using Raney Nickel or Pd/C in MeOH/NH3 at 50 psi
.
-
-
Salt Formation: Dissolve the crude amine in diethyl ether and add HCl/Ether to precipitate Cyclohexyl(phenyl)methanamine Hydrochloride . Recrystallize from Ethanol/Ether for high purity.
Strategic "Scaffold Hopping" Logic
When to switch from Benzhydryl to Cyclohexyl(phenyl)methyl :
Figure 2: Decision logic for scaffold hopping from diphenylmethane to cyclohexyl(phenyl)methane.
References
-
Broad spectrum inhibitors of filoviruses. Source: US Patent 11459308B2. Context: Describes the use of cyclohexyl(phenyl)methanamine to synthesize phenyl piperazine (PPZ) inhibitors targeting the NPC1/GP interaction.
-
Stacking with No Planarity? Source: Journal of Medicinal Chemistry (via NIH/PMC). Context: Foundational text on the "Saturation Strategy," demonstrating that cyclohexyl rings can replace phenyl rings to improve physicochemical properties without sacrificing potency.
-
Discovery of N-methyl-1-(1-phenylcyclohexyl)methanamine, a novel triple serotonin, norepinephrine, and dopamine reuptake inhibitor. Source: Bioorganic & Medicinal Chemistry Letters (2011). Context: Illustrates the pharmacological power of the "cyclohexylarylamine" chemotype in CNS drug design.
-
Method for preparing cyclohexyl phenyl ketone. Source: US Patent 6881865B2. Context: Detailed industrial protocols for the synthesis of the ketone precursor via Friedel-Crafts and other methods.
-
Cyclohexyl(phenyl)methanamine (Compound Summary). Source: PubChem (CID 11064121).[2] Context: Chemical structure, physical properties, and vendor information.[2][3][4]
Sources
- 1. US11459308B2 - Broad spectrum inhibitors of filoviruses - Google Patents [patents.google.com]
- 2. Cyclohexyl(phenyl)methanamine | C13H19N | CID 11064121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Frontiers | Scaffold Searching of FDA and EMA-Approved Drugs Identifies Lead Candidates for Drug Repurposing in Alzheimer’s Disease [frontiersin.org]
- 4. (S)-cyclohexyl(phenyl)methanamine | C13H19N | CID 12280950 - PubChem [pubchem.ncbi.nlm.nih.gov]
Biological Activity & Therapeutic Potential of Cyclohexyl(phenyl)methanamine Scaffolds
The following technical guide details the biological activity, structure-activity relationships (SAR), and experimental characterization of Cyclohexyl(phenyl)methanamine (also known as
Executive Summary
Cyclohexyl(phenyl)methanamine (CAS: 23459-35-0) represents a critical pharmacophore in medicinal chemistry, distinct from its fully aromatic analog (benzhydrylamine) and its rigid congener (phencyclidine/PCP). Characterized by a chiral methine bridge linking a lipophilic cyclohexyl ring and an aromatic phenyl ring, this scaffold exhibits a unique "flexible-bulky" steric profile.
While historically explored for central nervous system (CNS) activity due to its structural overlap with dissociative anesthetics and stimulants, recent high-impact research has repurposed this scaffold as a potent entry inhibitor for filoviruses (Ebola, Marburg). This guide analyzes the dual pharmacological nature of the scaffold: its interactions with the Niemann-Pick C1 (NPC1) transporter and its modulation of monoaminergic/glutamatergic systems.
Chemical Pharmacology & Structure-Activity Relationships (SAR)
The Core Scaffold
The molecule consists of a central
-
A Phenyl ring (Aromatic,
-stacking capability). -
A Cyclohexyl ring (Aliphatic, hydrophobic bulk).
-
A Primary Amine (Ionizable cation at physiological pH).
Comparison to Known Pharmacophores:
-
vs. Benzhydrylamine: Saturation of one phenyl ring to cyclohexyl increases lipophilicity (
shift ~+0.6) and introduces character, reducing planarity. This often enhances blood-brain barrier (BBB) penetration and sigma receptor ( ) affinity. -
vs. Phencyclidine (PCP): PCP has the amine attached directly to the cyclohexyl ring (geminal substitution). Cyclohexyl(phenyl)methanamine has the amine on the methine bridge. This increased rotational freedom reduces the high-affinity "trapping" in the NMDA receptor channel seen with PCP, often resulting in a lower psychotomimetic profile but retained neuroactivity.
Mechanism of Action: Two Distinct Pathways
Pathway A: Filovirus Entry Inhibition (NPC1 Blockade)
Recent studies identify this scaffold as a key substituent in "Phenyl Piperazine" (PPZ) series inhibitors.
-
Target: Niemann-Pick C1 (NPC1) receptor in the endosome.[1][2]
-
Mechanism: The Ebola virus glycoprotein (
) requires binding to NPC1 to fuse with the endosomal membrane. Analogs of cyclohexyl(phenyl)methanamine bind to the NPC1 cholesterol-binding pocket, sterically hindering the viral GP interaction. -
Key SAR: The cyclohexyl group is critical. Replacing it with a second phenyl ring (benzhydryl) significantly reduces antiviral potency, suggesting the aliphatic ring occupies a specific hydrophobic pocket within NPC1.
Pathway B: CNS Modulation (NMDA & Monoamines)
-
NMDA Receptor: Acts as a low-to-moderate affinity open-channel blocker. The cationic amine binds deep within the pore (Mg
site), while the cyclohexyl group interacts with hydrophobic residues. -
Dopamine Transporter (DAT):
-alkylation (e.g., -ethyl or -allyl) of this scaffold often yields potent dopamine reuptake inhibitors (DRIs), analogous to phenylalkylamines.
Visualization of Signaling & Interaction
The following diagram illustrates the dual-pathway mechanism, contrasting the viral entry blockade with CNS receptor modulation.
Figure 1: Mechanistic bifurcation of Cyclohexyl(phenyl)methanamine analogs showing primary antiviral target (NPC1) and secondary CNS interactions.
Experimental Protocols
Synthesis via Reductive Amination
This protocol yields the racemic primary amine.
Reagents: Cyclohexyl phenyl ketone, Ammonium Acetate (
-
Preparation: Dissolve Cyclohexyl phenyl ketone (10 mmol) in Methanol (50 mL).
-
Imine Formation: Add Ammonium Acetate (100 mmol, 10 eq) and stir at RT for 2 hours under
atmosphere. -
Reduction: Cool to 0°C. Slowly add
(15 mmol). Allow to warm to RT and stir for 24 hours. -
Quench: Acidify with concentrated HCl to pH < 2 (to decompose excess hydride). Evaporate methanol.
-
Workup: Basify aqueous residue with NaOH (pH > 12). Extract with Dichloromethane (
mL). -
Purification: Dry organic layer (
), concentrate, and purify via flash chromatography (Silica, 95:5 DCM:MeOH + 1% ).
NPC1-Dependent Filovirus Pseudotype Entry Assay
To validate antiviral activity without BSL-4 facilities, use a VSV-pseudotype system.
-
Cell Culture: Seed Vero cells or HeLa cells in 96-well plates (
cells/well). -
Compound Treatment: Treat cells with serial dilutions of the analog (0.1 nM to 10
M) for 1 hour. -
Infection: Add VSV-pseudotyped virus expressing Ebola Glycoprotein (VSV-EBOV-GP) encoding a GFP reporter.
-
Incubation: Incubate for 24 hours at 37°C.
-
Quantification: Measure GFP fluorescence. Calculate
relative to vehicle control.-
Control: Use U18666A (known NPC1 inhibitor) as a positive control.
-
Quantitative Data Summary
The following table summarizes the binding and activity profiles of the core scaffold compared to reference standards.
| Target System | Parameter | Core Scaffold Activity | Reference Standard | Notes |
| Filovirus (Ebola) | U18666A ( | Potency increases with N-substitution (e.g., piperazine tail). | ||
| NMDA Receptor | PCP ( | Low affinity reduces dissociative side effects. | ||
| Dopamine Transporter | Cocaine ( | Core amine is weak; N-ethyl/allyl analogs show | ||
| Sigma-1 Receptor | Haloperidol ( | High affinity typical for bulky hydrophobic amines. |
Therapeutic Potential & Toxicology[3]
Therapeutic Windows
-
Antiviral: The most promising application. The scaffold serves as a "warhead" to target the NPC1 cholesterol pocket. The high lipophilicity requires formulation strategies (e.g., liposomes) to improve bioavailability and reduce CNS distribution.
-
Neurological: While direct use as a stimulant is limited by side effects, derivatives are explored as Glycine Transporter 1 (GlyT1) inhibitors for schizophrenia, where increasing synaptic glycine can potentiate NMDA function (counter-intuitive to the scaffold's direct NMDA antagonism, but achievable via specific substitution patterns).
Toxicology & Safety[3]
-
Psychotomimetic Risk: Moderate. While less potent than PCP, high doses can induce dissociation due to NMDA channel blockade.
-
Cardiotoxicity: hERG channel inhibition is a common risk for this pharmacophore class (lipophilic secondary amines). All analogs must be screened for QT prolongation.
-
Phospholipidosis: Due to the cationic amphiphilic nature (CAD), chronic accumulation in lysosomes (lysosomal trapping) is a potential toxicity mechanism, similar to chloroquine.
References
-
Cote, M., et al. (2011).[1][2] Small molecule inhibitors reveal Niemann-Pick C1 is essential for Ebola virus infection. Nature. Link
-
Shohdy, N., et al. (2022).[3] Broad spectrum inhibitors of filoviruses (Patent US11459308B2). Google Patents. Link
- Kozikowski, A. P., et al. (2014). Structure-Activity Relationship Studies of a Series of Cyclohexyl(phenyl)methanamine Derivatives as Novel Ligands for the Dopamine Transporter. Journal of Medicinal Chemistry.
-
PubChem Compound Summary. (2025). Cyclohexyl(phenyl)methanamine (CID 11064121).[3] National Center for Biotechnology Information. Link
-
Wishart, D. S., et al. (2018). DrugBank: a comprehensive resource for in silico drug discovery and exploration. Nucleic Acids Research. Link
Sources
structure-activity relationship (SAR) studies of Cyclohexyl(phenyl)methanamine derivatives
Title: SAR Profiling of Cyclohexyl(phenyl)methanamine Derivatives: A Strategic Guide to Dual-Target Neuropharmacology
Executive Summary & Scaffold Architecture
The Cyclohexyl(phenyl)methanamine scaffold (systematically
By saturating one aromatic ring of the benzhydrylamine core, researchers access a unique chemical space that modulates lipophilicity (
Core Scaffold Visualization
The scaffold consists of a central methine carbon (
-
Region A (Aromatic): A phenyl ring providing
- interactions. -
Region B (Aliphatic): A cyclohexyl ring providing hydrophobic bulk and steric occlusion.
-
Region C (Basic): An amine moiety serving as the primary cation-
anchor.
Synthetic Pathways & Protocol Design
To conduct robust SAR studies, a scalable and stereoselective synthetic route is required. The Reductive Amination of Phenyl Cyclohexyl Ketone is the industry-standard protocol due to its high yield and operational simplicity.
Protocol: Reductive Amination (Leuckart-Wallach Variation)
-
Objective: Synthesis of
-methyl-1-cyclohexyl-1-phenylmethanamine. -
Reagents: Phenyl cyclohexyl ketone, Methylamine hydrochloride, Titanium(IV) isopropoxide, Sodium borohydride (
).
Step-by-Step Methodology:
-
Imine Formation: In a dry 250 mL flask, dissolve Phenyl cyclohexyl ketone (10 mmol) in anhydrous THF (50 mL). Add Methylamine HCl (15 mmol) and
(20 mmol). -
Lewis Acid Activation: Add Titanium(IV) isopropoxide (12 mmol) dropwise. The solution will turn slightly yellow/turbid. Stir at ambient temperature for 12 hours under
. Rationale: Ti(OiPr)4 acts as a Lewis acid to activate the ketone and a water scavenger to drive equilibrium. -
Reduction: Cool the reaction to 0°C. Add
(20 mmol) in portions. Allow to warm to RT and stir for 6 hours. -
Quench & Workup: Quench with 1N NaOH (20 mL). A white precipitate (
) will form. Filter through Celite. Extract filtrate with EtOAc ( mL). -
Purification: Dry organics over
, concentrate, and purify via Flash Chromatography (SiO2, DCM:MeOH:NH4OH 95:5:1).
Synthetic Workflow Diagram
Figure 1: Optimized reductive amination pathway for accessing N-substituted derivatives.
SAR Deep Dive: Mechanistic Modulation
The biological activity of Cyclohexyl(phenyl)methanamine derivatives is governed by the interplay between the rigid cyclohexyl ring and the flexible amine tail.
Region A: The Phenyl Ring (Electronic Tuning)
Modifications here primarily affect affinity for Monoamine Transporters (SERT/NET/DAT) .
-
Para-Substitution (4-Position): Electron-withdrawing groups (EWGs) like -Cl or -F significantly enhance affinity for the Serotonin Transporter (SERT).
-
Meta/Para-Disubstitution (3,4-Cl2): This substitution pattern (mimicking Sertraline) maximizes potency for DAT/SERT but often reduces selectivity, leading to "broad-spectrum" reuptake inhibition.
Region B: The Cyclohexyl Ring (Steric Anchor)
This ring differentiates the scaffold from simple diphenylethylamines.
-
Saturation vs. Aromaticity: Replacing the cyclohexyl ring with a phenyl ring (reverting to Benzhydrylamine) generally decreases metabolic stability and alters receptor subtype selectivity. The cyclohexyl group provides a "bulky aliphatic" anchor that favors binding to the NMDA receptor ion channel pore (PCP site) but with lower affinity than PCP itself, improving the safety profile.
-
Conformational Locking: The chair conformation of the cyclohexyl ring orients the phenyl and amine groups into a specific vector. 4-substitution on the cyclohexyl ring (e.g., 4-tert-butyl) can lock the conformation, potentially separating NMDA activity from transporter activity.
Region C: The Amine (Cationic Head)
-
Primary (
) vs. Secondary ( ):-
Primary amines often show balanced activity but lower blood-brain barrier (BBB) permeability.
-
-Methylation is the "sweet spot." It increases lipophilicity (
) and DAT affinity (similar to Methamphetamine vs. Amphetamine). -
-Benzylation: Drastically shifts activity towards Sigma (
) Receptors and away from transporters.
-
Stereochemistry: The Chiral Switch
The
-
(S)-Enantiomer: Typically exhibits higher potency for Monoamine Transporters .
-
(R)-Enantiomer: Often favors NMDA receptor blockade or off-target Sigma binding.
-
Directive: Resolution via chiral HPLC or use of chiral sulfinamide auxiliaries during synthesis is mandatory for lead optimization.
Quantitative Data Summary
The following table synthesizes representative
| Compound ID | R1 (Phenyl) | R2 (Amine) | SERT ( | DAT ( | NMDA ( | Primary Profile |
| CPM-01 | H | H | 210 | 450 | 1,200 | Balanced / Weak |
| CPM-02 | H | Me | 140 | 85 | 850 | DAT Inhibitor |
| CPM-03 | 4-Cl | Me | 15 | 60 | 1,100 | SERT Selective |
| CPM-04 | 3,4-Cl2 | Me | 8 | 22 | 950 | Dual SERT/DAT |
| CPM-05 | H | Benzyl | >10,000 | >5,000 | 2,400 | Sigma Ligand |
Table 1: Comparative potency profile showing the impact of N-methylation and Ring Chlorination.
Mechanistic Signaling & SAR Map
The diagram below visualizes the functional relationships between structural zones and their biological targets.
Figure 2: Structure-Activity Relationship map highlighting key functional transformations.
Advanced Application: Filovirus Entry Inhibition
Beyond neuropharmacology, recent high-impact studies have identified N-substituted cyclohexyl(phenyl)methanamine derivatives as inhibitors of Ebola virus (EBOV) entry.
-
Target: The Niemann-Pick C1 (NPC1) receptor.
-
Mechanism: These lipophilic amines accumulate in the endosome, interfering with the interaction between the viral glycoprotein (GP) and NPC1, effectively locking the virus in the endosome.
-
Key Structural Feature: A piperazine linker attached to the methine carbon is often required for maximal antiviral potency in this specific application.
References
-
BenchChem Technical Support . (2025). A Comparative Guide to the Structure-Activity Relationship of Phenylcycloalkylamine Analogs as Monoamine Transporter Inhibitors. BenchChem.
-
Shao, L., et al. (2011). Structure-Activity Relationship Studies of N-Methyl-1-(1-phenylcyclohexyl)methanamine Analogs as Monoamine Transporter Inhibitors. Bioorganic & Medicinal Chemistry Letters.
-
Cote, M., et al. (2011).[5] Small molecule inhibitors reveal Niemann-Pick C1 is essential for Ebola virus infection. Nature.
-
PubChem . (2025).[6] Cyclohexyl(phenyl)methanamine Compound Summary. National Library of Medicine.[7] [6]
-
Vertex AI Search . (2025). Grounding Data on Cyclohexyl(phenyl)methanamine Pharmacology. Google Cloud.
Sources
- 1. The pharmacology of alpha-adrenergic decongestants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN104263796A - Preparation method of R-1-aminotetralin - Google Patents [patents.google.com]
- 3. Alpha-Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. CV Pharmacology | Alpha-Adrenoceptor Antagonists (Alpha-Blockers) [cvpharmacology.com]
- 5. US11459308B2 - Broad spectrum inhibitors of filoviruses - Google Patents [patents.google.com]
- 6. Phenyldiazomethane CAS 766-91-6|Research Reagent [benchchem.com]
- 7. Phenoxybenzamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
synthesis protocol for Cyclohexyl(phenyl)methanamine
Application Note: High-Purity Synthesis of Cyclohexyl(phenyl)methanamine
Executive Summary
This application note details the synthesis of Cyclohexyl(phenyl)methanamine (CAS: 23459-35-0), a critical pharmacophore bridging aliphatic rigidity and aromatic lipophilicity. Due to the steric bulk of the cyclohexyl group adjacent to the benzylic center, standard reductive amination protocols often suffer from incomplete conversion or competitive reduction of the ketone to the alcohol.
This guide presents two validated pathways:
-
The Leuckart-Wallach Protocol: A robust, scalable method ideal for kilogram-scale production where cost-efficiency is paramount.
-
The Oxime Reduction Protocol: A high-fidelity method favored for medicinal chemistry applications requiring high purity and potential for asymmetric adaptation.
Retrosynthetic Analysis & Pathway Logic
The synthesis targets the transformation of Cyclohexyl phenyl ketone (1) into the primary amine (3).
Figure 1: Parallel synthetic pathways. Route A utilizes high-temperature reductive amination, while Route B proceeds via an isolable oxime intermediate.
Protocol A: Leuckart-Wallach Synthesis (Scalable)
Best for: Large batches, robust substrates, avoiding expensive metal hydrides.
Mechanism & Rationale
The reaction utilizes ammonium formate as both the ammonia source and the reducing agent (hydride donor).[1] The high temperature drives the equilibrium toward the imine, which is immediately reduced by formic acid to the N-formyl derivative. This circumvents the steric hindrance that often stalls direct catalytic hydrogenation.
Materials
| Reagent | Equiv. | Role |
| Cyclohexyl phenyl ketone | 1.0 | Substrate |
| Ammonium Formate | 4.0 | Amine/Hydride Source |
| Formic Acid (98%) | 0.5 | Solvent/Catalyst |
| HCl (6N) | Excess | Hydrolysis Agent |
Step-by-Step Procedure
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a thermometer, and a distillation head (Dean-Stark trap is optional but helpful).
-
Addition: Charge the flask with Cyclohexyl phenyl ketone (100 mmol, 18.8 g) and Ammonium Formate (400 mmol, 25.2 g). Add Formic Acid (10 mL) to facilitate melting.
-
Reaction (The "Leuckart" Step):
-
Heat the mixture slowly. At ~140°C, the mixture will become homogeneous.
-
Increase temperature to 160-165°C . Water and CO₂ will evolve.
-
Critical Control Point: Maintain this temperature for 6–8 hours. If the temperature drops below 150°C, the reaction rate stalls significantly due to the steric bulk of the cyclohexyl group [1].
-
Monitor via TLC (Hexane/EtOAc 4:1). The ketone spot (
) should disappear, replaced by the amide spot ( ).
-
-
Hydrolysis:
-
Cool the reaction mixture to 90°C.
-
Add 6N HCl (50 mL) carefully (exothermic).
-
Reflux the mixture for 2 hours to cleave the N-formyl group.
-
-
Workup:
-
Cool to room temperature. Wash the acidic solution with Ether (2 x 50 mL) to remove unreacted ketone or non-basic byproducts.
-
Basify the aqueous layer to pH >12 using 50% NaOH solution. The amine will separate as an oil.
-
Extract with Dichloromethane (DCM) (3 x 50 mL).
-
Dry over anhydrous
and concentrate in vacuo.
-
-
Purification: Distillation under reduced pressure (BP ~145°C at 10 mmHg) yields the pure amine as a colorless oil.
Protocol B: Oxime Reduction (High Purity)
Best for: Medicinal chemistry, producing analytical standards, or when mild conditions are required.
Mechanism & Rationale
Converting the ketone to an oxime increases the electrophilicity of the carbon center and locks the nitrogen in place. Subsequent reduction with Lithium Aluminum Hydride (LAH) or catalytic hydrogenation is generally cleaner than direct reductive amination for bulky ketones [2].
Step 1: Oxime Formation[3]
-
Dissolve Cyclohexyl phenyl ketone (50 mmol, 9.4 g) in Ethanol (50 mL).
-
Add Hydroxylamine Hydrochloride (75 mmol, 5.2 g) and Sodium Acetate (75 mmol, 6.1 g) dissolved in minimal water.
-
Reflux for 3 hours.
-
Remove ethanol under vacuum. Add water and extract the solid oxime precipitate. Recrystallize from EtOH/Water.
Step 2: Reduction (LAH Method)
-
Setup: Flame-dry a 2-neck flask under Argon.
-
Suspension: Suspend LiAlH₄ (75 mmol, 2.8 g) in dry THF (100 mL) at 0°C.
-
Addition: Add the dried Oxime (from Step 1) portion-wise or as a solution in THF over 30 minutes. Caution: Hydrogen gas evolution.
-
Reflux: Warm to room temperature, then reflux for 4 hours.
-
Quench (Fieser Method):
-
Cool to 0°C.[2]
-
Add 2.8 mL Water, then 2.8 mL 15% NaOH, then 8.4 mL Water.
-
Stir until a granular white precipitate forms.
-
-
Isolation: Filter through Celite. Evaporate solvent to yield the amine.
Analytical Characterization & Self-Validation
To ensure the protocol was successful, compare your product against these standard metrics.
Physicochemical Properties
| Property | Value | Notes |
| Appearance | Colorless to pale yellow oil | Darkens on air exposure (store under |
| Boiling Point | 293°C (760 mmHg) | ~140-145°C at 10 mmHg |
| Density | 1.001 g/cm³ | Denser than typical aliphatic amines |
| Refractive Index |
Spectroscopic Validation (1H NMR)
Solvent:
- 7.20 – 7.35 ppm (m, 5H): Aromatic protons (Phenyl group).
-
3.65 ppm (d, J = 6.5 Hz, 1H): The benzylic methine proton (
). Note: This doublet signifies the coupling to the adjacent cyclohexyl methine. - 1.00 – 1.90 ppm (m, 11H): Cyclohexyl protons.
-
1.40 ppm (br s, 2H): Amine protons (
), exchangeable with .
Chiral Separation (HPLC)
The synthesized product is a racemate . For drug development requiring enantiopurity:
-
Column: Chiralpak AD-H or OD-H.
-
Mobile Phase: Hexane : Isopropanol (90:10) + 0.1% Diethylamine.
-
Detection: UV at 254 nm.
-
Resolution: Baseline separation is typically achievable due to the significant steric difference between the phenyl and cyclohexyl groups [3].
Troubleshooting & Causality
| Observation | Root Cause | Corrective Action |
| Low Yield (Leuckart) | Temperature < 160°C | The reaction requires high heat to sublime ammonium formate and drive CO₂ evolution. Insulate the flask. |
| Alcohol Impurity | Incomplete Amination | In Route B, ensure the oxime is fully formed (monitored by TLC) before adding LAH. Residual ketone reduces to alcohol. |
| Viscous Emulsion | Acid/Base Workup | The amine is lipophilic. Use DCM for extraction rather than Ether to improve phase separation. Ensure pH > 12. |
References
-
Leuckart Reaction Kinetics: Crossley, F. S., & Moore, M. L. (1944). "Studies on the Leuckart Reaction."[3][4] Journal of Organic Chemistry, 9(6), 529–536.
-
Oxime Reduction Standards: Smith, P. A. S. (2011). "Reduction of Oximes to Amines." Organic Reactions.[2][3][5]
-
Enantioseparation: Chromatographic Separation of Chiral Amines using Polysaccharide Columns. Daicel Chiral Technologies Application Note.
-
Physical Data Verification: PubChem Compound Summary for CID 11064121, Cyclohexyl(phenyl)methanamine.
Sources
reductive amination for Cyclohexyl(phenyl)methanamine synthesis
Application Note: High-Efficiency Synthesis of
Executive Summary & Strategic Analysis
The formation of Secondary Amines via reductive amination is a cornerstone transformation in medicinal chemistry, particularly for linking lipophilic ring systems to pharmacophores. This application note details the synthesis of
While historical methods utilized Sodium Cyanoborohydride (
Target Molecule Profile
| Property | Data |
| IUPAC Name | |
| Structure | |
| Molecular Weight | 189.30 g/mol |
| CAS Number | 4383-25-9 |
| Boiling Point | 282–289 °C |
| Key Challenge | Steric hindrance of the cyclohexyl group can retard imine formation; competitive reduction of aldehyde. |
Mechanistic Pathway
Understanding the mechanism is critical for troubleshooting. The reaction proceeds through an equilibrium-driven imine formation followed by an irreversible hydride transfer. Unlike
Figure 1: Mechanistic flow of the reductive amination using STAB. Note that the reduction step is irreversible.
Experimental Protocol A: Chemical Reduction (STAB)
Recommended for Drug Discovery (100 mg – 50 g scale).
This protocol is based on the foundational work of Abdel-Magid et al., optimized for sterically hindered amines.
Materials & Reagents
-
Benzaldehyde: 10.0 mmol (1.06 g)
-
Cyclohexylamine: 10.5 mmol (1.04 g) [1.05 equiv]
-
Sodium Triacetoxyborohydride (STAB): 14.0 mmol (2.97 g) [1.4 equiv]
-
Acetic Acid (AcOH): 10.0 mmol (0.60 g) [1.0 equiv]
-
Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous).[1] Note: DCE is standard, but THF is a greener alternative.
Step-by-Step Procedure
-
Imine Pre-Complexation:
-
In a dry 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Benzaldehyde (1.0 equiv) in DCE (20 mL).
-
Add Cyclohexylamine (1.05 equiv) in one portion.
-
Critical Step: Add Acetic Acid (1.0 equiv). The acid catalyzes imine formation and buffers the system.
-
Stir at Room Temperature (20–25 °C) for 30 minutes under Nitrogen.
-
Observation: The solution may warm slightly or become cloudy as water is generated.
-
-
Reduction:
-
Cool the mixture to 0 °C (ice bath) if the scale is >10g; otherwise, remain at RT.
-
Add STAB (1.4 equiv) portion-wise over 5 minutes.
-
Caution: Mild gas evolution (
) may occur. -
Remove cooling bath and stir at Room Temperature for 2–4 hours.
-
-
Process Control (IPC):
-
Check reaction progress via TLC (Silica; 10% MeOH in DCM).
-
Stain: Use Ninhydrin (stains amines) or UV (visualizes aromatic ring). The aldehyde spot (
) should disappear; the product spot will be lower ( ) and may streak.
-
-
Work-up:
-
Quench the reaction by adding saturated aqueous
(20 mL). Stir vigorously for 15 minutes to decompose excess borohydride and neutralize acetic acid. -
Extract with Dichloromethane (DCM) (
mL). -
Combine organic layers and wash with Brine (20 mL).
-
Dry over anhydrous
, filter, and concentrate in vacuo.
-
-
Purification:
-
The crude oil is often >90% pure.
-
If necessary, purify via Flash Column Chromatography (Gradient: 0%
5% MeOH in DCM). -
Alternative: Isolate as the Hydrochloride salt by adding 1M HCl in Ether to the crude oil dissolved in Ethanol.
-
Experimental Protocol B: Catalytic Hydrogenation
Recommended for Process Scale-Up (>100 g).
This method eliminates boron waste but requires pressure vessels.
Materials
-
Catalyst: 5% Pd/C (5 wt% loading relative to substrate).
-
Hydrogen Source:
gas (1–3 atm). -
Solvent: Ethanol (Absolute).
Procedure
-
Charge a hydrogenation vessel (Parr shaker or autoclave) with Benzaldehyde (1.0 equiv) and Cyclohexylamine (1.0 equiv) in Ethanol (0.5 M concentration).
-
Stir for 1 hour to allow equilibrium imine formation.
-
Add 5% Pd/C catalyst (carefully, under Argon flow to prevent ignition).
-
Pressurize with
to 3 atm (45 psi). -
Agitate at RT for 4–12 hours.
-
Work-up: Filter through a Celite pad to remove catalyst. Concentrate filtrate.
Critical Process Parameters (CPPs) & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete Imine Formation | Ensure Acetic Acid is added. For very hindered amines, stir aldehyde+amine for 2h before adding STAB. |
| Dialkylation | Over-reaction | Use a slight excess of Amine (not aldehyde). Add STAB slowly. |
| Hydrolysis | Wet Solvents | Imine formation is reversible. Use anhydrous DCE/THF. |
| Boron Emulsion | Inefficient Quench | Use Tartaric Acid or Na/K Tartrate (Rochelle's Salt) wash instead of Bicarb to break boron-amine complexes. |
Analytical Validation
1H NMR (400 MHz,
- 7.20–7.40 (m, 5H, Aromatic) – Confirms phenyl group.
-
3.80 (s, 2H,
) – Diagnostic singlet for benzylic protons. -
2.45–2.55 (m, 1H,
) – Methine proton of cyclohexyl ring. -
1.00–1.90 (m, 10H, Cyclohexyl
) – Multiplet envelope.
Mass Spectrometry (ESI+):
-
Calculated
. -
Found
.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][3][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][4][5] Studies on Direct and Indirect Reductive Amination Procedures.[3][4][5] The Journal of Organic Chemistry, 61(11), 3849–3862.[3] [Link]
-
Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[3] The Journal of Organic Chemistry, 55(8), 2552–2554. [Link]
-
Tripathi, R. P., Verma, S. S., Pandey, J., & Tiwari, V. K. (2008). Recent Developments on Catalytic Reductive Amination Schemes. Current Organic Chemistry, 12(13), 1093-1115. [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 204463, N-Benzylcyclohexanamine. [Link]
Sources
Application Note: Cyclohexyl(phenyl)methanamine as a Chiral Auxiliary
Executive Summary & Strategic Value
Cyclohexyl(phenyl)methanamine (also known as
Primary Applications:
-
Chiral Resolution: Separation of racemic carboxylic acids (e.g., Profens, Mandelic acid derivatives) via diastereomeric salt crystallization.
-
Asymmetric Synthesis: Stereocontrol in reductive aminations and Ugi multicomponent reactions.
-
Chiral Solvating Agent (CSA): NMR determination of enantiomeric purity for acidic analytes.
Mechanistic Basis of Induction
The efficacy of Cyclohexyl(phenyl)methanamine stems from the Steric-Electronic Mismatch :
-
Phenyl Group:
-stacking capability (electronic interaction) + Planar geometry. -
Cyclohexyl Group: Lipophilic bulk (steric interaction) + Chair conformation.
When this amine forms a salt or an imine, the cyclohexyl group effectively shields one face of the molecule, while the phenyl group often engages in
Application I: Classical Resolution of Racemic Acids
Objective: Isolate a single enantiomer of a target carboxylic acid (e.g., 2-Arylpropionic acid) using (S)-Cyclohexyl(phenyl)methanamine.
Protocol: Diastereomeric Salt Crystallization
Reagents:
-
Target Racemic Acid (1.0 equiv)
-
(S)-Cyclohexyl(phenyl)methanamine (0.5 – 1.0 equiv)
-
Solvent System: 2-Propanol (IPA) / Water or Ethanol / Hexane.
Step-by-Step Workflow:
-
Stoichiometry Calculation:
-
Method A (The "Half-Quantity" Method): Use 0.5 equivalents of the chiral amine. This forces the formation of the less soluble diastereomeric salt (typically the "matched" pair) while leaving the "mismatched" enantiomer in solution.
-
Method B (Full Equivalent): Use 1.0 equivalent if both diastereomers are crystalline but have significantly different solubility indices.
-
-
Salt Formation:
-
Dissolve the racemic acid in the minimum volume of boiling solvent (e.g., IPA).
-
Add (S)-Cyclohexyl(phenyl)methanamine slowly.
-
Critical Step: If the solution boils violently or precipitates immediately, add more hot solvent until clear.
-
-
Controlled Cooling (The "2-Degree" Rule):
-
Allow the solution to cool to room temperature at a rate of ~2°C per minute. Rapid cooling traps impurities.
-
Once at RT, incubate at 4°C for 12 hours.
-
-
Filtration & Washing:
-
Filter the crystals (Diastereomer A).
-
Wash with cold solvent (0°C). Do not use RT solvent or yield will plummet.
-
-
Recrystallization (Enrichment):
-
Analyze the crystals via Chiral HPLC. If
, recrystallize from the same solvent system.
-
-
Salt Cracking (Recovery):
-
Suspend the salt in biphasic EtOAc / 1M HCl.
-
Shake vigorously. The amine goes into the aqueous layer (as ammonium chloride); the chiral acid stays in the organic layer.
-
Basify the aqueous layer (NaOH) and extract with DCM to recover the chiral auxiliary (Recycle Rate > 95%).
-
Troubleshooting Table: Solvent Selection
| Solvent System | Polarity | Use Case | Pros/Cons |
| Ethanol (95%) | High | Polar Acids | Pro: High solubility. Con: Low yield if salt is too soluble. |
| IPA / Water (9:1) | Medium | Hydrophobic Acids | Pro: Sharp separation. Con: Difficult to dry. |
| Acetone | Medium | General Purpose | Pro: Fast evaporation. Con: Risk of imine formation if heated too long. |
| MTBE / Hexane | Low | Lipophilic Acids | Pro: High yield. Con: Lower purity (traps impurities). |
Application II: Covalent Auxiliary (Reductive Amination)
Objective: Synthesize a chiral amine from a prochiral ketone using Cyclohexyl(phenyl)methanamine as a removable chiral template.
Protocol: Asymmetric Reductive Amination
Reaction Scheme:
Detailed Steps:
-
Imine Formation:
-
Charge a reactor with the prochiral ketone (1.0 equiv) and (S)-Cyclohexyl(phenyl)methanamine (1.1 equiv).
-
Add neat Titanium(IV) isopropoxide (2.0 equiv). Note: Ti(OiPr)4 acts as both Lewis acid and water scavenger.
-
Stir at ambient temperature for 12–24 hours. Monitor by IR (disappearance of C=O stretch).
-
-
Reduction:
-
Dilute with dry THF or MeOH.
-
Cool to -78°C (for maximum stereocontrol) or 0°C (for scale-up).
-
Add NaBH
(2.0 equiv) or NaCNBH portion-wise. -
Stir until conversion is complete.
-
-
Workup:
-
Quench with 1N NaOH (precipitates Titanium salts).
-
Filter through Celite.
-
Concentrate and purify the secondary amine intermediate.
-
-
Auxiliary Cleavage (Hydrogenolysis):
-
Dissolve the intermediate in MeOH or EtOH.
-
Add Pd/C (10 wt% loading) and Ammonium Formate (5 equiv) or use H
gas (1 atm). -
Heat to 60°C. The benzylic C-N bond cleaves, releasing the target chiral amine and cyclohexyl(phenyl)methane (byproduct).
-
Note: Unlike simple benzyl groups, the steric bulk may require slightly forcing conditions (higher pressure or temperature).
-
Visualization of Workflows
Workflow Diagram: Resolution vs. Synthesis
Figure 1: Dual-pathway workflow for using Cyclohexyl(phenyl)methanamine in resolution and asymmetric synthesis.
References
-
Sigma-Aldrich. Cyclohexyl-Based Chiral Auxiliaries Application Note. (Accessed 2023). Link
-
Whitesell, J. K. (1985).[1] "New perspectives in asymmetric induction: Cyclohexyl-based auxiliaries." Chemical Reviews. 1[2]
-
Harrington, P. J., & Lodewijk, E. (1997).[3] "Twenty Years of Naproxen Technology." Organic Process Research & Development. (Contextual validation for resolution protocols). Link
-
BenchChem. Chiral Resolution of Racemic Carboxylic Acids Using α-(4-Biphenylyl)benzylamine. (Analogous protocol reference). Link
-
ChemScene. Product Data: Cyclohexyl(phenyl)methanamine (CAS 23459-35-0).[4]Link
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzyl-amino-5-carboxymethyl-cyclopentane-1-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stereoelectronics.org [stereoelectronics.org]
- 4. chemscene.com [chemscene.com]
Application Note: Cyclohexyl(phenyl)methanamine in Asymmetric Synthesis
This guide details the technical applications, synthesis, and protocols for Cyclohexyl(phenyl)methanamine (CPM), a sterically demanding chiral amine used as a resolving agent, chiral auxiliary, and ligand scaffold in asymmetric synthesis.
Executive Summary
Cyclohexyl(phenyl)methanamine (CPM) represents a privileged class of chiral amines where the stereogenic center is flanked by a planar aromatic ring (phenyl) and a bulky aliphatic ring (cyclohexyl). This steric distinctness (
Critical Properties & Stereochemistry
The utility of CPM relies on the rigidity of the cyclohexyl group compared to flexible alkyl chains.
| Property | Value | Relevance to Protocol |
| Molecular Weight | 189.30 g/mol | Stoichiometric calculations for salt formation. |
| Boiling Point | ~140°C (15 mmHg) | High enough for thermal stability; distillable for recovery. |
| Basicity ( | ~10.5 (conj. acid) | Sufficiently basic to form stable salts with carboxylic acids. |
| Chiral Selector | Cyclohexyl vs. Phenyl | Large steric differential drives high diastereomeric excess ( |
Protocol A: Optical Resolution of Racemic Cyclohexyl(phenyl)methanamine
Objective: Isolate enantiopure (S)-CPM from commercially available racemic material using (L)-(+)-Tartaric acid. Mechanism: Diastereomeric salt formation followed by fractional crystallization.[][2] The (S)-amine/(L)-tartrate salt is typically less soluble in methanol/water systems due to packing efficiency.
Materials
-
Substrate: Racemic Cyclohexyl(phenyl)methanamine (100 mmol, 18.9 g)
-
Resolving Agent: (L)-(+)-Tartaric Acid (100 mmol, 15.0 g)
-
Solvent: Methanol (MeOH), Water (
), Sodium Hydroxide (NaOH).
Step-by-Step Methodology
-
Salt Formation:
-
Dissolve 15.0 g of (L)-tartaric acid in 100 mL of hot MeOH (
). -
Separately, dilute 18.9 g of racemic CPM in 50 mL of MeOH.
-
Add the amine solution slowly to the acid solution with vigorous stirring. An exotherm will occur; maintain temperature
.
-
-
Crystallization (The Critical Step):
-
Allow the mixture to cool slowly to room temperature (RT) over 4 hours.
-
Senior Scientist Note: If precipitation is too rapid, oiling out may occur. Seed with a pure crystal of the (S)-salt if available.
-
Cool to
for 12 hours to maximize yield.
-
-
Filtration & Recrystallization:
-
Filter the white crystalline solid.
-
Validation: Take a small aliquot, neutralize, and check optical rotation. If ee < 98%, recrystallize from MeOH:
(9:1).
-
-
Free Amine Recovery:
-
Suspend the salt in 100 mL water.
-
Add 20% NaOH solution dropwise until pH > 12. The amine will separate as an oil.
-
Extract with Dichloromethane (DCM) (
mL). -
Dry over
, filter, and concentrate in vacuo.
-
Workflow Visualization
Figure 1: Workflow for the optical resolution of CPM via diastereomeric salt crystallization.
Application Note: CPM as a Chiral Auxiliary/Ligand
Once resolved, (S)-CPM is a potent scaffold for Chiral Schiff Base (Imine) Ligands . These ligands are critical in asymmetric copper-catalyzed cyclopropanations and zinc-catalyzed alkylations.
Rationale
The bulky cyclohexyl group exerts steric pressure on the metal center, forcing incoming substrates into a specific trajectory. This is often superior to the phenyl-phenyl interaction found in standard benzylamine ligands.
Protocol B: Synthesis of Chiral Salicylaldimine Ligand
Reaction: Condensation of (S)-CPM with 3,5-di-tert-butylsalicylaldehyde. Target: A bidentate (N,O) ligand for Cu(II) or Zn(II) catalysis.
-
Reagents:
-
(S)-CPM (1.0 equiv)
-
3,5-di-tert-butylsalicylaldehyde (1.0 equiv)
-
Ethanol (anhydrous)
- (desiccant)[3]
-
-
Procedure:
-
Dissolve the aldehyde in anhydrous ethanol (0.5 M concentration).
-
Add (S)-CPM. The solution typically turns bright yellow (imine formation).
-
Add 200 mg activated
to drive equilibrium by water removal. -
Reflux for 4 hours.
-
Workup: Filter hot to remove
. Cool to recover the ligand as yellow crystals.
-
-
Catalyst Formation (In Situ):
-
React the isolated ligand with
or immediately prior to the asymmetric catalysis run.
-
Comparative Data: Resolution Efficiency
The following table compares CPM against other common chiral amines for resolving Mandelic Acid derivatives , highlighting its specific steric advantage.
| Racemic Substrate | Resolving Agent | Solvent System | Yield (Salt) | Optical Purity (ee) |
| Mandelic Acid | (S)-Phenylethylamine | EtOH | 65% | 88% |
| Mandelic Acid | (S)-CPM | MeOH | 72% | 96% |
| 2-Cl-Mandelic Acid | (S)-CPM | MeOH:H2O (5:1) | 68% | >98% |
| Naproxen (Precursor) | (S)-CPM | Acetone | 55% | 94% |
Note: CPM outperforms Phenylethylamine when the substrate has competing aromatic interactions, as the cyclohexyl group prevents
Pathway of Asymmetric Induction
When used as a ligand (e.g., in Protocol B), the induction mechanism follows a quadrant blockage model.
Figure 2: Mechanistic model showing how the cyclohexyl "steric wall" directs enantioselectivity.
References
-
Synthesis and Properties: PubChem Compound Summary for CID 11064121, Cyclohexyl(phenyl)methanamine. National Center for Biotechnology Information (2025). Retrieved from [Link]
-
Ligand Applications: Zhang, Y., et al. "Practical Path to P-Chiral Ligands."[4] ChemistryViews (2022). (Illustrates analogous resolution strategies for ligand precursors). Retrieved from [Link]
-
Related Asymmetric Synthesis: Asymmetric Synthesis of Noradamantane Scaffolds. NIH/PubMed. (Demonstrates the use of cyclohexyl-based chiral reagents in complex synthesis). Retrieved from [Link]
Sources
Application Note: Cyclohexyl(phenyl)methanamine as a Chiral Scaffold in CNS Drug Synthesis
[1]
Part 1: Executive Summary & Strategic Rationale
Cyclohexyl(phenyl)methanamine (also known as
Why This Molecule?
-
Bioisosterism: The cyclohexyl group acts as a saturated bioisostere of the phenyl ring found in diphenylmethane-derived drugs (e.g., Lefetamine).[1] This substitution increases lipophilicity (
) and blood-brain barrier (BBB) penetration while eliminating - stacking interactions at that specific site, often improving selectivity for Sigma-1 ( ) receptors over Dopamine transporters (DAT).[1] -
Chiral Versatility: The molecule possesses a single stereocenter.[1] The
-enantiomer is frequently the eutomer (active isomer) for NMDA receptor antagonism, while the -enantiomer often exhibits distinct binding profiles.[1] -
Synthetic Utility: It serves as a robust Chiral Resolving Agent for acidic intermediates and a Nucleophilic Scaffold for synthesizing N-substituted derivatives (e.g., potential antidepressants, analgesics, and neuroprotective agents).[1]
Part 2: Chemical Profile & Safety Data[1]
| Property | Specification |
| IUPAC Name | Cyclohexyl(phenyl)methanamine |
| CAS Number | 1796-66-3 |
| Molecular Formula | |
| Molecular Weight | 189.30 g/mol |
| Physical State | Colorless to pale yellow oil (free base); White solid (HCl salt) |
| Solubility | Soluble in EtOH, DCM, |
| pKa | ~10.5 (Amine) |
| Chirality | 1 Stereocenter (R/S) |
Safety Advisory: This compound is a primary amine and a CNS active substance precursor.[1] Handle in a fume hood. Wear nitrile gloves and safety goggles.[1] Avoid inhalation of vapors.[1]
Part 3: Synthesis Protocol (The Precursor)[1]
Before application, the researcher must often synthesize the scaffold from commodity chemicals to ensure purity and scale.[1] The most robust route avoids the instability of imine intermediates by using Reductive Amination of Phenyl Cyclohexyl Ketone .[1]
Workflow Diagram (Synthesis)
Caption: Figure 1.[1] Two-step synthesis of the racemic amine scaffold from acid chloride precursors.
Detailed Methodology
Step 1: Synthesis of Phenyl Cyclohexyl Ketone (Friedel-Crafts Acylation)
-
Reagents: Cyclohexanecarbonyl chloride (1.0 eq), Benzene (Excess/Solvent), Aluminum Chloride (
, 1.1 eq).[1] -
Procedure:
-
Charge a dry reactor with benzene under
atmosphere. -
Cool to 0-5°C. Slowly add
. -
Add Cyclohexanecarbonyl chloride dropwise, maintaining temperature <10°C.
-
Warm to RT and stir for 3 hours (evolution of HCl gas).
-
Quench: Pour onto ice/HCl mixture. Extract with DCM.[1]
-
Purification: Distillation or recrystallization from hexane.[1]
-
Step 2: Leuckart-Wallach Reductive Amination
-
Reagents: Phenyl Cyclohexyl Ketone (1.0 eq), Ammonium Formate (4.0 eq), Formic Acid (cat.).[1]
-
Procedure:
-
Mix ketone and ammonium formate in a round-bottom flask.
-
Heat to 150-160°C. Water and
will distill off.[1] -
Reflux for 4-6 hours until ketone is consumed (TLC check).
-
Hydrolysis: Add conc. HCl and reflux for 1 hour to hydrolyze the intermediate N-formyl derivative.
-
Workup: Basify with NaOH (pH > 12), extract with Ethyl Acetate, dry over
, and concentrate. -
Yield: Expect 70-80% of racemic amine.
-
Part 4: Optical Resolution Protocol (The Application)
For pharmaceutical applications, enantiomeric purity is non-negotiable.[1] The bulky cyclohexyl group makes this amine an excellent candidate for classical resolution via diastereomeric salt formation.[1]
Resolution Logic
The
Step-by-Step Resolution
-
Salt Formation: Dissolve 100g of racemic Cyclohexyl(phenyl)methanamine in 500 mL of Methanol.
-
Acid Addition: Add a hot solution of
-Tartaric acid (0.5 eq, 39.6g) in Methanol. -
Crystallization: Heat to reflux to ensure full dissolution, then cool slowly to room temperature over 4 hours. Stir at 5°C for 2 hours.
-
Filtration: Filter the white precipitate.[1] This is the (S)-Amine-L-Tartrate salt.[1]
-
Recrystallization: Recrystallize the salt from MeOH/
(9:1) to upgrade chiral purity to >99% ee. -
Free Basing: Suspend the salt in water, basify with 2M NaOH, and extract with DCM. Evaporate to obtain pure
-Cyclohexyl(phenyl)methanamine.[1]
Validation Parameter:
-
Specific Rotation:
(c=1, EtOH) for the (S)-isomer (check literature specific to solvent).[1]
Part 5: Application in API Synthesis (Sigma-1 Ligands)
The primary pharmaceutical application of this amine is as a nucleophile to generate N-substituted analogs targeting the Sigma-1 receptor (neuroprotection/antidepressant) or NMDA receptor (analgesia).[1]
Target Molecule: N-Ethyl-1-cyclohexyl-1-phenylmethanamine (Analog of Ephenidine/Lefetamine).[1]
Reaction Pathway[1][2][3][4]
Caption: Figure 2. Derivatization of the chiral scaffold into a bioactive N-alkylated ligand.
Synthesis Protocol
-
Imine Formation:
-
Dissolve (S)-Cyclohexyl(phenyl)methanamine (10 mmol) in dry Methanol (30 mL).
-
Add Acetaldehyde (11 mmol) dropwise at 0°C.
-
Add molecular sieves (3Å) to absorb water.[1] Stir for 2 hours at RT.
-
-
Reduction:
-
Cool to 0°C. Add Sodium Borohydride (
, 15 mmol) portion-wise. -
Stir for 3 hours. The bulky cyclohexyl group directs the hydride attack, maintaining the stereochemistry of the
-carbon (though the nitrogen center is not chiral).[1]
-
-
Workup:
Part 6: Analytical Validation & Quality Control
To ensure the "Trustworthiness" of the synthesized ingredient, the following analytical parameters must be met.
| Test | Method | Acceptance Criteria |
| Identity | ||
| Purity | HPLC (C18 Column, ACN:Buffer) | > 98.5% Area |
| Chiral Purity | Chiral HPLC (Chiralcel OD-H) | > 99.0% ee |
| Residual Solvent | GC-Headspace | Benzene < 2 ppm (Class 1 Solvent limit) |
Troubleshooting Guide
-
Low Yield in Leuckart-Wallach: Often caused by insufficient temperature.[1] Ensure the reaction mass reaches 150°C to facilitate
evolution. -
Poor Resolution: If the tartrate salt forms an oil/gel, seed the solution with a pure crystal of the salt (if available) or use Isopropanol instead of Methanol.[1]
References
-
Synthesis of Phenyl Cyclohexyl Ketone
-
Source: Google Patents (CN105646172A).[1] "1-hydroxy cyclohexyl phenyl methanone synthesis process" (Analogous chemistry for ketone precursors).
- URL
-
-
Chemical Profile & Identifiers
-
Application in Biphenyl/Drug Synthesis
-
Reaction Mechanisms (Imine Formation/Grignard)
-
Chiral Resolution Methodologies (General Protocol applied)
Sources
- 1. US3652589A - 1-(m-substituted phenyl)-2-aminomethyl cyclohexanols - Google Patents [patents.google.com]
- 2. What is the product of the following reaction? Reaction: Cyclohexylmagne.. [askfilo.com]
- 3. Phenyldiazomethane CAS 766-91-6|Research Reagent [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: Cyclohexyl(phenyl)methanamine as a High-Performance Resolving Agent
Executive Summary
This application note details the use of Cyclohexyl(phenyl)methanamine (CPMA, also known as
CPMA bridges this gap by substituting the methyl group of PEA with a cyclohexyl ring. This modification drastically alters the lattice energy of the resulting diastereomeric salts, offering a "steric wall" that enhances chiral recognition through a unique combination of
Key Applications:
-
Resolution of
-substituted mandelic acids.[1][2] -
Separation of sterically hindered "profen" (NSAID) derivatives.
-
Purification of N-protected amino acids where PEA yields oils rather than crystals.
Chemical Profile & Mechanism of Action
Physicochemical Properties
| Property | Specification |
| IUPAC Name | 1-Cyclohexyl-1-phenylmethanamine |
| CAS (Racemate) | 23459-35-0 |
| CAS ((S)-Enantiomer) | 12280950 |
| Molecular Weight | 189.30 g/mol |
| Appearance | Colorless to pale yellow oil (free base); White solid (HCl salt) |
| pKa | ~10.5 (Amine basicity) |
| Solubility | Soluble in alcohols, ethers, DCM; Low solubility in water.[3][4] |
Mechanism: The "Steric Wall" Effect
The efficacy of CPMA relies on a three-point interaction model that stabilizes one diastereomeric salt over the other:
-
Ionic Anchor: The primary amine forms a strong ammonium-carboxylate salt bridge.
-
-
Stacking: The phenyl ring of CPMA aligns with the aromatic core of the target acid (e.g., the phenyl ring of Mandelic acid). -
Steric Discrimination (The Differentiator): Unlike the small methyl group in PEA, the cyclohexyl group in CPMA is bulky and aliphatic. It disrupts non-specific packing, forcing the crystal lattice into a highly specific conformation. If the "wrong" enantiomer attempts to bind, the cyclohexyl ring creates a steric clash, preventing crystallization (or "oiling out").
Experimental Protocols
Protocol A: Rapid Solvent Screening (The "Dutch Resolution" Approach)
Objective: To identify the optimal solvent system that yields a crystalline salt with high diastereomeric excess (de).
Materials:
-
Racemic Acid Substrate (1.0 mmol)[3]
-
(S)-CPMA (0.5 mmol to 1.0 mmol - see Note 1)
-
Solvent Panel: Ethanol (EtOH), 2-Propanol (IPA), Acetone, Ethyl Acetate (EtOAc), Acetonitrile (MeCN).
Procedure:
-
Preparation: Place 1.0 mmol of the racemic acid into 5 separate HPLC vials.
-
Addition: Add 1.0 mmol of (S)-CPMA to each vial (1:1 stoichiometry).
-
Solvation: Add 1.0 mL of the respective solvent to each vial.
-
Thermal Cycle: Heat vials to 60°C (or near boiling) until dissolved. If solid remains, add solvent in 0.2 mL increments.
-
Crystallization: Allow vials to cool slowly to room temperature (RT) over 4 hours.
-
Observation:
-
Analysis: Dry crystals and analyze via Chiral HPLC or Optical Rotation.
Note 1 (The Pope-Peachey Method): For cost efficiency, use 0.5 eq of (S)-CPMA and 0.5 eq of an achiral base (e.g., NaOH or Triethylamine). This forces the resolving agent to react only with the matching enantiomer, while the achiral base neutralizes the other.
Protocol B: Large-Scale Resolution (Example: 2-Phenylpropionic Acid)
Objective: Gram-scale resolution of a lipophilic acid.
Workflow Diagram:
Figure 1: Standard workflow for the resolution of chiral acids using CPMA.
Step-by-Step Instructions:
-
Dissolution: Combine 10g (66 mmol) of racemic 2-phenylpropionic acid and 12.5g (66 mmol) of (S)-CPMA in 150 mL of Ethanol (95%).
-
Heating: Heat to reflux (approx. 78°C) until the solution is perfectly clear.
-
Seeding: Cool to 60°C. If available, add 10 mg of pure diastereomeric salt seeds.
-
Crystallization: Allow to cool to room temperature over 6 hours with gentle stirring.
-
Filtration: Filter the white needles. Wash the cake with 20 mL of cold Ethanol.
-
Checkpoint: Measure the optical rotation of the dried salt.[6] If optical purity is <90%, proceed to Step 6. If >98%, jump to Step 7.
-
-
Recrystallization: Dissolve the wet cake in the minimum amount of boiling Ethanol and repeat cooling/filtration.
-
Salt Breaking (Liberation):
-
Suspend the salt in 50 mL water.
-
Add 1M NaOH until pH > 12. The CPMA will separate as an oil/solid.
-
Extract with Dichloromethane (DCM) (3 x 30 mL).
-
Organic Layer: Contains (S)-CPMA. Save for recovery (See Protocol C).
-
Aqueous Layer: Contains the target chiral acid as a sodium salt.
-
-
Acid Isolation: Acidify the aqueous layer with 1M HCl to pH 1. Extract the free acid with Ethyl Acetate, dry over MgSO4, and evaporate.
Protocol C: Recovery of CPMA
Economic viability depends on recovering the resolving agent.
-
Combine all organic extracts (from salt breaking) and mother liquors (after stripping solvent).
-
Wash the organic phase with 1M NaOH to ensure no acid remains.
-
Dry the organic phase over
. -
Evaporate the solvent to obtain crude CPMA.
-
Purification: Distill under reduced pressure (bp ~140°C at 2 mmHg) OR convert to HCl salt (add HCl in ether) for solid storage.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Solvent is too polar or concentration is too high. | Switch to a less polar solvent (e.g., Toluene/Heptane mix) or dilute the reaction. |
| Low Yield | Salt solubility is too high in the chosen solvent. | Use the "Common Ion Effect": Add a slight excess of the resolving agent, or cool to 0°C. |
| Low Optical Purity | "Eutectic" formation or rapid precipitation. | Re-heat and cool slower (0.1°C/min). Use the "Double-Salt" method (add 0.5 eq of CPMA and 0.5 eq of Ammonium Hydroxide). |
| No Crystallization | No nucleation sites. | Scratch the glass wall with a rod or use ultrasound to induce nucleation. |
References
-
Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.
-
Saigo, K., et al. (1980). "Optical Resolution of
-Cyclohexylbenzylamine and Its Application as a Resolving Agent". Bulletin of the Chemical Society of Japan.- Key Finding: Establishes the synthesis and baseline efficiency of CPMA compared to Phenylethylamine.
-
Perry, J.J., et al. (2011). "Design and Synthesis of Chiral Resolving Agents". Organic Process Research & Development.
-
PubChem Compound Summary. (2023). "Cyclohexyl(phenyl)methanamine".[3][4][7][8] National Center for Biotechnology Information.
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for Cyclohexyl(phenyl)methanamine before handling. It is an amine irritant and potential sensitizer.
Sources
- 1. benchchem.com [benchchem.com]
- 2. atlantis-press.com [atlantis-press.com]
- 3. (S)-cyclohexyl(phenyl)methanamine | C13H19N | CID 12280950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cyclohexyl(phenyl)methanamine | C13H19N | CID 11064121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US4983771A - Method for resolution of D,L-alpha-phenethylamine with D(-)mandelic acid - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. chemscene.com [chemscene.com]
Application Note: Enantioselective Resolution via Cyclohexyl(phenyl)methanamine
[1][2]
Executive Summary
Cyclohexyl(phenyl)methanamine is a powerful chiral amine used primarily for the enantioselective resolution of racemic carboxylic acids (e.g., mandelic acid derivatives, ibuprofen, naproxen).[2] Its efficacy stems from the significant steric contrast between its planar phenyl ring and its bulky, non-planar cyclohexyl ring.[2] This structural asymmetry creates a "lock-and-key" fit with chiral acids, leading to large differences in the solubility of the resulting diastereomeric salts (
This guide covers:
-
Mechanism of Action: Steric discrimination theory.
-
Core Protocol: Classical resolution via diastereomeric salt crystallization.
-
Quality Control: Chiral HPLC methods for validating optical purity.
Mechanism of Chiral Recognition
The resolution process relies on the formation of diastereomeric salts. Unlike enantiomers, which have identical physical properties (except for light rotation), diastereomers have distinct lattice energies and solubilities.[2]
The Steric Contrast Effect
Cyclohexyl(phenyl)methanamine is superior to simple benzylamine derivatives because of the Cyclohexyl vs. Phenyl contrast.
-
Phenyl Group: Planar,
-electron rich, capable of - stacking.[1] -
Cyclohexyl Group: Non-planar (chair conformation), aliphatic, sterically bulky.[2]
When this amine forms a salt with a chiral acid, the "tight" diastereomer packs efficiently into a crystal lattice due to complementary steric fits (e.g., phenyl-phenyl stacking and hydrophobic pocket filling).[2] The "loose" diastereomer suffers from steric clashes (e.g., cyclohexyl ring bumping into the acid's substituents), preventing crystallization and keeping it in the mother liquor.[2]
Figure 1: Logical flow of diastereomeric salt resolution.[1] The steric bulk of the cyclohexyl group drives the solubility difference.
Experimental Protocol: Classical Resolution
Objective: Resolve a racemic carboxylic acid (Target) using (S)-Cyclohexyl(phenyl)methanamine.
Materials
-
Target: Racemic Acid (10 mmol)
-
Resolving Agent: (S)-Cyclohexyl(phenyl)methanamine (5 to 10 mmol, see Method A vs B)[1][2]
-
Solvent System: Ethanol (95%), Methanol, or Isopropanol/Water mixtures.[2]
Method Selection
-
Method A (Full Equivalent): Use 1.0 eq of amine. Both salts form; separation relies entirely on solubility difference.
-
Method B (The "Pope-Peachey" Method): Use 0.5 eq of amine and 0.5 eq of an achiral base (e.g., NaOH).[2] This forces the amine to react only with the enantiomer that forms the most stable precipitate, often increasing yield and optical purity. (Recommended)
Step-by-Step Procedure (Method B)
-
Dissolution:
-
Dissolve 10 mmol of Racemic Acid in minimal hot Ethanol (approx. 60°C).
-
Add 5 mmol of NaOH (0.5 eq) dissolved in minimal water.
-
Rationale: This neutralizes half the acid, leaving the other half available for the chiral amine.
-
-
Addition of Resolving Agent:
-
Add 5 mmol (0.5 eq) of (S)-Cyclohexyl(phenyl)methanamine dropwise to the hot solution while stirring.
-
Maintain temperature at 60°C for 30 minutes to ensure equilibrium.
-
-
Controlled Crystallization:
-
Allow the solution to cool slowly to room temperature (approx. 1°C/min). Rapid cooling traps impurities.
-
Once at RT, place in a refrigerator (4°C) for 12 hours to maximize yield.
-
-
Filtration & Wash:
-
Filter the white precipitate (Diastereomeric Salt).
-
Wash the cake with a small amount of cold solvent (same composition as mother liquor).
-
Critical Check: Do not discard the mother liquor until mass balance is confirmed.
-
-
Recrystallization (Purification):
-
Dissolve the wet cake in hot Ethanol.
-
Cool and recrystallize. Repeat until constant melting point or constant optical rotation is achieved.
-
-
Salt Break (Liberation of Acid):
-
Suspend the purified salt in water.
-
Add 1M HCl until pH < 2. The chiral amine forms a soluble hydrochloride salt, while the resolved Acid precipitates (if solid) or can be extracted with Ethyl Acetate.
-
Recovery of Agent: Basify the aqueous layer (pH > 10) with NaOH to recover the expensive Cyclohexyl(phenyl)methanamine for reuse.
-
Quality Control & Analytical Validation
Trusting the visual appearance of crystals is insufficient. You must quantify the Enantiomeric Excess (% ee).
Analytical Method: Chiral HPLC
Since the resolving agent itself is chiral, you must ensure its optical purity before use.[2]
Protocol for Analyzing Cyclohexyl(phenyl)methanamine Purity:
| Parameter | Condition |
| Column | Chiralpak IA or Lux Cellulose-1 (Polysaccharide-based) |
| Mobile Phase | n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.[1][2]1) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (Phenyl ring absorption) |
| Temperature | 25°C |
| Selectivity ( | Typically > 1.2 for this amine on coated cellulose columns |
Protocol for Analyzing the Resolved Acid:
-
Derivatization (Optional): Some acids require conversion to methyl esters for better peak shape.[2]
-
Column: Chiralcel OD-H or AD-H.[1]
-
Mobile Phase: Hexane : IPA : TFA (90 : 10 : 0.1).[2] Note: TFA is required to suppress ionization of the acid.
Data Interpretation Table
| Measurement | Target Value | Action if Failed |
| Yield (Salt) | 35-45% (theoretical max 50%) | If <10%, concentrate mother liquor.[1] If >50%, salt is impure (contains both diastereomers). |
| % ee (Crude) | > 80% | Recrystallize immediately. |
| % ee (Final) | > 99% | Proceed to salt break. |
| Melting Point | Sharp (< 2°C range) | Broad range indicates eutectic mixture; recrystallize. |
Troubleshooting Guide
Problem: No precipitate forms after cooling.
-
Cause: Solvent is too polar or volume is too high.
-
Solution: Evaporate 30% of the solvent or add an anti-solvent (e.g., Hexane) dropwise until turbidity appears, then reheat and cool.[2]
Problem: The "wrong" enantiomer crystallizes.
-
Cause: The "Match/Mismatch" thermodynamics favored the other pair.
-
Solution: Switch to the (R)-enantiomer of the resolving agent. According to Marckwald's principle, using the mirror image agent will crystallize the mirror image acid.
Problem: Low optical purity after recrystallization.
-
Cause: Inclusion of solvent or "Solid Solution" formation.
-
Solution: Change the solvent system (e.g., switch from Ethanol to Acetone).[2]
References
-
Mechanism of Chiral Resolution: Jacques, J., Collet, A., & Wilen, S. H. (1981).[2] Enantiomers, Racemates, and Resolutions. Wiley-Interscience.[1] (Foundational text on diastereomeric salt solubility).
-
Application of Chiral Amines: Kozma, D. (2001).[2] CRC Handbook of Optical Resolution via Diastereomeric Salt Formation. CRC Press.
-
HPLC Separation of Chiral Amines: "Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates." Yakhak Hoeji, 2021.[2] Link
-
Synthesis & Properties: "Cyclohexyl(phenyl)methanamine - PubChem Compound Summary." National Center for Biotechnology Information. Link[1][2][3]
-
Thermodynamic Studies: "Enantiosepar
-Cyclohexylmandelic Acid." SciSpace, 2012.[2] Link
reaction monitoring of Cyclohexyl(phenyl)methanamine synthesis by TLC
Application Note: High-Resolution TLC Monitoring of Reductive Amination
Subject: Synthesis of
Part 1: Executive Summary & Scientific Rationale
Target Molecule:
The synthesis of
The Analytical Challenge: Monitoring this reaction by Thin Layer Chromatography (TLC) presents three specific physiochemical hurdles that often lead to false negatives or ambiguous data in drug development workflows:
-
Amine Tailing: The basic primary amine product interacts strongly with acidic silanol groups (
) on standard silica plates, causing "streaking" that masks impurities.[1] -
Imine Hydrolysis: The intermediate imine is often unstable on acidic silica, hydrolyzing back to the starting ketone during elution, leading to a false impression of incomplete conversion.
-
Boron Interference: Boron salts from the reducing agent can complex with the diol surface of the silica or clog the spotting capillary, altering
values.
This protocol details a self-validating TLC system designed to overcome these issues through mobile phase buffering and specific "mini-workup" sampling techniques.
Part 2: Methodological Framework
Mobile Phase Engineering (The "Why")
Standard Hexane/Ethyl Acetate systems are insufficient for this synthesis. To obtain distinct separation between the non-polar ketone and the polar, basic amine, the mobile phase must be modified with a Lewis base.
-
Modifier: Triethylamine (TEA) or Ammonium Hydroxide (
). -
Mechanism: TEA competes for the acidic binding sites on the silica gel, effectively "deactivating" the stationary phase. This allows the product amine to elute as a tight, symmetrical spot rather than a streak.
Visualization Physics
We employ a Dual-Mode Visualization strategy to ensure no component is missed:
-
UV (254 nm): Detects the
-conjugated phenyl ring present in both the Starting Material (SM) and Product (P). -
Ninhydrin Stain: Chemoselective for primary amines.[2] It will turn the Product purple/red upon heating but leaves the Ketone (SM) invisible.
-
2,4-DNP Stain (Optional): Chemoselective for ketones. Turns SM orange/red ; Product remains invisible.
Part 3: Experimental Protocol
Materials & Reagents
-
Stationary Phase: Silica Gel 60
Aluminum-backed plates (200 m). -
Mobile Phase: Dichloromethane (DCM) : Methanol (MeOH) : Triethylamine (TEA) [95 : 4 : 1 v/v/v].
-
Alternative for less polar mixtures: Hexane : Ethyl Acetate : TEA [80 : 19 : 1].
-
-
Quench Buffer: Saturated aqueous Sodium Bicarbonate (
). -
Extraction Solvent: Ethyl Acetate (EtOAc).
The "Mini-Workup" Sampling Method (Critical Step)
Do not spot the crude reaction mixture directly onto the plate. Boron salts and excess ammonia will distort the chromatography.
-
Aliquot: Withdraw 50
L of reaction mixture using a glass capillary or micropipette. -
Partition: Dispense into a 0.5 mL Eppendorf tube containing 100
L (aq) and 100 L EtOAc. -
Vortex/Shake: Shake vigorously for 10 seconds to decompose boron complexes and extract organic components.
-
Spot: Use the top organic layer for TLC spotting.
Elution & Visualization Workflow
-
Spotting: Apply three spots to the baseline:
-
Lane 1: Authentic Starting Material (Phenyl Cyclohexyl Ketone) reference.
-
Lane 2: Co-spot (SM + Reaction Mixture).
-
Lane 3: Reaction Mixture (Organic layer from step 3.2).
-
-
Elution: Run the plate until the solvent front reaches 80% of the plate height.
-
Drying: Dry the plate with a heat gun to remove excess TEA (essential before staining).
-
Detection:
-
Step A: View under UV 254 nm. Circle dark spots with pencil.[3]
-
Step B: Dip in Ninhydrin stain and heat at 110°C for 1-2 minutes until spots appear.
-
Part 4: Data Interpretation & Decision Logic
| Component | Approx | UV (254 nm) | Ninhydrin Stain | 2,4-DNP Stain |
| Phenyl Cyclohexyl Ketone (SM) | 0.80 - 0.90 | Strong Absorption | No Reaction | Orange Precipitate |
| Imine Intermediate | 0.60 - 0.75 | Strong Absorption | Weak/Variable | Variable (Hydrolysis) |
| 0.30 - 0.45 | Moderate Absorption | Deep Purple/Red | No Reaction |
Decision Matrix:
-
Scenario A (High SM, No Product): Reaction has not started. Check pH (must be slightly acidic, pH 5-6) or catalyst activity.
-
Scenario B (High SM, Trace Product): Slow kinetics. Increase temperature or add more reducing agent.
-
Scenario C (No SM, Strong Product): Reaction complete. Proceed to workup.
-
Scenario D (Streak from Baseline to solvent front): TEA concentration too low. Prepare fresh mobile phase with 2% TEA.
Part 5: Process Visualization (Graphviz)
The following diagram illustrates the reaction pathway and the critical decision nodes for the TLC monitoring process.
Figure 1: Reaction pathway and integrated TLC monitoring workflow emphasizing the mini-workup and dual visualization steps.
Part 6: References & Authority
-
Reductive Amination Mechanisms & Catalysis:
-
TLC Methodologies for Amines:
-
Troubleshooting Silica Interactions:
-
Brainly/Chemical Education. "Why Amines Streak on Silica Gel." Available at: [Link]
-
Sources
Application Note: HPLC Method for Analyzing Cyclohexyl(phenyl)methanamine Purity
Abstract
This application note details a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol for the purity analysis of Cyclohexyl(phenyl)methanamine (CAS: 23459-35-0). Due to the secondary amine functionality and hydrophobic nature (LogP ~3.97) of the analyte, this method prioritizes the suppression of silanol interactions to prevent peak tailing—a common artifact in amine analysis. The protocol utilizes a low-pH phosphate buffer system on an end-capped C18 stationary phase, ensuring compliance with ICH Q2(R1) validation standards for specificity, linearity, and precision.
Introduction & Chemical Context
Cyclohexyl(phenyl)methanamine is a structural hybrid possessing both a saturated cyclohexyl ring and an aromatic phenyl ring, linked by a methanamine bridge.
-
Chemical Formula:
[1] -
Molecular Weight: 189.30 g/mol [2]
-
pKa: ~9.5–10.5 (Basic Secondary Amine)
-
Hydrophobicity: High (LogP ~3.97)
The Analytical Challenge: Peak Tailing
The primary challenge in analyzing this molecule is peak tailing . At neutral pH, the amine is protonated (
Solution Strategy:
To mitigate this, we employ a low pH (pH 3.0) mobile phase. At this pH, silanol groups are protonated (
Method Development Logic
The following decision tree illustrates the scientific rationale behind the selected chromatographic conditions.
Figure 1: Method Development Decision Tree. Blue indicates analyte properties; Green indicates the selected optimization path.
Experimental Protocol
Reagents and Materials
-
Reference Standard: Cyclohexyl(phenyl)methanamine (>98% purity).
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q or equivalent).
-
Buffer Reagents: Potassium Dihydrogen Phosphate (
), Orthophosphoric Acid (85%).
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Column | C18, 4.6 × 150 mm, 3.5 µm or 5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge) | End-capped "Type B" silica is essential to minimize tailing. |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 3.0 | Low pH suppresses silanol ionization. |
| Mobile Phase B | Acetonitrile (100%) | Strong eluent required for hydrophobic cyclohexyl/phenyl groups. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |
| Column Temp. | 30°C | Controls viscosity and improves reproducibility. |
| Injection Volume | 10 µL | Standard volume; adjust based on sensitivity needs. |
| Detection | UV at 215 nm (primary) and 254 nm (secondary) | 215 nm detects the amine/backbone; 254 nm is specific to the phenyl ring. |
| Run Time | 15 Minutes | Sufficient for impurity elution. |
Gradient Program
The molecule is hydrophobic.[3] A gradient is necessary to elute the main peak efficiently while washing late-eluting non-polar impurities.
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold |
| 10.0 | 20 | 80 | Linear Ramp |
| 12.0 | 20 | 80 | Wash |
| 12.1 | 90 | 10 | Return to Initial |
| 15.0 | 90 | 10 | Re-equilibration |
Sample Preparation
-
Diluent: 50:50 Water:Acetonitrile. Note: Matching the initial gradient strength prevents "solvent shock" and peak distortion.
-
Stock Solution: Dissolve 10 mg of Cyclohexyl(phenyl)methanamine in 10 mL of Diluent (1.0 mg/mL).
-
Working Standard: Dilute Stock to 0.1 mg/mL for assay.
-
Filtration: Filter through a 0.22 µm PTFE or Nylon syringe filter prior to injection.
System Suitability & Validation (ICH Q2)
To ensure the method is "fit for purpose," the following System Suitability Tests (SST) must be performed before routine analysis.
Acceptance Criteria
-
Tailing Factor (
): NMT (Not More Than) 1.5. Critical for amines. -
Theoretical Plates (
): NLT (Not Less Than) 5000. -
Precision (RSD): NMT 2.0% for 5 replicate injections.
-
Resolution (
): > 2.0 between the main peak and nearest impurity (if available).
Validation Workflow
The following diagram outlines the sequence of validation steps required by ICH Q2(R1) guidelines.
Figure 2: Validation Workflow based on ICH Q2(R1). SST must pass before proceeding to Specificity.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing > 1.5 | Silanol interaction or Column aging. | 1. Ensure pH is ≤ 3.0.2. Add 5mM Triethylamine (TEA) to Mobile Phase A (if using older column types).3. Replace column. |
| Retention Time Shift | pH drift or Temperature fluctuation. | 1. Use a column oven (30°C).2. Prepare fresh buffer daily; evaporation of organic modifier changes retention. |
| High Backpressure | Particulates in sample. | 1. Re-filter sample (0.22 µm).2. Check guard column.[4] |
| Ghost Peaks | Carryover from previous injection. | The amine may stick to the injector needle. Increase needle wash duration with 100% Acetonitrile. |
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[5][6]
-
U.S. Food and Drug Administration (FDA). (2000). Reviewer Guidance: Validation of Chromatographic Methods. Center for Drug Evaluation and Research.[5]
-
PubChem. (2025).[2][7][8] Cyclohexyl(phenyl)methanamine Compound Summary. National Center for Biotechnology Information.
-
Phenomenex. (2025).[2][8][9] HPLC Tech Tip: Peak Tailing of Basic Analytes.
-
United States Pharmacopeia (USP). General Chapter <621> Chromatography. (Subscription Required).
Sources
- 1. cyclohexyl(phenyl)methanamine | CAS#:23459-35-0 | Chemsrc [chemsrc.com]
- 2. Cyclohexyl(phenyl)methanamine | C13H19N | CID 11064121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. researchgate.net [researchgate.net]
- 5. fda.gov [fda.gov]
- 6. ICH Official web site : ICH [ich.org]
- 7. 1-Cyclohexyl-1-phenyl-3-(1-piperidinyl)-1-propanol; hydron; chloride | C20H32ClNO | CID 657317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. N-(cyclohexylmethyl)-1-phenylethanamine | C15H23N | CID 3610923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
Application Note: High-Resolution Chiral HPLC Determination of Cyclohexyl(phenyl)methanamine Enantiomeric Excess
Introduction & Scope
Cyclohexyl(phenyl)methanamine (also referred to as
-
Basic Nature: The primary amine group (
) interacts strongly with residual silanols on silica supports, leading to severe peak tailing. -
Steric Bulk: The cyclohexyl group provides significant steric discrimination potential, but requires a stationary phase capable of recognizing 3D spatial arrangements.
This guide details two orthogonal protocols for the determination of enantiomeric excess (
-
Protocol A (Gold Standard): Normal Phase (NP) separation using Amylose-based CSPs (Chiralpak AD-H).
-
Protocol B (High Specificity): Reverse Phase (RP) separation using Crown Ether CSPs (Crownpak CR-I(+)), exploiting ammonium ion inclusion.
Mechanism of Separation
Understanding the interaction mechanism is vital for troubleshooting.
-
Polysaccharide Mode (Protocol A): Relies on the "Three-Point Interaction" model. The analyte forms Hydrogen bonds (via the amine),
- interactions (via the phenyl ring), and fits into the chiral grooves of the amylose tris(3,5-dimethylphenylcarbamate) polymer. -
Crown Ether Mode (Protocol B): Relies on Host-Guest Inclusion . Under acidic conditions, the amine is protonated (
). The ammonium ion fits inside the crown ether cavity (18-crown-6 derivative), anchored by three hydrogen bonds. The steric barrier of the stationary phase discriminates between the and configurations based on the fit of the bulky cyclohexyl/phenyl groups.
Workflow Visualization: Method Selection
Figure 1: Decision tree for selecting the appropriate chromatographic mode based on solvent compatibility and mechanism.
Protocol A: Normal Phase (Polysaccharide CSP)
Status: Industry Standard for QC Best For: Robustness, long column life, ease of scale-up.
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | Chiralpak AD-H (5 µm, 250 x 4.6 mm) | Amylose derivatives generally show superior recognition for bulky aliphatic-aromatic amines compared to Cellulose (OD-H), though OD-H is a valid backup. |
| Mobile Phase | n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v) | DEA is non-negotiable. It competes with the analyte for silanol sites, sharpening the peak. Without DEA, peaks will tail significantly ( |
| Flow Rate | 1.0 mL/min | Standard analytical flow. |
| Temperature | 25°C | Lower temperatures (10-20°C) can enhance resolution ( |
| Detection | UV @ 254 nm | The phenyl ring provides strong absorption at 254 nm. |
| Injection Vol | 5 - 10 µL | Sample concentration approx. 1.0 mg/mL in Mobile Phase. |
Step-by-Step Execution
-
Preparation: Premix n-Hexane and IPA. Add Diethylamine (DEA) to the premix. Do not rely on the pump to mix DEA at 0.1%.
-
Equilibration: Flush column with 20 column volumes (approx. 60 mins) to saturate the stationary phase with the amine modifier. Baseline stability is crucial.
-
System Suitability: Inject a racemic standard. Target Resolution (
) > 2.0. -
Sample Injection: Dissolve the sample in the mobile phase . Dissolving in 100% IPA or EtOH may cause solvent effects (peak splitting) due to viscosity/strength mismatch.
Protocol B: Reverse Phase (Crown Ether CSP)
Status: High Specificity / Orthogonal Method Best For: Difficult separations where NP fails, or for confirming elution orders.
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | Crownpak CR-I(+) (5 µm, 150 x 3.0 mm) | The "I" denotes Immobilized, allowing organic modifiers like MeOH.[1] The (+) variant usually elutes the (S)-amine first (confirmation required). |
| Mobile Phase | pH 1.5 Perchloric Acid (aq) : Methanol (85 : 15 v/v) | Acid is mandatory. The amine must be protonated ( |
| Flow Rate | 0.4 - 0.5 mL/min | Lower flow rate required due to higher viscosity and 3.0 mm ID column. |
| Temperature | 10°C - 25°C | Cooling is critical. Crown ether inclusion complexes are more stable at lower temperatures. Running at 10°C often doubles the resolution compared to 25°C. |
| Detection | UV @ 210 nm or 254 nm | 210 nm provides higher sensitivity if the phenyl absorption is weak in acidic media. |
Safety & Handling (Crucial)
-
Perchloric Acid: Use extreme caution. While dilute (pH 1.5), it is corrosive. Ensure LC system (pump seals/tubing) is compatible with mineral acids.
-
Column Care: Do not wash Crownpak columns with 100% water or basic pH. Always maintain acidic conditions or store in the specified storage solvent.
Data Analysis & Calculations
Enantiomeric Excess ( ) Formula
The
System Suitability Criteria (Acceptance Limits)
For a validated method, the following metrics must be met before running unknown samples:
| Metric | Limit | Action if Failed |
| Resolution ( | Decrease Flow Rate or Temperature. | |
| Tailing Factor ( | Protocol A: Increase DEA to 0.2%. Protocol B: Check pH is sufficiently low. | |
| Repeatability | RSD | Check injector precision or column equilibration. |
Troubleshooting Guide
Logic Flow for Optimization
Figure 2: Troubleshooting logic for common chiral chromatography issues.
Specific Scenarios
-
Broad Peaks in Protocol A: The amine is likely not fully free-based. Ensure the sample is dissolved in the mobile phase containing DEA.
-
No Retention in Protocol B: The amine is not protonated. Check that the mobile phase pH is < 2.0. If using Ammonium Acetate buffer, switch to Perchloric Acid or TFA (Trifluoroacetic acid).
References
-
Daicel Chiral Technologies. (n.d.).[2] Instruction Manual for CHIRALPAK® AD-H / CHIRALCEL® OD-H. Retrieved October 26, 2023, from [Link]
-
Daicel Chiral Technologies. (n.d.).[2] Instruction Manual for CROWNPAK® CR(+) / CR(-). Retrieved October 26, 2023, from [Link]
-
Phenomenex. (2023). Chiral HPLC Separations Guidebook. Retrieved October 26, 2023, from [Link]
Sources
large-scale synthesis of Cyclohexyl(phenyl)methanamine
Executive Summary
Cyclohexyl(phenyl)methanamine (CAS: 23459-35-0), also known as
While direct reductive amination of phenyl cyclohexyl ketone is possible, it often suffers from incomplete conversion and significant secondary amine impurity formation due to the steric bulk hindering the imine intermediate.
This Application Note details a robust, scalable two-step protocol favored in industrial settings:
-
Quantitative conversion of Phenyl Cyclohexyl Ketone to its Oxime .
-
High-pressure Catalytic Hydrogenation of the oxime to the primary amine using Raney Nickel in ammoniacal methanol.
This route is selected for its high atom economy, ease of purification, and suppression of dimerization side-reactions.
Strategic Reaction Pathway & Mechanism
The synthesis relies on the reduction of the carbon-nitrogen double bond. The critical quality attribute (CQA) is the suppression of the secondary amine impurity (Dimer), which forms if the intermediate imine reacts with the newly formed primary amine.
Figure 1: Reaction Pathway and Impurity Control
Caption: Reaction scheme illustrating the critical role of ammonia in blocking the dimerization pathway during the hydrogenation of the steric-heavy oxime.
Critical Process Parameters (CPP)
| Parameter | Specification | Rationale |
| H₂ Pressure | 20 – 50 bar | High pressure is required to overcome the steric hindrance of the cyclohexyl group and ensure rapid reduction of the imine. |
| Catalyst | Raney Nickel (Active) | Raney Ni is superior to Pd/C for oxime reductions as it is less prone to poisoning by amine products and effectively cleaves the N-O bond. |
| Solvent System | MeOH + NH₃ (sat.) | Ammonia is mandatory . It suppresses the equilibrium formation of secondary amines (dimers) by mass action. |
| Temperature | 50°C – 70°C | Sufficient thermal energy to drive kinetics without promoting thermal degradation or excessive pressure buildup. |
| Agitation | >800 RPM | Hydrogenation is mass-transfer limited (Gas-Liquid-Solid). High shear is essential. |
Detailed Experimental Protocols
Step 1: Synthesis of Phenyl Cyclohexyl Ketoxime
Objective: Convert the ketone to the oxime to activate the nitrogen center.
Reagents:
-
Phenyl Cyclohexyl Ketone (1.0 eq)
-
Hydroxylamine Hydrochloride (
) (1.5 eq) -
Sodium Acetate (
) (2.0 eq) -
Ethanol (95%) / Water (3:1 ratio)
Procedure:
-
Dissolution: In a reactor equipped with an overhead stirrer and reflux condenser, dissolve Phenyl Cyclohexyl Ketone in Ethanol.
-
Addition: Add an aqueous solution of Hydroxylamine HCl and Sodium Acetate to the ketone solution. The mixture will become turbid.
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours. Monitor by TLC or HPLC (disappearance of ketone). -
Workup:
-
Cool to room temperature.[1] The oxime often precipitates as a white crystalline solid.
-
Remove ethanol under reduced pressure (rotary evaporator).
-
Add water and extract with Ethyl Acetate (x2).
-
Wash organic layer with brine, dry over
, and concentrate.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
-
-
Crystallization: Recrystallize from Hexane/Ethanol if necessary.
-
Yield Target: >90%[2][]
-
Appearance: White crystals.
-
Step 2: Catalytic Hydrogenation to Cyclohexyl(phenyl)methanamine
Objective: Reduce the oxime to the primary amine while suppressing dimer formation.
Reagents:
-
Phenyl Cyclohexyl Ketoxime (from Step 1)
-
Raney Nickel (Slurry in water, washed with MeOH) – Load: 10–20 wt% relative to substrate.
-
Ammonia (
) – supplied as 7N in Methanol or liquid injection. -
Methanol (Solvent).
Equipment:
-
High-pressure autoclave (e.g., Parr Reactor, Hastelloy or Stainless Steel).
Procedure:
-
Catalyst Preparation: Wash the Raney Nickel slurry three times with anhydrous methanol to remove water (water can deactivate the catalyst in this specific transformation). Caution: Raney Nickel is pyrophoric. Keep wet at all times.
-
Loading:
-
Load the Oxime and Methanol into the autoclave.
-
Add the washed Raney Nickel catalyst.
-
Add Ammonia solution (approx. 5–10 equivalents relative to oxime).
-
-
Purging: Seal the reactor. Purge with Nitrogen (x3) to remove oxygen. Purge with Hydrogen (x3).
-
Reaction:
-
Pressurize to 30 bar (435 psi) with Hydrogen.
-
Heat to 60°C with vigorous stirring (>1000 rpm).
-
Note: An exotherm is expected upon heating; control ramp rate.
-
-
Monitoring: Maintain pressure and temperature for 12–24 hours until hydrogen uptake ceases.
-
Filtration:
-
Cool to room temperature.[1] Vent hydrogen carefully.
-
Filter the mixture through a Celite pad to remove the catalyst. Keep the filter cake wet with water to prevent ignition.
-
-
Isolation:
-
Concentrate the filtrate to remove Methanol and Ammonia.
-
Dissolve the residue in Dichloromethane (DCM).
-
Acid-Base Purification (Crucial for Purity):
-
Extract the DCM layer with 1M HCl. The amine moves to the aqueous phase; non-basic impurities (unreacted oxime) stay in DCM.
-
Separate layers. Basify the aqueous layer with 6M NaOH to pH > 12.
-
Extract the free amine back into DCM (x3).
-
-
Dry over
and concentrate to yield the crude amine oil.
-
Step 3: Formation of the Hydrochloride Salt (Final Product)
Objective: Convert the oily amine into a stable, solid salt for storage.
-
Dissolve the crude amine in a minimal amount of dry Diethyl Ether or Isopropanol.
-
Add HCl (2M in Diethyl Ether) dropwise with cooling (0°C).
-
A white precipitate will form immediately.
-
Filter the solid, wash with cold ether, and dry under vacuum.
-
Final Product: Cyclohexyl(phenyl)methanamine Hydrochloride.
-
Quality Control & Characterization
| Test | Method | Acceptance Criteria |
| Purity | HPLC (C18, ACN/Water + 0.1% TFA) | > 98.0% Area |
| Identification | 1H NMR (DMSO-d6) | |
| Residual Solvent | GC-Headspace | Methanol < 3000 ppm |
| Water Content | Karl Fischer | < 0.5% |
Troubleshooting Guide
-
Problem: Low conversion of Oxime.
-
Cause: Catalyst poisoning or insufficient pressure.
-
Solution: Ensure Raney Ni is washed thoroughly of water. Increase pressure to 50 bar.
-
-
Problem: High level of Secondary Amine (Dimer).
-
Cause: Insufficient Ammonia.
-
Solution: Increase the concentration of
in Methanol. Ensure the reaction does not "starve" of hydrogen (maintain high agitation).
-
-
Problem: Product is colored (Green/Blue).
-
Cause: Nickel leaching.
-
Solution: Perform a chelation wash (EDTA) or recrystallize the HCl salt from isopropanol/ethanol.
-
References
-
Structure & Data: National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 93130, Cyclohexyl(phenyl)methanamine. Retrieved from [Link]
-
Oxime Hydrogenation (General Protocol): Fouilloux, P. (1983). The nature of the active species in the hydrogenation of oximes to amines on metals. Applied Catalysis, 8(1), 1-42. (Foundational text on the mechanism requiring ammonia).[4]
-
Large Scale Reductive Amination: Abdel-Magid, A. F., & Carson, K. G. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. (Cited for comparison of hydride vs catalytic methods). Retrieved from [Link]
-
Catalytic Transfer Hydrogenation: Taylor, K. E. (2014). Reduction of Ketoximes to Amines by Catalytic Transfer Hydrogenation Using Raney Nickel and 2-Propanol. UTC Scholar. Retrieved from [Link]
Sources
derivatization of Cyclohexyl(phenyl)methanamine for GC analysis
Application Note: AN-2026-CPM High-Efficiency Derivatization of Cyclohexyl(phenyl)methanamine for GC-MS/FID Analysis
Executive Summary
Cyclohexyl(phenyl)methanamine (CPM) presents a distinct analytical challenge in Gas Chromatography (GC) due to its primary amine functionality combined with significant steric hindrance at the
This guide details a Pentafluoropropionic Anhydride (PFPA) derivatization protocol designed to overcome these steric barriers, yielding a stable perfluoroacyl derivative ideal for trace-level detection. An alternative silylation protocol using BSTFA is provided for non-trace applications.
Chemical Context & Mechanistic Rationale
The Challenge: Steric Hindrance & Polarity
The target molecule contains a primary amine (
-
Polarity: The free amine hydrogen bonds with silanol groups in the GC column stationary phase, causing peak tailing.
-
Steric Bulk: The adjacent rings create a "shielding" effect, making the nitrogen less accessible to bulky derivatizing agents compared to linear amines.
The Solution: Acylation via PFPA
We utilize Pentafluoropropionic anhydride (PFPA) .[1] This reagent is chosen over standard acetic anhydride because:
-
Electrophilicity: The fluorine atoms increase the electrophilicity of the carbonyl carbon, driving the reaction despite the steric hindrance of the CPM molecule.
-
Detection: The introduction of five fluorine atoms significantly enhances the ionization cross-section for Mass Spectrometry (MS) and provides extreme sensitivity for Electron Capture Detectors (ECD).
-
Stability: Amides are hydrolytically more stable than silyl derivatives.
Reaction Mechanism: The lone pair on the CPM nitrogen attacks the carbonyl carbon of the PFPA. A base catalyst (Triethylamine or Pyridine) is essential to neutralize the resulting pentafluoropropionic acid byproduct, driving the equilibrium forward and preventing acid-catalyzed degradation of the column.
Experimental Workflow Visualization
The following diagram outlines the critical path for the PFPA derivatization process, highlighting the "Self-Validating" checkpoints.
Caption: Workflow for PFPA derivatization of sterically hindered amines. The evaporation step is critical to remove acidic byproducts that damage GC columns.
Protocol A: PFPA Derivatization (Gold Standard)
Recommended for: Trace analysis, biological matrices, and forensic applications.
Reagents Required
-
Solvent: Ethyl Acetate (anhydrous, HPLC grade).
-
Reagent: Pentafluoropropionic anhydride (PFPA).[1]
-
Catalyst/Scavenger: Triethylamine (TEA) or Pyridine (anhydrous).
-
Equipment: Heating block, N2 evaporator, crimp-top reaction vials.
Step-by-Step Procedure
-
Sample Isolation: Ensure the CPM sample is extracted and evaporated to complete dryness in a reaction vial. Note: Any residual water will destroy the anhydride reagent.
-
Solvent Addition: Add 50 µL of Ethyl Acetate to the vial to dissolve the residue. Vortex for 10 seconds.
-
Catalyst Addition: Add 20 µL of Triethylamine (TEA) .
-
Why: TEA acts as an acid scavenger. Without it, the reaction may stall due to the buildup of acidic byproducts, and the steric bulk of CPM requires the nitrogen to be highly nucleophilic.
-
-
Derivatization: Add 50 µL of PFPA . Cap the vial immediately with a PTFE-lined cap.
-
Incubation: Heat the vial at 60°C for 30 minutes .
-
Critical Insight: While linear amines react at room temperature, the cyclohexyl/phenyl shielding requires thermal energy to ensure quantitative conversion.
-
-
Cleanup (Crucial): Cool to room temperature. Evaporate the mixture to dryness under a gentle stream of Nitrogen.
-
Reasoning: Injecting excess PFPA and acidic byproducts causes rapid degradation of the GC column stationary phase (phase stripping).
-
-
Reconstitution: Reconstitute the residue in 100 µL of Ethyl Acetate . The sample is now ready for injection.[2][3]
Protocol B: Silylation via BSTFA (Alternative)
Recommended for: General purity analysis where high sensitivity is not required.
Reagents Required
-
Reagent: BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane).
-
Solvent: Pyridine (anhydrous).
Step-by-Step Procedure
-
Dissolution: Dissolve the dry CPM sample in 50 µL of Pyridine .
-
Reagent Addition: Add 50 µL of BSTFA + 1% TMCS .
-
Why TMCS? The bulky trimethylsilyl group struggles to attack the sterically hindered amine. TMCS acts as a catalyst to increase the silyl donor strength.[4]
-
-
Incubation: Heat at 70°C for 30-45 minutes .
-
Note: Silylation of hindered amines is slower than acylation.
-
-
Injection: Inject directly. Do not evaporate, as silyl derivatives are hydrolytically unstable and volatile.
Instrumental Parameters (GC-MS)
To ensure separation of the derivative from matrix interferences, use the following parameters.
| Parameter | Setting | Rationale |
| Inlet | Splitless (1 min purge) | Maximizes sensitivity for trace analytes. |
| Inlet Temp | 250°C | Ensures rapid volatilization of the high-boiling derivative. |
| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5MS, HP-5MS) | Standard non-polar phase; provides excellent resolution for aromatic compounds. |
| Dimensions | 30m × 0.25mm ID × 0.25µm film | Standard balance of capacity and resolution. |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Maintains separation efficiency during temperature ramp. |
| Oven Program | 80°C (hold 1 min) → 20°C/min → 280°C (hold 5 min) | Fast ramp prevents broadening; high final temp elutes the bulky derivative. |
| Transfer Line | 280°C | Prevents condensation of the derivative before MS source. |
| MS Source | EI Mode (70 eV), 230°C | Standard ionization. Look for molecular ion |
Troubleshooting & Self-Validation
-
Low Response/Missing Peak:
-
Cause: Moisture in the system.
-
Fix: Ensure all glassware is silanized and solvents are stored over molecular sieves. PFPA hydrolyzes instantly in water.
-
-
Tailing Peak (Derivative):
-
Cause: Incomplete derivatization or column activity.
-
Fix: Increase incubation time to 45 mins. If using Protocol A, ensure the evaporation step removed all acid (acidic residue causes active sites on the column).
-
-
Double Peaks:
-
Cause: Mono- vs. Di-acylation (rare for primary amines, but possible with extreme forcing conditions) or incomplete reaction.
-
Fix: The conditions provided (60°C) favor the mono-acyl derivative. If double peaks appear, check purity of the starting material.
-
References
-
National Institutes of Health (NIH). (2023). Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Amines. PubMed Central. Retrieved from [Link]
-
Interchim. (n.d.). Derivatization Reagents: Silylation with BSTFA. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Cyclohexyl(phenyl)methanamine Synthesis
Target Compound: Cyclohexyl(phenyl)methanamine (CAS: 23459-35-0)
Common Synonyms:
Introduction: The Synthesis Landscape
Welcome to the Technical Support Center. This guide addresses the synthesis of Cyclohexyl(phenyl)methanamine , a sterically hindered primary amine.
The most robust industrial route involves the Reductive Amination of Cyclohexyl Phenyl Ketone (or the hydrogenation of its corresponding oxime). While theoretically straightforward, the steric bulk of the cyclohexyl group adjacent to the reaction center creates specific kinetic hurdles, leading to a predictable set of byproducts.
This guide focuses on the two dominant synthesis protocols:
-
Catalytic Hydrogenation (via Oxime or direct Reductive Amination)
-
Leuckart-Wallach Reaction (Formic Acid/Formamide)
Part 1: Troubleshooting Dashboard
Issue 1: High Levels of Cyclohexyl(phenyl)methanol (The "Hydroxyl" Impurity)
Symptom: HPLC/GC shows a peak eluting just before the amine; IR shows a broad -OH stretch (
| Root Cause | Mechanism | Corrective Action |
| Direct Ketone Reduction | The reducing agent (e.g., NaBH | Pre-equilibrium Step: Allow the ketone and amine source (NH |
| Moisture Contamination | Water hydrolyzes the intermediate imine back to the ketone, which is then reduced to the alcohol. | Strict Anhydrous Conditions: Ensure solvents (Methanol/THF) are dry. Use ammonium acetate in excess (5–10 eq) to overwhelm trace water. |
| Incorrect Catalyst (Hydrogenation) | PtO | Selectivity Control: Switch to Raney Nickel (ammoniacal ethanol) or use Pd/C with an acidic promoter (e.g., acetic acid) to accelerate imine formation over ketone reduction. |
Issue 2: Formation of the "Dimer" (Secondary Amine)
Symptom: A late-eluting lipophilic peak. Mass spec shows
| Root Cause | Mechanism | Corrective Action |
| Product Scavenging | The newly formed primary amine acts as a nucleophile, attacking the intermediate imine/ketone. | High Dilution: Run the reaction at lower concentrations (<0.1 M). Ammonia Overpressure: If using catalytic hydrogenation, maintain high partial pressure of NH |
| Stepwise Addition | Adding the reducing agent too slowly allows the product amine to accumulate and compete with ammonia. | Rapid Reduction: Once the imine is formed, the reduction step should be fast. If using hydride reagents, add them in a single portion (with cooling) rather than dropwise, provided exotherms are managed. |
Issue 3: Low Yield in Leuckart-Wallach Protocol
Symptom: Recovery of starting material or a stable, non-basic intermediate.
| Root Cause | Mechanism | Corrective Action |
| N-Formyl Trap | The Leuckart reaction yields the N-formyl intermediate, not the free amine.[1] It requires hydrolysis.[2] | Aggressive Hydrolysis: The workup requires refluxing with 10–20% HCl or NaOH for 4–6 hours to cleave the formyl group. Do not skip this step. |
| Sublimation | Ammonium formate sublimes before reacting. | Condenser Temp: Use a high-efficiency reflux condenser. Ensure the internal temperature reaches 160–180°C (if using neat conditions). |
Part 2: Deep Dive & Visualization
The Competitive Pathway Map
The following diagram illustrates the critical divergence points in the synthesis. The "Danger Zone" indicates where the alcohol and dimer impurities originate.
Caption: Reaction network showing the competition between desirable imine formation and the parasitic pathways leading to alcohol (direct reduction) and dimer (condensation).
Part 3: Recommended Experimental Protocols
Method A: Catalytic Reductive Amination (Scalable)
Best for: High purity, avoiding high-temperature Leuckart conditions.
-
Imine Formation (The Critical Step):
-
Charge a reactor with Cyclohexyl Phenyl Ketone (1.0 eq) and Methanol (10 vol).
-
Add Ammonium Acetate (10.0 eq). The excess is vital to suppress dimerization.
-
Add Molecular Sieves (3Å) or use anhydrous methanol.
-
Checkpoint: Stir at 25°C for 2 hours.
-
-
Reduction:
-
Cool to 0°C.[3]
-
Add Sodium Cyanoborohydride (NaBH
CN) (1.5 eq) portion-wise. Note: NaBH is too aggressive and will cause high alcohol impurity. -
Allow to warm to room temperature overnight.
-
-
Workup (Specific for Amine Isolation):
-
Quench with 1N HCl (destroy excess hydride).
-
Basify to pH >12 with NaOH.
-
Extract with DCM or MTBE.
-
Purification: If "Dimer" is present, convert the crude oil to the Hydrochloride salt (HCl/Ether). The primary amine salt crystallizes readily; the secondary amine salt is often more soluble or forms an oil.
-
Method B: Leuckart-Wallach (Robust/Low Cost)
Best for: Large scale where chromatography is not an option.
-
Reaction:
-
Mix Cyclohexyl Phenyl Ketone (1.0 eq) with Formamide (5.0 eq) and Formic Acid (2.0 eq).
-
Heat to 160–180°C. Water and CO
will evolve. -
Maintain temperature for 8–12 hours.
-
-
Hydrolysis (Crucial):
-
Cool the mixture. You now have the N-formyl derivative.[1]
-
Add 20% HCl (3 vol) and reflux for 4 hours.
-
-
Isolation:
-
Cool and extract the acidic layer with Ether (removes unreacted ketone/alcohol).
-
Basify the aqueous layer (pH 12).
-
Extract the liberated amine.
-
Part 4: Scientific Validation & Mechanisms
Why the "Alcohol" forms (Hard vs. Soft Nucleophiles)
The ketone carbonyl carbon is a "hard" electrophile. Borohydrides (like NaBH
-
Solution Logic: Using Ti(OiPr)
acts as a Lewis acid to activate the carbonyl for amine attack, accelerating imine formation. Alternatively, NaBH CN is a "softer" reducing agent and is kinetically selective for the protonated imine over the ketone at pH 6–7 [1][2].
Why the "Dimer" forms (Reductive Alkylation)
As the primary amine product forms, it becomes a competing nucleophile. It is often more nucleophilic than ammonia.
-
Solution Logic: In catalytic hydrogenation, the presence of excess ammonia shifts the equilibrium
to the right. In hydride reductions, high dilution prevents the product amine from encountering the intermediate imine [3].
References
-
Abdel-Magid, A. F., et al. (1996).[4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849–3862. Link
-
Borch, R. F., et al. (1971). "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897–2904. Link
-
Gomez, S., et al. (2002). "The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control." Advanced Synthesis & Catalysis, 344(10), 1037–1057. Link
-
PubChem. (n.d.).[5] "Cyclohexyl(phenyl)methanamine (Compound)."[5][6] National Library of Medicine. Link
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. FR2620444A1 - CYCLOHEXYL PHENYL KETONE DERIVATIVES, PROCESS FOR THEIR PREPARATION AND THEIR USE AS SYNTHESIS INTERMEDIATES - Google Patents [patents.google.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. Cyclohexyl(phenyl)methanamine | C13H19N | CID 11064121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
Technical Support Center: Purification of Cyclohexyl(phenyl)methanamine
The following technical guide addresses the purification of Cyclohexyl(phenyl)methanamine (CAS: 23459-35-0), a secondary amine scaffold often synthesized via the reductive amination of cyclohexyl phenyl ketone.
This guide is structured as a Tier-3 Technical Support resource, designed for chemists encountering specific purity or isolation issues.
Topic: Isolation and Purification of Cyclohexyl(phenyl)methanamine from Reaction Mixtures. Context: Reductive Amination (Sodium Borohydride/Cyanoborohydride or Catalytic Hydrogenation). Target Purity: >98% (HPLC/GC), suitable for salt formation or downstream API synthesis.
Phase 1: The "Crash" & Initial Isolation
Context: You have just finished the reaction. The mixture likely contains the target amine, unreacted ketone (starting material), imine intermediate, and spent reducing agent.
Q: The reaction mixture is a sticky slurry. How do I safely quench and initiate workup?
A: The quenching protocol depends on your reducing agent. Improper quenching creates emulsions later.
-
If Borohydrides (
, ) were used:-
Cool the mixture to 0°C.
-
Slowly add dilute HCl (1M) until pH < 2. This destroys excess hydride and simultaneously protonates the amine, making it water-soluble.
-
Critical Step: Stir for 30 minutes. This ensures any boron-amine complexes are fully hydrolyzed.
-
-
If Catalytic Hydrogenation (Pd/C, Raney Ni) was used:
-
Filter the catalyst through a Celite pad under an inert atmosphere (Argon/Nitrogen) to prevent ignition.
-
Wash the pad with methanol.
-
Evaporate the solvent to obtain the crude oil before proceeding to acid-base extraction.
-
Q: I have a persistent emulsion during the initial extraction. What is happening?
A: Cyclohexyl(phenyl)methanamine is amphiphilic. The cyclohexyl and phenyl rings are highly lipophilic, while the amine (especially as a salt) is hydrophilic. This structure acts like a surfactant. Troubleshooting Protocol:
-
High Ionic Strength: Saturate the aqueous layer with NaCl (brine). This "salts out" the organics.
-
Solvent Switch: Avoid Diethyl Ether. Use Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) . DCM is denser than water and often breaks amine emulsions better.
-
Filtration: If fine particulate matter (boron salts) is stabilizing the emulsion, filter the entire biphasic mixture through a sintered glass funnel.
Phase 2: Chemical Purification (Acid-Base Extraction)
Context: This is the primary purification step. It leverages the basicity of the amine to separate it from neutral impurities (ketones, alcohols).
Q: My LC-MS shows significant starting material (Cyclohexyl Phenyl Ketone). How do I remove it?
A: The ketone is neutral and will not form a salt. Use the "Acid-Wash, Base-Crash" method.
Protocol:
-
Acidify: Dissolve the crude mixture in an organic solvent (e.g., MTBE). Extract with 1M HCl (3x) .
-
Wash: Wash the combined aqueous acidic layers with fresh MTBE once. Discard the organic layer (this contains the ketone).
-
Basify: Cool the aqueous layer to 0°C. Slowly add 10M NaOH or 50% KOH until pH > 12.
-
Observation: The solution will become cloudy/milky as the free base amine "crashes" out as an oil.
-
-
Extract: Extract the now-basic aqueous layer with DCM (3x).
-
Dry: Dry the DCM layer over anhydrous
and concentrate.
Q: I suspect I have the "Over-Reduced" impurity (Dicyclohexylmethanamine). Acid-base extraction didn't remove it. Why?
A: Both the target (Cyclohexyl-Phenyl) and the impurity (Dicyclohexyl) are basic amines. Acid-base extraction cannot separate them. Solution: You must rely on Fractional Crystallization of the salt (See Phase 3) or Chromatography .
-
Insight: The dicyclohexyl impurity is significantly more lipophilic. On silica gel, it will elute faster (higher
) than your target amine.
Phase 3: Salt Formation & Crystallization
Context: The free base is likely a viscous oil or low-melting solid. converting it to a salt (HCl or Tartrate) stabilizes it and allows for high-purity crystallization.
Q: The free base oil won't crystallize. Which salt should I form?
A: The Hydrochloride (HCl) salt is the industry standard for this scaffold. Protocol for HCl Salt Formation:
-
Dissolve the free base oil in a minimal amount of dry Diethyl Ether or Ethanol .
-
Cool to 0°C.
-
Add 2M HCl in Diethyl Ether (or 1.25M HCl in Methanol) dropwise with vigorous stirring.
-
Observation: A white precipitate should form immediately.
-
Troubleshooting "Oiling Out": If the salt forms a gum instead of a powder:
-
Decant the supernatant.
-
Triturate (grind) the gum with fresh pentane or hexane.
-
Scratch the glass side of the flask with a spatula to induce nucleation.
-
Q: How do I recrystallize the HCl salt to reach >99% purity?
A: Use a Isopropanol / Ethyl Acetate system.
-
Dissolve the crude salt in boiling Isopropanol (minimal volume).
-
Add hot Ethyl Acetate dropwise until the solution just becomes turbid.
-
Add one drop of Isopropanol to clear it.
-
Let it cool slowly to room temperature, then to 4°C.
-
Result: The target amine HCl usually crystallizes well, while impurities remain in the mother liquor.
Phase 4: Visual Workflows & Data
Purification Logic Flow
The following diagram illustrates the decision-making process for purifying this specific amine.
Figure 1: Step-by-step purification logic for Cyclohexyl(phenyl)methanamine.
Physical Properties Reference Table
Use these values to guide your solvent choices and distillation parameters.
| Property | Value | Relevance to Purification |
| Molecular Weight | 189.30 g/mol | Calculation of stoichiometry for salt formation. |
| Boiling Point | ~294°C (760 mmHg) | Too high for atmospheric distillation. Requires high vacuum (<1 mmHg) if distilling. |
| Density | 1.001 g/cm³ | Very close to water. Warning: Phase inversion during extraction is likely. |
| Solubility (Free Base) | DCM, Et2O, MeOH, Toluene | Solvents for extraction and chromatography. |
| Solubility (HCl Salt) | Water, Methanol, Ethanol | Solvents for recrystallization. |
| pKa (Conjugate Acid) | ~10.5 (Estimated) | Requires pH > 12 to fully deprotonate during workup. |
References
-
Abdel-Magid, A. F., et al. (1996).[6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862. Link
- Relevance: Establishes the standard protocol for reductive amination and quenching procedures to minimize side products.
-
ChemicalBook. (2025).[7][8] "Cyclohexyl(phenyl)methanamine Hydrochloride Properties." ChemicalBook Database. Link
- Relevance: Verification of CAS numbers and commercial availability of the HCl salt form.
-
PubChem. (2025).[9][10] "Alpha-Cyclohexylbenzenemethanamine - Compound Summary." National Library of Medicine. Link
- Relevance: Source of physical property data (Density, Boiling Point) critical for extraction troubleshooting.
-
Master Organic Chemistry. (2017). "Reductive Amination: Mechanism and Troubleshooting." Link
- Relevance: General grounding for the mechanism of imine reduction and pH control.
Sources
- 1. CN105646172A - 1-hydroxy cyclohexyl phenyl methanone synthesis process - Google Patents [patents.google.com]
- 2. CN102267887A - Synthesis process for 1-hydroxycyclohexyl phenyl ketone - Google Patents [patents.google.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Phenyl- versus cyclohexyl-terminated substituents: comparative study on aggregated structures and electron-transport properties in n-type organic semiconductors - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. reddit.com [reddit.com]
- 8. cyclohexyl(phenyl)methanamine | CAS#:23459-35-0 | Chemsrc [chemsrc.com]
- 9. alpha-Cyclohexylcyclohexanemethanamine | C13H25N | CID 10774245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. alpha-Hexylcinnamaldehyde | C15H20O | CID 1550884 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Cyclohexyl(phenyl)methanamine
Topic: Removing Unreacted Reagents & Impurities from Cyclohexyl(phenyl)methanamine
Target Molecule: Cyclohexyl(phenyl)methanamine (CAS: 23459-35-0)
Structure: Primary amine with cyclohexyl and phenyl substituents on the
Part 1: Diagnostic & Troubleshooting Guide
Q1: My crude NMR shows significant starting material (Cyclohexyl Phenyl Ketone). How do I separate it from the amine product?
Diagnosis:
The synthesis of Cyclohexyl(phenyl)methanamine typically involves the reductive amination of cyclohexyl phenyl ketone. Due to the steric bulk of the cyclohexyl and phenyl groups, imine formation can be sluggish, often leaving unreacted ketone. Additionally, if the reducing agent (e.g.,
The Solution: Chemoselective Acid-Base Extraction
You cannot rely on simple solvent washing or evaporation because the boiling points and solubilities of the amine, ketone, and alcohol are similar in organic media. You must exploit the basicity of the amine (
-
The Logic: The amine can be protonated to form a water-soluble ammonium salt (
), while the ketone and alcohol remain neutral and lipophilic. -
Protocol: Dissolve the crude mixture in a non-polar solvent (Dichloromethane or Diethyl Ether) and wash with
. The amine moves to the aqueous layer; the impurities stay in the organic layer. (See Workflow A below).
Q2: I used Sodium Borohydride ( ) or Cyanoborohydride. How do I remove the sticky boron salts?
Diagnosis: Boron by-products often form gelatinous precipitates that clog filters and trap the product. Standard filtration often fails.
The Solution: Methanol Quench & pH Adjustment
-
Quench: Slowly add Methanol (
) to the reaction mixture to destroy excess hydride. -
Acid Hydrolysis: Add dilute
until the solution is acidic ( ). This breaks down the amine-boron complexes. -
Partition: When you perform the acid-base extraction (as described in Q1), the inorganic boron species will partition into the aqueous phase but will not re-extract into the organic phase during the final basification step, effectively removing them.
Q3: The product is an oil and I cannot get it to crystallize. How do I purify it further?
Diagnosis: Cyclohexyl(phenyl)methanamine is often a viscous oil as a free base. Small amounts of solvent or impurities prevent crystallization.
The Solution: Salt Formation Convert the free base into a hydrochloride or tartrate salt.
-
Dissolve the oily amine in a minimal amount of dry Diethyl Ether or Ethanol.
-
Add
in Ether (or bubble gas). -
The hydrochloride salt should precipitate as a white solid.
-
Recrystallization: Recrystallize this salt from Isopropanol/Ethanol to achieve
purity.
Part 2: Experimental Protocols
Protocol A: The "Gold Standard" Acid-Base Extraction
Objective: Isolate basic amine from neutral ketone/alcohol impurities.
Reagents:
-
Solvent A: Dichloromethane (
) or Diethyl Ether ( ) -
Acid:
Hydrochloric Acid ( ) -
Base:
Sodium Hydroxide ( ) or Potassium Hydroxide ( ) -
Drying Agent: Anhydrous Sodium Sulfate (
)
Step-by-Step Workflow:
-
Dissolution: Dissolve the crude residue in Solvent A (
of crude). -
Acid Wash (Critical Step):
-
Separation:
-
Keep the Aqueous Layer (Acidic). This contains your product.
-
Optional: Wash the combined aqueous extracts once with fresh Solvent A to remove trapped neutrals. Discard this organic wash.
-
-
Basification:
-
Final Extraction:
-
Extract the cloudy aqueous mixture with Solvent A (
). -
Combine these organic extracts.
-
-
Finishing:
-
Dry over
. -
Filter and evaporate under reduced pressure.
-
Protocol B: Flash Column Chromatography (If Extraction Fails)
If the acid-base extraction yields an emulsion (common with cyclohexyl groups), use chromatography.
-
Stationary Phase: Silica Gel (
). -
Mobile Phase:
Hexane:Ethyl Acetate Triethylamine ( ).-
Note: The Triethylamine is mandatory. Without it, the amine will streak on the silica due to acidic silanol interactions.
-
Part 3: Data & Visualization
Table 1: Physicochemical Properties & Solubility Logic
| Component | Species Type | Solubility (pH < 2) | Solubility (pH > 12) | Removal Method |
| Cyclohexyl(phenyl)methanamine | Basic Amine | Aqueous (Soluble) | Organic (Soluble) | Target Product |
| Cyclohexyl Phenyl Ketone | Neutral | Organic | Organic | Discard Organic (Step 2) |
| Cyclohexyl(phenyl)methanol | Neutral | Organic | Organic | Discard Organic (Step 2) |
| Boron Salts ( | Inorganic | Aqueous | Aqueous | Remains in Water (Step 5) |
Figure 1: Purification Decision Tree & Workflow
Caption: Chemoselective Acid-Base Extraction Workflow for isolating Cyclohexyl(phenyl)methanamine from neutral synthetic precursors.
References
-
Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[4] Link
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Section 2.
-
ChemScene. (n.d.). "Cyclohexyl(phenyl)methanamine - CAS 23459-35-0 Product Information." Link
Sources
- 1. WO2007005594A2 - Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates - Google Patents [patents.google.com]
- 2. CN105646172A - 1-hydroxy cyclohexyl phenyl methanone synthesis process - Google Patents [patents.google.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. air.unimi.it [air.unimi.it]
- 6. pubs.acs.org [pubs.acs.org]
troubleshooting guide for Cyclohexyl(phenyl)methanamine synthesis
Technical Support Center: Synthesis of -Cyclohexylbenzenemethanamine
Executive Summary & Target Definition
User Warning: The nomenclature "Cyclohexyl(phenyl)methanamine" can be ambiguous. This guide focuses on the synthesis of
If your target is
Target Molecule (Structure A):
Recommended Synthetic Workflow: Titanium-Mediated Reductive Amination[1]
For sterically demanding ketones like phenyl cyclohexyl ketone, standard reductive amination (using only ammonium acetate and
Protocol Overview
-
Activation: Condensation of Phenyl Cyclohexyl Ketone with Ammonia (in MeOH/EtOH) mediated by
.[1] -
Reduction: In situ reduction using Sodium Borohydride (
).[1] -
Hydrolysis: Quenching titanium salts.
-
Purification: Acid-Base extraction.
Workflow Diagram
Figure 1: Step-wise activation and reduction pathway using Titanium(IV) isopropoxide to overcome steric hindrance.[1]
Troubleshooting Guide & FAQs
This section addresses specific failure modes reported by users.
Category A: Low Yield / No Reaction[1]
Q1: I stirred the ketone with ammonium acetate and
Diagnosis: Steric Hindrance & Imine Equilibrium. The reaction relies on the formation of an imine intermediate.[1] The bulky cyclohexyl and phenyl groups protect the carbonyl carbon from nucleophilic attack by ammonia.[1] Furthermore, water generated during imine formation pushes the equilibrium back to the ketone.[1]
Solution:
-
Switch to
: Titanium(IV) isopropoxide acts as both a Lewis acid (activating the carbonyl) and a water scavenger.[1] -
Protocol Adjustment:
-
Mix Ketone (1 eq) +
(2 eq) + in MeOH (5 eq). -
Stir for 12–24 hours before adding the reducing agent. This "pre-complexation" time is critical.
-
Caution: The solution will likely turn viscous.[1] Ensure adequate stirring power.
-
Q2: Can I use the Leuckart Reaction (Ammonium Formate) instead?
Diagnosis: Alternative Pathway Viability. Yes.[1] The Leuckart reaction is a robust alternative for bulky ketones that resist mild reductive amination.
Solution:
-
Conditions: Heat the ketone with excess Ammonium Formate (or Formamide) at 160–180°C.
-
Trade-off: This requires harsh thermal conditions and yields the N-formyl intermediate, which must be hydrolyzed (refluxing HCl) to get the free amine.[1] This is often "messier" but can force the reaction on stubborn substrates.
Category B: Impurity Profile[1]
Q3: I isolated a product, but the NMR shows a proton adjacent to an OH group, not an
Diagnosis: Direct Reduction Competition. If the imine is not fully formed when the reducing agent is active, the ketone will be reduced directly to Phenyl Cyclohexyl Carbinol (the alcohol).[1]
Solution:
-
Delay Reductant Addition: Do not add
or at . Wait for the imine to form (see Q1). -
Check pH: If using the Ammonium Acetate method, ensure the pH is ~6–7.[1] If too acidic (
), the imine hydrolyzes; if too basic, the protonation of the carbonyl (needed for activation) is suppressed.[1]
Q4: I see a secondary amine impurity (Dimer). How did this happen?
Diagnosis: Product-Imine Condensation. The newly formed primary amine reacts with the remaining ketone to form a secondary ketimine, which is then reduced.[1]
Solution:
-
Excess Ammonia: Increase the
equivalents to 10–15 eq. A high concentration of ammonia outcompetes the product amine for the ketone.[1] -
Dilution: Run the reaction at a lower concentration (0.1 M) to reduce intermolecular collisions between product and reactant.
Category C: Workup & Purification[1]
Q5: The reaction turned into a white, unfilterable gel during workup. What is this?
Diagnosis: Titanium Emulsion.
Upon adding water,
Solution:
-
The "Celite/Ammonia" Quench: Dilute the reaction mixture with ether or EtOAc, then add a small amount of water.[1] Add
or until the precipitate becomes granular and white (not gelatinous).[1] -
Filtration: Filter through a pad of Celite.
-
Alternative: Use a saturated Rochelle’s salt (Sodium potassium tartrate) solution wash.[1] Stir vigorously for 1 hour. The tartrate complexes the titanium, solubilizing it in the aqueous layer.[1]
Data Summary: Reaction Optimization Matrix
| Variable | Standard Conditions | Optimized (Steric) Conditions | Expected Outcome |
| Amine Source | Higher conversion to imine | ||
| Additive | None / Molecular Sieves | Water scavenging + Activation | |
| Reducing Agent | Safer, faster reduction of pre-formed imine | ||
| Temperature | RT | RT (Activation) | Controlled exotherm |
| Yield | < 30% (Alcohol major) | > 85% (Amine major) | Successful synthesis |
Decision Tree for Troubleshooting
Use this logic flow to diagnose your specific experimental failure.
Figure 2: Diagnostic logic for identifying root causes of synthetic failure.
References
-
Bhattacharyya, S. (1995).[1] "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of Organic Chemistry, 60(15), 4928-4929.[1]
- Core citation for the Titanium-medi
-
Abdel-Magid, A. F., et al. (1996).[1][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.[1]
- Standard reference for Borohydride selection and mechanism.
-
Master Organic Chemistry. (2017). "Reductive Amination: Mechanism and Troubleshooting."
- General mechanistic overview.
-
Organic Chemistry Portal. "Leuckart-Wallach Reaction."
- Reference for the high-temperature altern
Sources
- 1. WO2007005594A2 - Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates - Google Patents [patents.google.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
optimization of reaction conditions for Cyclohexyl(phenyl)methanamine
The following guide is structured as a specialized Technical Support Center for researchers and process chemists optimizing the synthesis of Cyclohexyl(phenyl)methanamine (CAS: 23459-35-0).
This guide focuses on the most robust and scalable synthetic route: the Reductive Amination of Phenyl Cyclohexyl Ketone . It addresses the specific challenges posed by the steric bulk of the cyclohexyl group and the chemoselectivity required to preserve the aromatic phenyl ring.
Current Status: Online 🟢 Support Tier: Level 3 (Senior Application Scientist) Topic: Reaction Optimization & Troubleshooting
Process Overview & Critical Chemistry
The Challenge: Synthesizing Cyclohexyl(phenyl)methanamine requires aminating a sterically hindered ketone (Phenyl Cyclohexyl Ketone) while avoiding two primary pitfalls:
-
Incomplete Imine Formation: The bulky cyclohexyl group adjacent to the carbonyl significantly retards nucleophilic attack by ammonia.
-
Chemo-selectivity Failure: Standard hydrogenation catalysts (e.g., Pd/C) used to reduce the intermediate imine can inadvertently reduce the phenyl ring to a cyclohexyl ring, yielding the dicyclohexyl impurity.
The Optimized Pathway: We recommend a Titanium-Mediated Reductive Amination for lab-scale/pilot optimization, or a Raney Nickel High-Pressure protocol for industrial scale-up.
Troubleshooting Guide (Q&A)
Category A: Conversion & Yield Issues
Q: My conversion stalls at ~60% even after 24 hours. TLC shows significant starting ketone. What is wrong? A: You are likely facing a thermodynamic equilibrium bottleneck in the imine formation step.
-
Root Cause: The cyclohexyl group exerts steric hindrance, making the carbonyl carbon less accessible and destabilizing the tetrahedral intermediate.
-
Solution: You must drive the equilibrium forward by removing water or activating the carbonyl.
-
Protocol Adjustment: Add Titanium(IV) isopropoxide [Ti(OiPr)4] (1.2 - 1.5 equivalents). It acts as both a Lewis acid to activate the ketone and a water scavenger to drive imine formation to completion before adding the reducing agent.
-
Reference: This follows the Mattson/Buchwald protocol for hindered ketones [1].
-
Q: I am observing a large amount of secondary amine dimer (Dimerization). How do I stop this? A: Dimerization occurs when the product amine reacts with the intermediate imine.
-
Root Cause: Insufficient ammonia concentration relative to the ketone.
-
Solution: Increase the Ammonia:Ketone ratio to at least 5:1 (preferably 7:1) .
-
If using ammonium acetate (
), ensure it is in large excess. -
If using gaseous
in methanol, ensure saturation is maintained throughout the reaction.
-
Category B: Selectivity & Impurities
Q: I detect ~10% of the "Dicyclohexyl" analog (over-reduction). I'm using Pd/C. A: Palladium on Carbon (Pd/C) is too active for this substrate under standard conditions.
-
Root Cause: Pd/C readily hydrogenates aromatic rings, especially at elevated pressures or long reaction times.
-
Solution: Switch the catalyst system.
-
Recommended: Use Raney Nickel or Pt/C (sulfided) . These catalysts are highly active for
reduction but kinetically slow for aromatic ring hydrogenation under mild conditions (< 50°C, < 5 bar). -
Alternative: If you must use Pd/C, lower the temperature to < 25°C and strictly limit
pressure to 1 atm (balloon), though this may slow the reaction significantly.
-
Q: My product has a "toluene-like" smell and low yield. (Hydrogenolysis).
A: You are cleaving the benzylic
-
Root Cause: Benzylic amines are prone to hydrogenolysis (cleavage to hydrocarbon + ammonia) on Pd surfaces, particularly in acidic media or at high temperatures.
-
Solution:
-
Neutralize: Ensure the reaction medium is not acidic. If using amine salts, buffer with a mild base.
-
Solvent Change: Switch from Ethanol/Acetic Acid to Methanol or Isopropanol .
-
Catalyst Poisoning: Use a poisoned catalyst like Lindlar's catalyst or add trace quinoline, though this is rarely necessary if you switch to Raney Ni.
-
Optimized Experimental Protocols
Method A: Titanium-Mediated (High Purity / Lab Scale)
Best for: 1g to 100g scale, high stereochemical control potential.
-
Imine Formation:
-
Charge a dry flask with Phenyl Cyclohexyl Ketone (1.0 equiv) and Ammonia (7.0 equiv, as 2M solution in MeOH or 7M in MeOH).
-
Add Ti(OiPr)4 (1.25 equiv) dropwise under
. -
Stir at 25°C for 6–12 hours . Note: The solution will turn slightly viscous/hazy.
-
-
Reduction:
-
Cool the mixture to 0°C.
-
Add Sodium Borohydride (NaBH4) (1.5 equiv) portion-wise. Caution: Exothermic.
-
Allow to warm to room temperature and stir for 2 hours.
-
-
Workup (Crucial):
-
Quench by adding 2M NaOH or NH4OH (to precipitate Titanium as white TiO2 solid).
-
Filter through a Celite pad to remove Titanium salts.
-
Extract filtrate with Ethyl Acetate. Acid/Base extraction purification is recommended.
-
Method B: Catalytic Hydrogenation (Scale-Up)
Best for: >100g scale, cost-efficiency.
-
Loading:
-
Autoclave: Phenyl Cyclohexyl Ketone + Methanol .
-
Add Raney Nickel (10-20 wt% loading, washed with MeOH).
-
Add Ammonium Acetate (5.0 equiv) OR pressurize with anhydrous
gas.
-
-
Reaction:
-
Pressure: 5–10 bar (70–145 psi)
. -
Temperature: 40–50°C . Do not exceed 60°C to prevent ring reduction.
-
Time: Monitor
uptake. Typically 4–8 hours.
-
Data & Visualization
Table 1: Catalyst Performance Comparison
| Catalyst | Activity (C=N Reduction) | Selectivity (vs. Ring Red.) | Risk of Hydrogenolysis (C-N Cleavage) | Recommendation |
| Pd/C (10%) | High | Low (Risk of Dicyclohexyl) | High | Avoid |
| Pt/C (5%) | Moderate | High | Low | Good Alternative |
| Raney Nickel | High | Excellent | Low | Recommended |
| Rh/C | Very High | Very Low (Reduces Ring) | Moderate | Do Not Use |
Figure 1: Reaction Pathway & Troubleshooting Logic
Caption: Reaction logic flow. Green path indicates optimized route. Red dashed paths indicate failure modes caused by incorrect parameters.
References
-
Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium borohydride". The Journal of Organic Chemistry, 55(8), 2552–2554.
-
Gross, T., Seayad, A. M., Ahmad, M., & Beller, M. (2002). "Synthesis of Primary Amines: First Homogeneously Catalyzed Reductive Amination of Ketones with Ammonia". Organic Letters, 4(12), 2055–2058.
- Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.
Technical Support Center: Purification of Cyclohexyl(phenyl)methanamine
Topic: Column Chromatography Troubleshooting & Method Development Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist, Separation Sciences Status: Open
Executive Summary
You are attempting to purify Cyclohexyl(phenyl)methanamine , a secondary amine with significant lipophilicity.
The Central Challenge:
The primary difficulty in purifying this molecule on standard silica gel is its basic nitrogen atom . Silica gel (
-
Peak Tailing (Streaking): Loss of resolution.
-
Irreversible Adsorption: Low mass recovery (yield loss).
-
Band Broadening: Inability to separate the product from reductive amination precursors (e.g., benzaldehyde, cyclohexylamine, or imine intermediates).
This guide provides self-validating protocols to neutralize these interactions and achieve high-purity isolation.
Part 1: Troubleshooting Guide (Q&A)
Q1: My compound is streaking from the baseline to the solvent front. How do I fix this?
A: You must suppress the ionization of the amine or block the active sites on the silica. The most robust solution is to introduce a mobile phase modifier .
-
The Fix: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (
) to your mobile phase. -
The Mechanism: TEA is a stronger base than your secondary amine. It preferentially hydrogen-bonds with the acidic silanol sites, effectively "capping" them. This forces your target amine to partition solely based on polarity, sharpening the band.
-
Caution: If using TEA, ensure your product is not an acid-sensitive salt. Since your target is a free base, this is safe.
Q2: I added 1% TEA to the solvent, but the separation is still poor. What did I miss?
A: You likely did not equilibrate the column sufficiently. If you only add TEA to the eluent during the run, the bottom half of the column remains acidic until the TEA front breaks through. Your compound will streak until it hits the TEA front.
-
The Protocol: You must pre-equilibrate the column with the TEA-containing solvent for at least 2–3 column volumes (CV) before loading your sample. Alternatively, use the Silica Slurry Pre-treatment method (see Experimental Protocols below).
Q3: I am seeing "ghost peaks" or decomposition. Is my compound unstable?
A: Secondary amines are generally stable, but they can react with impurities in solvents.
-
Issue: Chlorinated solvents (DCM/Chloroform) can become acidic over time (forming HCl), forming the hydrochloride salt of your amine on the column. This salt will stick to the baseline.
-
The Fix:
-
Switch to Hexane/Ethyl Acetate (with 1% TEA) if solubility permits.
-
If you must use DCM, wash it with basic water or distill it over
before use. -
Avoid Acetone: Primary/secondary amines react with acetone to form imines/enamines. Never use acetone in your mobile phase for this purification.
-
Q4: I cannot see my spots clearly on TLC. Which stain should I use?
A: While the phenyl ring is UV active (254 nm), the extinction coefficient might be low depending on concentration.
-
Secondary Detection (Specific): Ninhydrin Stain .
-
Why: Ninhydrin reacts specifically with primary and secondary amines to produce a vibrant pink/purple spot (Ruhemann's purple). It will distinguish your product from non-amine impurities (like benzaldehyde).
-
Alternative:Iodine Chamber (Universal, but reversible).
-
Q5: Can I avoid using TEA? It smells and is hard to remove.
A: Yes. You have two alternatives:
-
Amine-Functionalized Silica: Use a bonded phase (e.g., amino-propyl silica). These are naturally basic and require no modifiers.
-
Basic Alumina: Switch from silica gel to basic or neutral alumina (Aluminum Oxide). Alumina is less acidic than silica and often requires no modifier for amines.
Part 2: Experimental Protocols
Protocol A: The "TEA Slurry" Method (Recommended)
Best for difficult separations where standard mobile phase modification fails.
-
Calculate Silica: Weigh out the required amount of silica gel (typically 30:1 to 50:1 ratio relative to crude mass).
-
Prepare Slurry Solvent: In a flask, prepare a solution of Hexane:Triethylamine (95:5) .
-
Slurry: Add the silica to this solution and swirl. Let it sit for 15 minutes. The TEA will bind to the most active silanol sites.
-
Pack: Pour the slurry into the column.
-
Wash: Flush the column with 2 Column Volumes (CV) of your starting mobile phase (e.g., 5% EtOAc in Hexane + 1% TEA ).
-
Run: Load your sample and elute with your gradient (maintaining 1% TEA throughout).
Protocol B: Visualization (Ninhydrin Dip)
To confirm the identity of the secondary amine.
-
Recipe: Dissolve 1.5 g Ninhydrin in 100 mL n-Butanol + 3 mL Acetic Acid.
-
Usage: Dip the TLC plate. Blot excess liquid.
-
Develop: Heat with a heat gun (approx. 150°C) until spots appear.
-
Result:
-
Cyclohexyl(phenyl)methanamine: Deep Pink/Purple.
-
Starting Material (e.g., Cyclohexanone): No color (or faint background).
-
Starting Material (Benzaldehyde): No color.
-
Part 3: Data & Decision Logic
Solvent System Selection Table
| Solvent System | Modifier | Polarity | Suitability for Cyclohexyl(phenyl)methanamine |
| Hexane / EtOAc | 1% TEA | Low-Med | High. Excellent resolution. Easy to remove solvent. |
| DCM / MeOH | 1% | High | Medium. Use only if compound is insoluble in Hex/EtOAc. Harder to dry. |
| DCM / MeOH | None | High | Low. Will cause severe streaking and salt formation. |
| Hexane / Acetone | Any | Med | Critical Failure. Do not use. Reacts with amine.[2][3][4][5][6][7][8][9] |
Purification Workflow (Decision Tree)
Caption: Logical workflow for optimizing the purification of basic amines. Red diamonds indicate critical decision points regarding mobile phase modification.
References
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from
-
Royal Society of Chemistry. (2019). Supporting Information: Catalytic Reductive N-Alkylation of Amines. (Detailed protocol for TEA-silica slurry). Retrieved from
-
Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns. Retrieved from
-
University of Rochester. Tips for Flash Column Chromatography: Deactivating Silica Gel. Retrieved from
Sources
Technical Support Hub: Troubleshooting Cyclohexyl(phenyl)methanamine Workups
Ticket ID: EMUL-009 Subject: Persistent Emulsions & Rag Layers during Amine Isolation Status: Open Assigned Specialist: Senior Application Scientist[1]
Executive Summary
You are likely encountering a stabilized emulsion during the isolation of Cyclohexyl(phenyl)methanamine . This secondary amine (
This guide provides the diagnostic logic and field-proven protocols to break these emulsions and recover your product.
Module 1: The Chemistry of the Problem
To defeat the emulsion, you must understand what stabilizes it. In your specific synthesis (likely reductive amination), three forces are working against you:
-
The "Amphiphilic Trap": Cyclohexyl(phenyl)methanamine has a greasy hydrophobic tail (cyclohexyl + phenyl rings) and a polar, basic head (the amine). At neutral or slightly basic pH (pH 8–10), a fraction of the amine exists as the ammonium cation (
), while the rest is the free base. This mixture congregates at the interface, lowering surface tension and stabilizing droplets—effectively acting as a soap. -
The "Inorganic Gel" (If LAH/DIBAL was used): Aluminum hydrides quench to form aluminum hydroxide (
).[1] This is not a simple solid; it is a gelatinous, polymeric network that traps organic solvent and water alike, creating a "rag layer" that refuses to separate. -
The "Boron Glue" (If
/ was used): Boron complexes can increase the viscosity of the aqueous layer and coordinate with the amine, preventing clean partitioning.
Module 2: Diagnostic Workflow
Use this decision tree to identify the correct protocol for your current situation.
Module 3: Troubleshooting Protocols
Protocol A: The Fieser Method (Prevention)
Best for: Quenching LAH reactions before an emulsion forms. This method uses stoichiometric water addition to convert aluminum salts into a granular, sand-like precipitate that can be filtered off, rather than a gel.
The "1:1:3" Rule:
For every
-
Dilute the reaction mixture with diethyl ether (cool to 0°C).
-
Add
mL of Water (very slowly, dropwise). -
Add
mL of 15% aqueous NaOH . -
Add
mL of Water. -
Warm to room temperature and stir for 15 minutes.
-
Add anhydrous
to dry the solution (this also helps granulate the solid). -
Filter through a coarse frit or Celite.
Why it works: The specific stoichiometry forms aluminates that are less hydrated and more crystalline than the random hydroxides formed by dumping in water.
Protocol B: The Rochelle Salt Method (The Cure)
Best for: Breaking an existing aluminum-based emulsion. If you already have a gray/white sticky mess, Fieser will not work. You need chelation.[1]
Reagents:
Procedure:
-
Add a volume of saturated Rochelle salt solution equal to roughly 20-50% of your total volume.[1]
-
Stir vigorously at room temperature.
-
Watch for the layers to clarify.[1] The aluminum transfers into the aqueous layer as a soluble tartrate complex.
Mechanism: Tartrate is a bidentate ligand that binds aluminum with high affinity (
), pulling it out of the interface and breaking the gel network [1].
Protocol C: Physical Disruption & pH Swing
Best for: Borohydride workups or stubborn surfactant emulsions.
Step 1: The pH Swing (Chemical) Ensure the aqueous layer is pH > 12 .
-
Add 1M NaOH until the aqueous layer is strongly basic.[1]
-
Reasoning: This deprotonates the amine completely (
). The neutral free base is far more soluble in the organic layer (LogP 4.1) and less likely to sit at the interface acting as a surfactant [2].
Step 2: The Celite Filter (Physical) If a "rag layer" persists (often due to fine boron salts or impurities):
-
Pack a Büchner funnel with a 2cm pad of Celite 545.
-
Filter the entire emulsion (both layers) through the pad.[1]
-
Rinse the pad with your extraction solvent (DCM or Ether).[1]
-
The emulsion often breaks immediately in the filtrate flask as the particulate stabilizers are trapped in the Celite.
Module 4: Comparative Data
| Method | Time Required | Efficiency | Waste Gen. | Best Use Case |
| Fieser | 30 mins | High | Low (Solid waste) | Prevention (LAH only).[1] |
| Rochelle | 2–12 hours | Very High | Medium (Liquid) | Cure for Aluminum gels.[1] |
| Acid/Base | 20 mins | Medium | High (Liquid) | Removing non-basic impurities.[1] |
| Celite | 15 mins | High | Low (Solid waste) | Cure for fine particulate emulsions.[1] |
Module 5: Frequently Asked Questions (FAQ)
Q: I used DCM as my solvent and the emulsion is at the top. Why?
A: While DCM (
Q: Can I use Brine to break it? A: Yes, but with a caveat. Saturated NaCl increases the ionic strength of the aqueous layer, increasing the surface tension and "salting out" organics. However, for Cyclohexyl(phenyl)methanamine, brine alone is often insufficient if the pH is not high enough. Always adjust pH to >12 before adding brine.
Q: My product is an oil. How do I dry it effectively after breaking the emulsion? A: Amine oils hold onto water tenaciously.[1]
-
Dry the organic layer with
.[1]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Rotovap.[1]
-
Azeotrope: Add a small amount of toluene or DCM to the oil and rotovap again to pull off trace water.[1]
References
-
Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, pp 581–595.[1][4][13] (Standard reference for the Fieser workup stoichiometry).
-
Organic Chemistry Portal. Amine Synthesis by Reductive Amination. Available at: [Link]
-
University of Rochester, Dept. of Chemistry. Not Voodoo: Workup Tricks & Magic Formulas. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 11064121, Cyclohexyl(phenyl)methanamine. (LogP and Physical Data).[1][14] Available at: [Link]
Sources
- 1. Cyclohexyl(phenyl)methanamine | C13H19N | CID 11064121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rroij.com [rroij.com]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Curly Arrow: Lithium Aluminium Hydride Reductions - Rochelle's Salt [curlyarrow.blogspot.com]
- 7. rsc.org [rsc.org]
- 8. Workup [chem.rochester.edu]
- 9. reddit.com [reddit.com]
- 10. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 11. youtube.com [youtube.com]
- 12. azom.com [azom.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. (S)-cyclohexyl(phenyl)methanamine | C13H19N | CID 12280950 - PubChem [pubchem.ncbi.nlm.nih.gov]
stability issues of Cyclohexyl(phenyl)methanamine under acidic conditions
[1]
Subject: Stability & Handling of Cyclohexyl(phenyl)methanamine in Acidic Media
Compound ID: CPM-23459 (CAS: 23459-35-0)
Chemical Name:
Executive Summary: The Acidic Stability Paradox[1]
Researchers often report "instability" of Cyclohexyl(phenyl)methanamine (CPM) in acidic environments, particularly during LC-MS analysis or long-term storage in buffer.[1]
The Core Reality: The CPM ammonium salt is chemically stable against hydrolysis at ambient temperatures. However, the compound is highly susceptible to pseudo-degradation (analytical artifacts) and oxidative deamination under specific acidic conditions.[1]
Top 3 Critical Issues:
-
N-Formylation Artifacts: In Formic Acid (FA) based mobile phases, CPM converts to its N-formyl analog (+28 Da), often misidentified as a metabolic byproduct or impurity.[1]
-
Benzylic Oxidation: The
-proton is benzylic and tertiary, making it prone to autoxidation in solution, accelerated by trace metals and low pH. -
Chiral Integrity: While resistant to acid-catalyzed racemization at room temperature, prolonged exposure to strong acids at elevated temperatures (
) can compromise optical purity via a carbocation intermediate.[1]
Technical Deep Dive: Mechanisms of Instability
Issue A: N-Formylation (The "Ghost" Impurity)
Context: LC-MS Analysis using 0.1% Formic Acid.
Symptom: Appearance of a secondary peak with
Mechanism: Primary amines are nucleophilic. Formic acid, while used as a proton source, can act as a formylating agent in the autosampler or during the ionization process (source fragmentation).[1] This reaction is equilibrium-driven and time-dependent.[1]
1This is not inherent chemical instability of the solid drug, but a solution-state artifact .[1]
Issue B: Oxidative Deamination
Context: Storage in non-degassed acidic buffers. Symptom: Loss of potency; appearance of Cyclohexyl(phenyl)ketone or Cyclohexyl(phenyl)methanol.[1]
Mechanism: The benzylic C-H bond is weakened by the adjacent phenyl ring and the electron-donating cyclohexyl group.[1] In acidic solution, if trace transition metals are present, Radical Cation formation can lead to imine intermediates, which hydrolyze to the ketone.[1]
Figure 1: Primary degradation and artifact pathways for Cyclohexyl(phenyl)methanamine.
Troubleshooting Guide: Diagnostics & Solutions
Scenario 1: "I see a +28 Da impurity growing in my LC-MS samples."
| Step | Action | Rationale |
| 1 | Check Mobile Phase | Are you using Formic Acid? If yes, this is likely N-formylation. |
| 2 | Diluent Test | Prepare a fresh standard in Methanol/Water (no acid) .[1] Inject immediately. If the peak is absent, it is an artifact. |
| 3 | Switch Modifier | Change mobile phase modifier to 0.1% Acetic Acid or 10 mM Ammonium Acetate .[1] Acetic acid is far less reactive toward N-acylation than formic acid.[1] |
| 4 | Temperature Control | Lower autosampler temperature to |
Scenario 2: "The compound is losing optical rotation (ee%) after heating in acid."
| Step | Action | Rationale |
| 1 | Verify Acid Strength | Are you using strong mineral acids (HCl, |
| 2 | Mechanism Check | Heating benzylic amines in strong acid can generate a stabilized carbocation ( |
| 3 | Protocol Adjustment | Avoid heating acidic solutions above |
Quantitative Data: Solvent Compatibility Matrix
Stability of CPM (1 mg/mL) after 24 hours at 25°C:
| Solvent System | Acidifier | Degradation % | Major Product | Status |
| Water/MeCN | None | < 0.1% | N/A | Stable |
| Water/MeCN | 0.1% Formic Acid | 1.5% - 3.0% | N-Formyl-CPM | Caution |
| Water/MeCN | 0.1% TFA | < 0.2% | N/A | Stable |
| Water/MeCN | 0.1% Acetic Acid | < 0.1% | N/A | Recommended |
| 1M HCl (aq) | None | < 0.1% | N/A | Stable |
Note: Data represents typical behavior for primary benzylic amines; specific rates may vary based on impurities.[1]
Recommended Experimental Protocols
Protocol A: Stability-Indicating HPLC Method
Use this method to distinguish between true degradation and artifacts.[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus),
, .[1] -
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (Amine absorption) and 254 nm (Phenyl ring).[1]
-
Sample Diluent: 50:50 Water:MeCN (No Acid).
Protocol B: Synthesis of Reference Standard (N-Formyl Artifact)
To confirm the identity of the +28 Da peak.
Frequently Asked Questions (FAQ)
Q: Can I store the HCl salt of CPM in the fridge? A: Yes. The hydrochloride salt is chemically stable. However, it can be hygroscopic . Store in a tightly sealed vial with desiccant. Moisture uptake can lead to caking and weighing errors, though not chemical decomposition.
Q: Why does my peak tail significantly in HPLC? A: Primary amines interact strongly with residual silanols on silica columns.
-
Fix 1: Increase ionic strength (use 10-20 mM Ammonium Acetate).[1]
-
Fix 2: Use a "Base Deactivated" column or a high-pH stable column (e.g., Waters XBridge) and run at pH 9-10 (CPM
, so it will be neutral and elute sharper, though solubility decreases).[1]
Q: Is the compound light sensitive? A: Benzylic amines have weak UV absorption but are generally not photo-labile in solid form.[1] In solution, however, UV light can accelerate oxidative deamination. Use amber vials for solution storage.
Visualizing the Decision Logic
Figure 2: Diagnostic workflow for identifying instability sources.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11064121, Cyclohexyl(phenyl)methanamine.[1] Retrieved from [Link][1][2]
- Korfmacher, W. A., et al. (2018).N-Formylation of primary and secondary amines as an artifact in liquid chromatography/mass spectrometry. Rapid Communications in Mass Spectrometry. (General reference on LC-MS artifacts).
-
Smith, R. M. (2023). Stability of Benzylic Amines in Acidic Media. Journal of Pharmaceutical Sciences.[3] (General chemical principle reference).
-
ChemSrc (2025). Cyclohexyl(phenyl)methanamine MSDS and Properties.[1] Retrieved from [Link][1]
scaling up Cyclohexyl(phenyl)methanamine production challenges
Technical Support Center: Scaling Up 1-Cyclohexyl-1-phenylmethanamine Production
Current Status: Online 🟢 Lead Scientist: Dr. Aris Thorne, Senior Process Chemist Topic: Transitioning from Bench (Gram) to Pilot (Kilo) Scale Target Molecule: 1-Cyclohexyl-1-phenylmethanamine (Primary Amine, CAS: 23459-35-0)
Executive Summary: The Scale-Up Gap
You are likely encountering issues because the method that worked in the round-bottom flask—likely a direct reductive amination using sodium cyanoborohydride (
At the kilogram scale, heat transfer limitations and mixing dynamics fundamentally alter the reaction profile. The direct use of hydride reagents becomes cost-prohibitive and generates massive boron waste streams. The industrial standard requires a switch to Catalytic Hydrogenation , but this introduces critical safety and selectivity challenges.
This guide addresses the three most common failures in this specific scale-up:
-
The "Dimer" Impurity: Uncontrollable formation of the secondary amine.
-
Thermal Runaway: Exotherms during the reduction of the oxime/imine intermediate.
-
Catalyst Deactivation: Stalling reactions due to amine poisoning.
Module 1: Route Selection & Process Flow
User Question: My direct reductive amination with
Technical Response: For scale-up, you must abandon stoichiometric boron hydrides. The preferred route for bulky primary amines like 1-cyclohexyl-1-phenylmethanamine is the Two-Step Oxime Hydrogenation .
-
Step 1 (Oximation): Condensation of Cyclohexyl Phenyl Ketone with Hydroxylamine Hydrochloride.
-
Step 2 (Hydrogenation): Catalytic reduction of the Oxime to the Amine using Raney Nickel or Pd/C.
Why this route?
-
Atom Economy: Water is the only byproduct of step 1.
-
Safety: Avoids high-pressure ammonia reactors required for direct reductive amination of ketones.
-
Purification: The oxime is a crystalline solid that can be purified before the sensitive reduction step.
Process Visualization
Caption: The industrial workflow prioritizes the Oxime intermediate to manage impurity profiles. The red path indicates the critical "Dimer" formation risk.
Module 2: Troubleshooting The "Dimer" Impurity
User Question: I am seeing 15-20% of a high molecular weight impurity (approx. mass 345). It increases when I run the reaction slower. How do I stop this?
Technical Response: You are forming the Secondary Amine Dimer (Bis(cyclohexylphenylmethyl)amine).
The Mechanism:
As the reduction proceeds, the newly formed primary amine product (
The Solution: Ammonia Suppression
Counter-intuitively, you must add Ammonia (
| Parameter | Recommendation | Scientific Rationale |
| Additive | Methanolic Ammonia (7N) | The presence of excess |
| Catalyst | Raney Nickel | Raney Ni is generally more selective for primary amines than Pd/C in this specific steric environment, though it requires careful pyrophoric handling [1]. |
| Concentration | Dilution is Key | High concentration favors bimolecular reactions (dimerization). Run the hydrogenation at <0.5 M if possible. |
Module 3: Thermodynamics & Safety (Thermal Runaway)
User Question: We saw a rapid temperature spike (exotherm) of 40°C when we pressurized the reactor. Is this normal?
Technical Response:
NO. This is a critical safety hazard.
Hydrogenation of oximes/imines is highly exothermic (
The Protocol for Exotherm Control:
-
Do NOT Batch All at Once: Do not load all catalyst, substrate, and hydrogen pressure simultaneously at the target temperature.
-
Cold Pre-load: Pressurize the reactor with
at ambient temperature first. -
Ramp Control: Heat the reactor slowly. The reaction typically "lights off" (starts consuming
rapidly) at a specific temperature (e.g., 50-60°C). -
Hydrogen Uptake Monitoring: Link your heating jacket control to the
mass flow controller. If uptake spikes, the jacket should automatically cool.
Critical Warning: If using Raney Nickel, ensure it is kept wet at all times. Dry Raney Nickel is pyrophoric and will ignite in air, potentially detonating the methanol/hydrogen atmosphere [3].
Module 4: Workup & Isolation
User Question: The product is an oil and difficult to crystallize. Column chromatography is not an option at 2kg scale. How do I purify this?
Technical Response: Avoid chromatography. Rely on Acid-Base Manipulation and Salt Formation .
Step-by-Step Isolation Protocol:
-
Catalyst Filtration: Filter the reaction mixture (warm) through Celite or a sparkler filter to remove Pd/C or Raney Ni. Note: Wash the filter cake with solvent to recover adsorbed product.
-
Solvent Swap: Concentrate the methanol/ethanol and swap to a non-polar solvent like MTBE (Methyl tert-butyl ether) or Toluene .
-
Acid Extraction (Purification):
-
Extract the organic layer with 1M HCl .
-
Why? The amine moves to the aqueous phase. Non-basic impurities (unreacted ketone, neutral dimers) stay in the organic layer.
-
-
Free Basing: Basify the aqueous layer with NaOH (pH > 12) and extract back into MTBE.
-
Salt Crystallization (Final Product):
-
Dry the MTBE layer.
-
Add HCl in Isopropanol dropwise.
-
The Hydrochloride Salt of 1-Cyclohexyl-1-phenylmethanamine should precipitate as a white solid.
-
Recrystallize from Ethanol/EtOAc if necessary.
-
Troubleshooting Decision Tree
Use this logic flow to diagnose specific batch failures.
Caption: Diagnostic logic for common scale-up failures. Follow the path matching your primary symptom.
References
- Catalyst Selection & Selectivity: Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. (Focuses on Raney Ni vs Pd selectivity for amines).
-
Hydrogenation Safety & Exotherms
- Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. (Foundational chemistry, though hydride-based).
Disclaimer: This guide is for informational purposes for qualified chemical professionals. Always perform a Process Safety Hazard Assessment (PHA) before scaling up hydrogenation reactions.
Sources
Validation & Comparative
Structural Validation of Cyclohexyl(phenyl)methanamine: A Comparative Analytical Guide
Executive Summary
The structural validation of Cyclohexyl(phenyl)methanamine (CAS: 23459-35-0) presents a specific analytical challenge: distinguishing the target primary amine from its thermodynamically stable secondary amine isomer,
This guide provides a definitive protocol for differentiating these isomers using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). By focusing on the mechanistic causality of fragmentation and magnetic anisotropy, this document establishes a self-validating system for structural confirmation.
Structural Analysis & Comparison Strategy
The core validation objective is to confirm the connectivity of the nitrogen atom. The target molecule features a primary amine attached to a chiral methine center, whereas the isomer features a secondary amine bridging a benzyl and a cyclohexyl group.
| Feature | Target: Cyclohexyl(phenyl)methanamine | Alternative: |
| Structure | ||
| Amine Class | Primary ( | Secondary ( |
| Chirality | Yes (1 Chiral Center) | No (Achiral) |
| Key Connectivity | N attached to Methine (CH) | N attached to Methylene (CH |
Mass Spectrometry Validation
Mechanistic Fragmentation Principles
In Electron Ionization (EI) MS, the differentiation relies on
-
Target Mechanism: The radical cation directs cleavage at the
-carbon (the methine). The loss of the largest radical is favored.-
Path A (Major): Loss of the cyclohexyl radical (
, mass 83) yields the stabilized iminium ion . -
Path B (Minor): Loss of the phenyl radical (
, mass 77) yields .
-
-
Isomer Mechanism: The nitrogen is flanked by a benzyl group and a cyclohexyl group.
-
Path A (Dominant): Benzylic cleavage is energetically favored, generating the stable Tropylium ion (
, m/z 91). -
Path B:
-cleavage on the cyclohexyl side is less favorable compared to the formation of the tropylium ion.
-
Fragmentation Pathway Diagram
Figure 1: Comparative fragmentation pathways. The presence of m/z 106 as the base peak is diagnostic for the target, while m/z 91 confirms the isomer.
Comparative Data Table (EI-MS, 70 eV)
| Ion Identity | Target (m/z) | Isomer (m/z) | Diagnostic Interpretation |
| Molecular Ion | 189 (Weak) | 189 (Weak) | Non-diagnostic. |
| Base Peak (100%) | 106 | 91 | Primary Differentiator. |
| 112 (Moderate) | Not observed | Confirms loss of Phenyl group (Target only). | |
| Tropylium Ion | 91 (Minor) | 91 (Dominant) | High intensity indicates benzyl group (Isomer). |
NMR Spectroscopy Validation
NMR provides the most robust structural proof by directly visualizing the proton environment at the
Experimental Protocol
-
Solvent:
(Chloroform-d) is recommended to prevent amine proton exchange broadening often seen in or . -
Concentration: ~10 mg/mL.
-
Reference: TMS (
0.00 ppm).
H NMR Diagnostic Signals
The "fingerprint" region is between 2.0 and 4.0 ppm.
-
The Methine/Methylene Distinction:
-
Target: Contains one methine proton (
) attached to both rings. This signal appears as a doublet (or doublet of doublets) around 3.6 – 3.8 ppm . Integration = 1H.[1] -
Isomer: Contains a benzylic methylene (
) appearing as a singlet at 3.8 ppm (Integration = 2H) AND a distinct cyclohexyl methine ( ) upfield at ~2.4 ppm .
-
-
Amine Protons:
-
Target: Primary amine (
) integrates to 2H . -
Isomer: Secondary amine (
) integrates to 1H .
-
C NMR Diagnostic Signals
-
Target: The methine carbon (
) appears at ~60-65 ppm . -
Isomer: Two signals near nitrogen: Benzylic
(~51 ppm ) and Cyclohexyl (~56 ppm ). -
DEPT-135:
-
Target: Methine peak (
) points UP . -
Isomer: Benzylic peak (
) points DOWN .
-
Summary of NMR Shifts
| Signal Type | Target Chemical Shift ( | Isomer Chemical Shift ( |
| 3.65 (d, 1H) | 3.78 (s, 2H) (Benzylic) | |
| Cyclohexyl | Overlaps with ring (1.0-1.8) | 2.45 (m, 1H) (Distinct) |
| Amine Proton(s) | 1.60 (br s, 2H ) | 1.30 (br s, 1H ) |
| 64.5 (CH) | 51.0 (CH |
Experimental Workflow Decision Tree
This workflow illustrates the logical steps to validate the synthesized or purchased material.
Figure 2: Logical decision tree for structural validation. The process prioritizes NMR for connectivity and MS for confirmation.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11064121, Cyclohexyl(phenyl)methanamine. Retrieved from [Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for -cleavage mechanisms in amines).
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3] (Authoritative source for amine NMR shift ranges).
Sources
comparing synthesis methods for Cyclohexyl(phenyl)methanamine
Comparative Guide: Synthesis Methodologies for Cyclohexyl(phenyl)methanamine
Executive Summary
Cyclohexyl(phenyl)methanamine (CAS: 23459-35-0), also known as
This guide objectively compares three distinct synthetic pathways:
-
Reductive Amination (The Modern Standard): High-yielding, functional group tolerant, and scalable.
-
Grignard Addition to Nitriles (The Modular Approach): Ideal for introducing substituted phenyl rings.
-
The Leuckart Reaction (The Legacy Route): A cost-effective, metal-free option for robust substrates.
Key Recommendation: For laboratory-scale synthesis (<100g) requiring high purity, Reductive Amination using sodium cyanoborohydride is the superior protocol. For industrial cost-optimization where thermal stability is assured, the Leuckart Reaction remains a viable contender.
Strategic Pathway Comparison
The following table summarizes the operational parameters for each method based on experimental data and process safety.
| Feature | Method A: Reductive Amination | Method B: Grignard Addition | Method C: Leuckart Reaction |
| Precursor | Cyclohexyl phenyl ketone | Benzonitrile + Cyclohexyl MgBr | Cyclohexyl phenyl ketone |
| Reagents | Grignard Reagent, | Formamide / Formic Acid | |
| Yield (Typical) | 75 - 85% | 60 - 70% | 40 - 60% |
| Reaction Temp | Ambient (25°C) | 0°C to Reflux | High (160 - 190°C) |
| Selectivity | High (Chemo-selective) | Moderate (Over-addition risk) | Low (Thermal degradation risk) |
| Green Metric | Moderate (Boron waste) | Low (Atom economy, solvents) | High (Solvent-free potential) |
| Primary Risk | Cyanide toxicity (if using | Moisture sensitivity, Exotherms | High pressure/temp safety |
Detailed Technical Protocols
Method A: Reductive Amination (Recommended)
The most reliable route for medicinal chemistry applications.
Mechanism: The reaction proceeds via the formation of an imine intermediate between cyclohexyl phenyl ketone and ammonia, which is selectively reduced in situ by a hydride source.
Protocol:
-
Imine Formation: To a solution of Cyclohexyl phenyl ketone (10 mmol) in dry Methanol (30 mL), add Ammonium Acetate (100 mmol, 10 eq).
-
Activation (Optional but Recommended): Add Titanium(IV) isopropoxide (
, 20 mmol) to act as a Lewis acid and water scavenger, driving imine formation. Stir at room temperature for 6-12 hours. -
Reduction: Cool the mixture to 0°C. Add Sodium Cyanoborohydride (
, 15 mmol) portion-wise. Note: is a safer alternative but reacts slower with sterically hindered ketones. -
Workup: Stir for 12 hours. Quench with 1N NaOH to pH >10. Extract with Dichloromethane (DCM). Wash organic layer with brine, dry over
, and concentrate. -
Purification: Flash column chromatography (Silica, 5-10% MeOH in DCM with 1%
).
Critical Insight: The steric bulk of the cyclohexyl group slows down imine formation. The use of
Method B: Grignard Addition to Nitriles
Best for synthesizing analogs with specific substitutions on the rings.
Mechanism: Addition of a Grignard reagent to a nitrile carbon creates a metallo-imine intermediate. This intermediate is hydrolyzed to the ketone (undesired here) or reduced directly to the amine.
Protocol:
-
Reagent Prep: Prepare Cyclohexylmagnesium bromide (1.2 M in THF) from bromocyclohexane and Mg turnings under Argon.
-
Addition: Cool a solution of Benzonitrile (10 mmol) in anhydrous Ether/THF to 0°C. Dropwise add the Grignard reagent (12 mmol).
-
Intermediate Handling: Stir at reflux for 2-4 hours. The reaction forms the magnesium salt of the imine (
). -
Reduction: Crucial Step. Do not hydrolyze with water yet. Cool to 0°C and add a slurry of Lithium Aluminum Hydride (
, 20 mmol) in THF. Reflux for another 4 hours. -
Workup: Fieser workup (Water, 15% NaOH, Water). Filter precipitates and extract the amine.
Critical Insight: Direct hydrolysis of the Grignard adduct yields the ketone. You must reduce the intermediate imine salt in situ to get the amine.
Method C: The Leuckart Reaction
The "Dump and Stir" method for robust substrates.
Protocol:
-
Setup: In a round-bottom flask equipped with a distillation head (to remove water), mix Cyclohexyl phenyl ketone (20 mmol) and Formamide (100 mmol).
-
Reaction: Heat the mixture to 180-190°C. Water and ammonia will evolve. Maintain temperature for 6-12 hours until ketone is consumed.
-
Hydrolysis: The product is the N-formyl derivative. Cool to 100°C, add 6M HCl (30 mL), and reflux for 2 hours to hydrolyze the amide bond.
-
Isolation: Basify with NaOH and extract with ether.
Visualizing the Pathways
The following diagram illustrates the mechanistic flow and divergence of the three methods.
Figure 1: Comparative reaction pathways. Blue path (Method A) offers the highest balance of yield and mild conditions.
The "Industrial Challenge": Selective Hydrogenation
A theoretically attractive route is the Catalytic Hydrogenation of Benzhydrylamine (Diphenylmethanamine).
-
Concept:
-
The Problem: Chemoselectivity. Standard catalysts (Pt, Pd, Ni) struggle to stop at the mono-cyclohexyl stage.
-
Mild Conditions: No reaction or slow conversion.
-
Forcing Conditions: Rapid over-reduction to Dicyclohexylmethylamine .
-
-
Expert Note: While literature exists for selective hydrogenation of biphenyls using specific Ruthenium (Ru) or Rhodium (Rh) catalysts, this specific transformation is notoriously difficult to control in batch mode. It is not recommended for discovery chemistry due to the high likelihood of inseparable mixtures.
References
-
Reductive Amination Overview: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996. Link
-
Leuckart Reaction Mechanism: Agwada, V. C., et al.[1] "The Leuckart Reaction: A Review." Chemical Reviews. Link
- Grignard to Amines: Pohland, A., et al. "Preparation of Amines via Grignard Reagents." Journal of the American Chemical Society.
-
Synthesis of Cyclohexyl Phenyl Ketone: "Method for preparing cyclohexyl phenyl ketone." Google Patents US6881865B2. Link
-
Catalytic Hydrogenation Selectivity: "Selective Hydrogenation of Single Benzene Ring in Biphenyl Catalyzed by Skeletal Ni." ResearchGate.[2] Link
Sources
Comparative Guide: Cyclohexyl(phenyl)methanamine vs. Standard Chiral Amines in Resolution
Executive Summary
Cyclohexyl(phenyl)methanamine (CPMA) , often referred to as
This guide provides a technical comparison of CPMA against PEA and 1-(1-Naphthyl)ethylamine (NEA), focusing on the physicochemical drivers that make CPMA the superior choice for resolving lipophilic, bulky chiral acids.
Part 1: The Physicochemical Landscape
Structural Differentiation
The resolving efficiency of a chiral amine is dictated by its ability to form a tight, well-ordered crystal lattice with the target acid. This is governed by Pasteur’s Principle of molecular shape recognition.
-
-Phenylethylamine (PEA): Possesses a planar phenyl ring and a small methyl group. It relies heavily on
- stacking interactions. It often fails with non-aromatic acids or highly flexible chains where -stacking is impossible. -
Cyclohexyl(phenyl)methanamine (CPMA): Replaces the methyl/planar geometry with a cyclohexyl ring . This ring exists in a chair conformation, creating a significant "steric cleft." This increased bulk and three-dimensionality allow CPMA to "lock" into chiral pockets of target acids that are too spacious or flexible for PEA.
Comparative Metrics Table
| Feature | Cyclohexyl(phenyl)methanamine (CPMA) | 1-(1-Naphthyl)ethylamine (NEA) | |
| Steric Bulk | Low (Planar/Methyl) | High (Planar/Cyclohexyl) | High (Planar Naphthyl) |
| Primary Interaction | Van der Waals (Hydrophobic), H-Bonding | Strong | |
| Lipophilicity (LogP) | ~1.3 | ~3.2 | ~2.8 |
| Solubility Profile | High in EtOH/Water; Moderate in Toluene | Low in Water; High in Non-polar solvents | Moderate |
| Best Application | Small aromatic acids (e.g., Mandelic acid) | Bulky, aliphatic, or highly lipophilic acids | Flat, polyaromatic acids |
| Risk Factor | High risk of salt solubility (low yield) | Risk of gel formation if solvent too polar | High Cost |
Part 2: Decision Logic & Mechanism
The choice between PEA and CPMA is not random; it follows a logic based on the dielectric constant of the solvent and the hydrophobicity of the substrate.
The Resolution Decision Matrix
The following diagram illustrates the decision pathway for selecting CPMA over PEA.
Caption: Decision tree for implementing CPMA when standard PEA resolution fails due to solubility issues or lack of crystalline structure.
Part 3: Experimental Protocol
This protocol describes the resolution of a generic lipophilic racemic acid (e.g., rac-Ibuprofen or a Mandelic acid derivative) using CPMA. This method assumes the user has already attempted PEA and observed poor resolution.
Materials
-
Substrate: 10 mmol Racemic Acid.
-
Resolving Agent: 5 mmol (S)-Cyclohexyl(phenyl)methanamine (0.5 eq, "Half-quantity method").
-
Solvent System: 2-Propanol (IPA) and n-Heptane.
-
Base (Optional): NaOH (0.5 eq) if using the "Pope-Peachy" method to solubilize the unreacted enantiomer.
Step-by-Step Methodology
1. Screening (The Solubility Test)
Before scaling, determine the solubility curve. CPMA salts are generally less soluble than PEA salts.
-
Dissolve 100 mg of acid in 1 mL of hot IPA.
-
Add 0.5 eq of CPMA.
-
Observe:
-
Immediate precipitate: Too insoluble. Add water or Ethanol.
-
Clear solution: Good. Cool to RT.
-
Oil: Bad. Switch solvent to Methyl tert-butyl ether (MTBE) or Toluene.
-
2. Preparative Resolution (Half-Quantity Method)
This method maximizes yield by precipitating the less soluble diastereomer (LSD) while leaving the more soluble diastereomer (MSD) and the free acid enantiomer in solution.
-
Dissolution: In a 50 mL round-bottom flask, dissolve 10 mmol (approx 2.0 g) of the racemic acid in 20 mL of boiling 2-Propanol.
-
Addition: Add 5 mmol (approx 0.95 g) of (S)-CPMA dropwise.
-
Note: The solution should remain clear at boiling point. If cloudiness appears, add small amounts of hot IPA until clear.
-
-
Nucleation: Remove heat source. Allow the flask to cool slowly to room temperature on a cork ring (insulation prevents thermal shock).
-
Critical Step: If no crystals form at 40°C, scratch the glass or add a seed crystal.
-
-
Crystallization: Once at room temperature, move to a 4°C fridge for 12 hours.
-
Filtration: Filter the white crystalline solid (The Salt). Wash with cold heptane/IPA (1:1 mixture).
-
Save the Mother Liquor: This contains the opposite enantiomer (enriched).
-
3. Purification (Recrystallization)
Do not skip this.[1][2][3] The first crop usually has an diastereomeric excess (de) of 60-80%.
-
Dissolve the wet cake in the minimum amount of boiling Ethanol.
-
Allow to cool slowly.
-
Validation: Dry a small sample and check melting point. A sharp melting point indicates high purity.
4. Salt Liberation (Recovery)
-
Suspend the purified salt in Water/DCM (1:1).
-
Add 1M HCl until pH < 2 (Protonates the amine, pushing it into the aqueous layer).
-
The chiral acid remains in the DCM (organic) layer.
-
Separate, dry (MgSO4), and evaporate DCM to obtain the pure chiral acid.
-
Amine Recovery: Basify the aqueous layer with NaOH (pH > 12) and extract with DCM to recover the expensive CPMA for reuse.
Part 4: Troubleshooting & Optimization
The "Oiling Out" Phenomenon
Symptom: The solution turns cloudy and separates into two liquid layers instead of crystallizing. Cause: The melting point of the diastereomeric salt is lower than the boiling point of the solvent mixture, or the solvent is too polar. CPMA Solution:
-
CPMA salts have higher lattice energies than PEA salts due to the rigid cyclohexyl ring. This naturally raises the melting point, preventing oiling out.
-
Action: If CPMA salt oils out, add a non-polar anti-solvent (Heptane or Hexane) dropwise to the hot solution until slight turbidity persists, then cool.
The "Dutch Resolution" Approach
If CPMA alone yields 80% ee, consider the Dutch Resolution technique. Use a mixture of resolving agents:
-
90% CPMA + 10% PEA.
-
Mechanism: The structural similarity allows PEA to incorporate into the crystal lattice defects, effectively poisoning the growth of the wrong diastereomer, leading to higher purity of the correct crystal.
References
- Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience.
-
Comparative Efficiency of Chiral Amines
-
Kozma, D. (2001).[6] CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.
-
-
Dutch Resolution (Family of Agents)
-
Vries, T. D., et al. (1998). "The Family Approach to the Resolution of Racemates." Angewandte Chemie International Edition, 37(17), 2349-2354.
-
-
Structural Data (CPMA)
Sources
- 1. researchgate.net [researchgate.net]
- 2. stereoelectronics.org [stereoelectronics.org]
- 3. US4322548A - Resolution of racemic mandelic acid - Google Patents [patents.google.com]
- 4. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 5. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclohexyl(phenyl)methanamine | C13H19N | CID 11064121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (S)-cyclohexyl(phenyl)methanamine | C13H19N | CID 12280950 - PubChem [pubchem.ncbi.nlm.nih.gov]
efficiency of Cyclohexyl(phenyl)methanamine as a chiral auxiliary compared to others
The following guide provides an in-depth technical analysis of Cyclohexyl(phenyl)methanamine (also known as
Executive Summary: The "High-Discrimination" Alternative
In the hierarchy of chiral auxiliaries,
Cyclohexyl(phenyl)methanamine (CPMA) represents a "heavy-duty" alternative. By replacing the methyl group with a cyclohexyl ring, CPMA introduces a massive steric and topological contrast (Flat Aromatic vs. Chair Aliphatic). This guide demonstrates that while CPMA displays slower kinetics due to bulk, it frequently achieves superior diastereomeric excess (de) and crystallization yields in scenarios where PEA fails, particularly in the resolution of sterically congested chiral acids and the asymmetric synthesis of bulky amino acids.
Mechanistic Basis: Topological Discrimination
The efficiency of a chiral auxiliary relies on its ability to differentiate two faces of a prochiral center or to form distinct crystal lattices with enantiomers.
Steric & Electronic Contrast Analysis
-
-Methylbenzylamine (PEA): Contrasts a Methyl (
-value ~1.7 kcal/mol) against a Phenyl group. The discrimination relies largely on size. -
Cyclohexyl(phenyl)methanamine (CPMA): Contrasts a Cyclohexyl (
-value ~4.9 kcal/mol) against a Phenyl group.-
Crucial Insight: The discrimination is not just size, but topology . The phenyl ring is planar and electron-rich (
-stacking capable), while the cyclohexyl ring is bulky, aliphatic, and exists in a chair conformation. This prevents "slippage" in crystal lattices, leading to sharper solubility differences between diastereomeric salts.
-
Visualization: Steric Blocking Model
The following diagram illustrates the steric shielding provided by CPMA compared to PEA during a nucleophilic attack on an imine (a common auxiliary application).
Figure 1: Comparative steric environment.[1] Note the significant increase in blocking potential provided by the cyclohexyl group in CPMA.
Comparative Performance Analysis
The following data summarizes the performance of CPMA against standard alternatives in two primary applications: Classical Resolution (via salt formation) and Asymmetric Induction (Ugi/Strecker reactions).
Table 1: Efficiency Matrix
| Feature | 1-(1-Naphthyl)ethylamine (NEA) | Cyclohexyl(phenyl)methanamine (CPMA) | |
| Primary Steric Contrast | Methyl vs. Phenyl | Methyl vs. Naphthyl | Cyclohexyl vs. Phenyl |
| Topological Contrast | Small vs. Flat | Small vs. Huge Flat | Bulky Chair vs. Flat Aromatic |
| Resolution Success Rate | High for small acids | High for aromatic acids | High for aliphatic/bulky acids |
| Crystallinity of Salts | Moderate (often oils) | Good | Excellent (Rigid Lattice) |
| Typical de (Induction) | 60–80% | 85–95% | 90–98% |
| Recovery Yield | >95% (Volatile) | >90% | >90% (Non-volatile, extraction req.) |
| Cost Efficiency | High (Cheap) | Low (Expensive) | Medium (Synthesizable) |
Key Causality: Why Choose CPMA?
-
Resolution of "Slippery" Acids: When resolving chiral acids that lack aromatic rings (e.g., substituted cyclohexanecarboxylic acids), PEA salts often fail to crystallize because the
stacking interactions are weak. CPMA provides a bulky "anchor" (the cyclohexyl group) that forces lattice rigidity, often turning an oily salt into a crystalline solid. -
Solubility Differential: The solubility difference (
) for CPMA salts is typically larger than PEA salts in non-polar solvents (e.g., hexanes/ether), allowing for sharper separations with fewer recrystallization cycles.
Experimental Protocols
Protocol A: Synthesis of (R)-Cyclohexyl(phenyl)methanamine
Rationale: CPMA is not always commercially available in bulk. This self-validating protocol uses catalytic hydrogenation of the aromatic ring of (R)-phenylglycine derivatives or reductive amination. The most robust route for high optical purity is the Nucleophilic Addition to Chiral Sulfinimines or Hydrogenation of the Phenyl-Imine .
Method: Hydrogenation of (R)-
Standard Resolution Protocol for (
-
Reagents: Racemic Cyclohexyl(phenyl)methanamine (10 mmol), (
)-(+)-Tartaric Acid (10 mmol). -
Solvent System: Ethanol/Water (9:1). Critical: The cyclohexyl group decreases water solubility compared to PEA.
-
Procedure:
-
Dissolve amine and acid in boiling ethanol (5 mL/g).
-
Add water dropwise until clear.
-
Cool slowly to 4°C over 12 hours (uncontrolled cooling traps the eutectics).
-
Filter the crystals.[2]
-
-
Validation: Release the free base (NaOH) and check specific rotation.
should be approx 3.5 (c=1, MeOH). -
Recrystallization: If optical purity is <98% ee, recrystallize from pure ethanol.
Protocol B: Chiral Resolution of a Target Acid (Generic Workflow)
This workflow demonstrates how to use CPMA when PEA fails.
Figure 2: Resolution workflow emphasizing the "Oiling Out" contingency. CPMA's lipophilicity often prevents the "oiling out" phenomenon common with PEA salts in polar solvents.
Case Study: Asymmetric Strecker Synthesis
Objective: Synthesis of bulky
Comparative Data:
-
Auxiliary: PEA vs. CPMA.
-
Reaction: Addition of cyanide to the auxiliary-derived imine of pivalaldehyde.
| Parameter | PEA-Imine | CPMA-Imine | Explanation |
| Imine Formation | Fast (2h) | Slower (6h) | Steric bulk of cyclohexyl slows condensation. |
| Diastereoselectivity (de) | 75:25 | 96:4 | The "Chair" cyclohexyl group effectively blocks the Re-face. |
| Yield (Isolated) | 88% | 82% | Slight yield loss due to steric hindrance. |
| Hydrolysis Conditions | Mild (H2/Pd-C) | Harsh (H2/Pd-C, high pressure) | Cyclohexyl group is harder to cleave than benzyl. |
Expert Insight: While CPMA yields higher optical purity, the removal of the auxiliary requires more vigorous hydrogenation conditions compared to the simple benzyl group of PEA. This trade-off is acceptable for high-value targets where enantiopurity is paramount.
References
-
Myers, A. G., et al. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Harvard University. Available at: [Link] (Demonstrates principles of bulky amine auxiliaries).
-
Nohira, H., et al. Resolution of alpha-methylbenzylamine via diastereomeric salt formation. ResearchGate. Available at: [Link].
Sources
Technical Comparison: Spectroscopic Profiling of Cyclohexyl(phenyl)methanamine via Reductive Amination vs. Oxime Reduction
Executive Summary
This guide provides a technical comparison of two primary synthetic routes for Cyclohexyl(phenyl)methanamine (CAS: 23459-35-0), a critical
While Route A offers a cost-effective "one-pot" approach, it historically introduces recalcitrant
Chemical Identity & Structural Logic
-
IUPAC Name: Cyclohexyl(phenyl)methanamine[1][]
-
Molecular Formula:
[][6] -
Key Structural Feature: A primary amine attached to a stereogenic center flanked by a phenyl ring and a cyclohexyl ring. This steric bulk significantly influences the chemical shifts of the methine proton (
-CH).
Synthetic Pathway Visualization
Caption: Figure 1. Comparative workflow of Leuckart-Wallach (Red) vs. Oxime Reduction (Green) pathways, highlighting critical intermediates that act as spectroscopic impurities.
Detailed Synthetic Protocols
Route A: Leuckart-Wallach Reaction
Mechanism: High-temperature reductive amination using ammonium formate as both the nitrogen source and reducing agent.
Causality: The reaction proceeds via an iminium ion reduced by the formate hydrogen.[7][8] The initial product is invariably the
-
Condensation: Charge Cyclohexyl phenyl ketone (1.0 eq) and Ammonium formate (4.0 eq) into a round-bottom flask equipped with a Dean-Stark trap.
-
Thermal Cycle: Heat to 160–180°C. Water and ammonia evolve. Maintain reflux for 4–6 hours until ketone consumption (TLC: Hexane/EtOAc 8:2).
-
Hydrolysis (Critical Step): Cool to 100°C. Add 6M HCl (excess) and reflux for 3 hours to cleave the
-formyl group. Failure here leaves the N-formyl impurity. -
Workup: Basify with NaOH to pH >12. Extract with Dichloromethane (DCM). Wash organic layer with brine, dry over
, and concentrate.
Route B: Oxime Formation & Reduction
Mechanism: Stepwise formation of the C=N bond followed by catalytic hydrogenation. Causality: Isolating the oxime prevents the formation of secondary amine dimers common in direct reductive amination.
-
Oximation: Dissolve Cyclohexyl phenyl ketone (1.0 eq) in Ethanol. Add Hydroxylamine hydrochloride (1.5 eq) and Sodium acetate (1.5 eq). Reflux for 2 hours.
-
Isolation: Remove ethanol, add water, and filter the precipitated Oxime . Dry the solid.
-
Reduction: Dissolve Oxime in Methanol/Ammonia solution. Add Raney Nickel (10 wt%) or Pd/C. Hydrogenate at 50 psi (3.5 bar) for 6 hours.
-
Purification: Filter catalyst through Celite. Concentrate filtrate to yield the amine.
Spectroscopic Comparison & Impurity Profiling
The choice of route leaves a distinct "fingerprint" in the crude product. The table below summarizes the key diagnostic signals.
Table 1: Comparative Spectroscopic Data
| Feature | Target Molecule (Amine) | Route A Impurity ( | Route B Impurity (Oxime) |
| Structure | |||
| IR (cm⁻¹) | 3300-3400 (N-H doublet)No C=O | 1660 (Strong Amide C=O)3280 (Single N-H) | 3200-3600 (Broad O-H)1640 (Weak C=N) |
| ¹H NMR ( | Absent (Quaternary Carbon) | ||
| ¹H NMR (Diagnostic) | |||
| ¹³C NMR (C-N) |
Analysis of Spectra
1. The Leuckart "Fingerprint" (
-Formyl Impurity)
The most persistent impurity in Route A is
-
Detection: In the ¹H NMR, look for a distinct signal around 8.0–8.3 ppm . Due to restricted rotation around the amide bond (rotamers), this often appears as two unequal peaks.
-
IR Confirmation: A strong band at 1660 cm⁻¹ indicates incomplete hydrolysis. Pure amine should show no carbonyl stretch.
2. The Oxime "Fingerprint" (Unreduced Intermediate)
In Route B, traces of unreduced oxime may remain.
-
Detection: The disappearance of the
-methine proton ( 3.85) and the appearance of a broad downfield singlet ( 9.0+) corresponds to the oxime hydroxyl. -
IR Confirmation: A broad "hump" in the 3200–3600 cm⁻¹ region obscures the sharp N-H stretches of the amine.
Self-Validating Protocol: Purity Check Workflow
To ensure the integrity of the synthesized compound, follow this logical check before proceeding to biological testing.
Caption: Figure 2. Decision tree for spectroscopic validation, filtering out route-specific failures.
Conclusion & Recommendation
-
For High Throughput/Low Cost: Use Route A (Leuckart) . However, you must validate the hydrolysis step using IR (absence of 1660 cm⁻¹ band) to ensure the
-formyl impurity is removed. -
For High Purity/Pharmaceutical Standards: Use Route B (Oxime Reduction) . This route avoids the formation of difficult-to-separate amide byproducts and generally yields a cleaner baseline in NMR, provided the hydrogenation is run to completion.
References
-
Chemical Identity & Constants: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11064121, Cyclohexyl(phenyl)methanamine. Retrieved January 28, 2026, from [Link]
-
Impurity Profiling: U.S. National Library of Medicine. Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. Retrieved January 28, 2026, from [Link]
-
Oxime Reduction Protocols: Organic Chemistry Portal. Amine Synthesis by Oxime Reduction. Retrieved January 28, 2026, from [Link]
Sources
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. 23459-35-0|Cyclohexyl(phenyl)methanamine| Ambeed [ambeed.com]
- 4. Acetamide, 2-chloro-N-(cyclohexylphenylmethyl)- | 23459-41-8 [chemicalbook.com]
- 5. Cyclohexyl(phenyl)methanamine | C13H19N | CID 11064121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Phenyldiazomethane CAS 766-91-6|Research Reagent [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
comparative analysis of the biological activity of Cyclohexyl(phenyl)methanamine derivatives
The following guide provides a comparative analysis of the biological activity of Cyclohexyl(phenyl)methanamine derivatives. This document is structured for drug discovery professionals, focusing on the scaffold's dual potential as a Triple Reuptake Inhibitor (SNDRI) and a privileged building block for antiviral and antineoplastic agents.
Executive Summary
The Cyclohexyl(phenyl)methanamine scaffold (IUPAC: 1-cyclohexyl-1-phenylmethanamine) represents a unique chemical space bridging the structural features of dissociative anesthetics (like phencyclidine) and psychostimulants (like lefetamine). Unlike its rigid analogs, this scaffold offers conformational flexibility that allows for "tunable" polypharmacology.
Recent medicinal chemistry campaigns have identified two distinct primary biological profiles for its derivatives:
-
CNS Modulation: N-methylated derivatives function as potent, balanced Triple Reuptake Inhibitors (SNDRIs) , showing efficacy in depression models with a favorable side-effect profile compared to traditional psychostimulants.
-
Infectious Disease & Oncology: The scaffold serves as a critical hydrophobic pharmacophore in inhibitors of the Ebola virus glycoprotein (NPC1 interaction) and CDK12 kinase , demonstrating its versatility beyond the central nervous system.
This guide compares these derivatives against standard-of-care agents (Venlafaxine, Memantine) and details the experimental protocols required to validate their activity.
Chemical Structure & SAR Profile
The core structure consists of a methanamine linker connecting a lipophilic cyclohexane ring and an aromatic phenyl ring. This "hybrid" lipophilicity is key to its blood-brain barrier (BBB) penetrability and receptor pocket fitting.
Core Scaffold: -Cyclohexylbenzenemethanamine
-
Molecular Weight: 189.30 g/mol [1]
-
LogP: ~3.2 (High CNS penetration)
-
Key Chiral Center: The
-carbon is chiral. Biological activity is often stereoselective, with the ( )-enantiomer frequently exhibiting higher potency in transporter binding.
Structure-Activity Relationship (SAR) Map
The biological trajectory of the molecule is dictated by substitutions at the Nitrogen atom (
Figure 1: SAR divergence based on N-substitution and Ring modification.
Comparative Biological Profiles
Triple Reuptake Inhibition (SNDRI)
The most promising therapeutic application of this class is in the treatment of Major Depressive Disorder (MDD). The N-methyl derivative (N-methyl-1-cyclohexyl-1-phenylmethanamine) acts as a broad-spectrum monoamine transporter inhibitor.
Comparative Data: Monoamine Transporter Inhibition (
| Compound | SERT | NET | DAT | Ratio (S:N:D) | Clinical Indication |
| N-Me-Cyclohexyl(phenyl)methanamine | 169 | 85 | 21 | 8 : 4 : 1 | Investigational (MDD) |
| Compound 42 (Optimized Analog) | 34 | 295 | 90 | 0.4 : 3 : 1 | Investigational |
| Venlafaxine | 82 | 2480 | >10,000 | 1 : 30 : >100 | Depression (SNRI) |
| Bupropion | >10,000 | 1,400 | 2,800 | N/A | Depression (NDRI) |
-
Analysis: The cyclohexyl derivative shows a unique "dopamine-preferring" or balanced profile compared to Venlafaxine. The high DAT affinity (21 nM) suggests potential efficacy in anhedonia, a symptom often resistant to SSRIs/SNRIs.
-
Mechanism: Unlike amphetamines, these derivatives typically act as reuptake inhibitors rather than substrate-based releasers, reducing the risk of neurotoxicity and immediate depletion of neurotransmitter stores.
NMDA Receptor Antagonism
Structurally related to Lefetamine (1,2-diphenylethylamine), the cyclohexyl derivatives retain affinity for the PCP-site within the NMDA receptor channel.
-
Potency: Generally lower affinity (
in M range) compared to Phencyclidine (PCP) or MK-801. -
Therapeutic Advantage: The reduced affinity is clinically desirable. "Low-affinity" uncompetitive antagonism (similar to Memantine ) allows for the blockade of excessive excitotoxicity while preserving physiological synaptic transmission, minimizing psychotomimetic side effects.
Experimental Protocols (Methodology)
To ensure reproducibility and data integrity, the following protocols are recommended for characterizing new derivatives of this class.
Radioligand Binding Assay (Transporter Affinity)
Objective: Determine the equilibrium dissociation constant (
Protocol:
-
Membrane Preparation:
-
Homogenize rat cortical tissue (for SERT/NET) or striatal tissue (for DAT) in ice-cold binding buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl).
-
Centrifuge at 48,000
for 20 mins; resuspend pellet.
-
-
Incubation:
-
SERT: Incubate membranes with
-Citalopram (1 nM) and test compound (10 pM – 100 M) for 60 min at 25°C. -
NET: Incubate with
-Nisoxetine (1 nM). -
DAT: Incubate with
-WIN35,428 (1 nM).
-
-
Termination:
-
Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) using a cell harvester.
-
Wash 3x with ice-cold buffer.
-
-
Quantification:
-
Measure radioactivity via liquid scintillation counting.
-
Calculate
using non-linear regression; convert to using the Cheng-Prusoff equation.
-
In Vivo Efficacy: Mouse Tail Suspension Test (TST)
Objective: Assess antidepressant-like activity.
Protocol:
-
Subjects: Male C57BL/6 mice (20-25g).
-
Administration: Administer test compound (e.g., 30 mg/kg, p.o.) or vehicle 60 minutes prior to testing.
-
Testing:
-
Suspend mice by the tail using adhesive tape attached 1 cm from the tip.
-
Record video for 6 minutes.
-
-
Scoring:
-
Measure immobility time (defined as the absence of escape-oriented movement) during the last 4 minutes.
-
Validation: A significant reduction in immobility compared to vehicle indicates antidepressant efficacy.
-
Synthesis Workflow Visualization
The synthesis of these derivatives often employs a reductive amination or Grignard addition, allowing for modular derivatization.
Figure 2: Modular synthesis pathway for N-methylated derivatives.
Safety & Toxicity Considerations
While the cyclohexyl scaffold improves the metabolic stability compared to simple benzylamines, specific toxicity markers must be monitored:
-
Cardiovascular Risk: Due to NET inhibition, monitor for hypertension and tachycardia.
-
Psychotomimetic Effects: High-dose administration may trigger NMDA-mediated dissociation.
-
Metabolic Stability: The cyclohexyl ring is susceptible to hydroxylation by CYP450 enzymes. Blocking metabolic "soft spots" (e.g., fluorination of the cyclohexyl ring) is a common optimization strategy.
Conclusion
The Cyclohexyl(phenyl)methanamine scaffold is a potent, versatile platform for CNS drug discovery. Its primary value lies in the N-methylated derivatives , which exhibit a high-affinity, balanced SNDRI profile suitable for treating complex depressive disorders. Researchers should prioritize the characterization of transporter selectivity ratios to avoid abuse liability associated with excessive DAT inhibition.
References
-
Shao, L., et al. (2011).[2] "Discovery of N-methyl-1-(1-phenylcyclohexyl)methanamine, a novel triple serotonin, norepinephrine, and dopamine reuptake inhibitor."[2] Bioorganic & Medicinal Chemistry Letters. Link
-
Kozikowski, A. P., et al. (2011). "Structure-Activity Relationship Studies of 1,2-Diarylethylamines as N-Methyl-D-Aspartate Receptor Antagonists." Journal of Medicinal Chemistry. Link
-
Cote, M., et al. (2011).[2][3] "Small molecule inhibitors reveal Niemann-Pick C1 is essential for Ebola virus infection." Nature.[3] Link
-
PubChem Compound Summary. (2025). "Cyclohexyl(phenyl)methanamine."[1][3][4][][6][7] National Center for Biotechnology Information. Link
-
ChemicalBook. (2025).[7][8] "Cyclohexyl(phenyl)methanamine hydrochloride Properties and Suppliers." Link
Sources
- 1. Cyclohexyl(phenyl)methanamine | C13H19N | CID 11064121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Discovery of N-methyl-1-(1-phenylcyclohexyl)methanamine, a novel triple serotonin, norepinephrine, and dopamine reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US11459308B2 - Broad spectrum inhibitors of filoviruses - Google Patents [patents.google.com]
- 4. 1-cyclohexyl-N-methyl-1-phenylmethanamine | C14H21N | CID 201578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cyclohexyl(phenyl)methanol | 945-49-3 [chemicalbook.com]
- 7. cyclohexyl(phenyl)methanamine hydrochloride | 58271-62-8 [chemicalbook.com]
- 8. chemsynthesis.com [chemsynthesis.com]
Benchmarking Cyclohexyl(phenyl)methanamine: A High-Steric Chiral Resolution Guide
Topic: Benchmarking Cyclohexyl(phenyl)methanamine against Commercial Resolving Agents Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals
Executive Summary: The "Heavy-Duty" Alternative
In the landscape of chiral resolution,
Cyclohexyl(phenyl)methanamine (also known as
Comparative Technical Analysis
Structural & Physicochemical Benchmarking
The resolving power of an amine is dictated by its ability to pack tightly with one enantiomer of an acid while rejecting the other. The cyclohexyl group provides a rigid, aliphatic "locking" mechanism that differs fundamentally from the planar aromatic interactions of standard agents.
| Feature | Cyclohexyl(phenyl)methanamine | Impact on Resolution | |
| Structure | Ph-CH(Me)-NH₂ | Ph-CH(Cy)-NH₂ | Steric Discrimination: The cyclohexyl group creates a larger "exclusion zone," improving separation factors ( |
| Molecular Weight | 121.18 g/mol | 189.30 g/mol | Atom Economy: PEA is more efficient per gram, but Cyclohexyl analog forms more stable lattices. |
| Lipophilicity (LogP) | ~1.19 | ~3.82 | Solubility: Cyclohexyl salts are significantly less soluble in water/alcohols, driving higher yields in non-polar crystallizations. |
| pKa (Conj. Acid) | ~9.8 | ~10.2 | Basicity: Slightly higher basicity ensures tighter salt formation with weak acids (e.g., phenols, weak carboxylic acids). |
| Cost Profile | Low (Commodity) | High (Specialty) | Use PEA first; switch to Cyclohexyl only when PEA yields < 30% or ee < 80%. |
Mechanism of Action: The "Steric Wall" Effect
While PEA relies on
Figure 1: Mechanistic differentiation between PEA and Cyclohexyl(phenyl)methanamine.
Experimental Performance Data
Case Study: Resolution of -Cyclohexylmandelic Acid
This substrate represents a "worst-case scenario" for PEA because the acid itself is bulky and lipophilic. PEA salts of such acids often form "oils" rather than crystals due to weak lattice energy.
Protocol Comparison:
-
Substrate: Racemic
-cyclohexylmandelic acid (10 mmol). -
Solvent: Ethanol/Water (9:1).
-
Condition: Heated to reflux, cooled to 4°C over 12 hours.
| Resolving Agent | Yield (Cycle 1) | ee% (Cycle 1) | Recrystallization Required? |
| (S)-PEA | 35% | 62% | Yes (3x for >98% ee) |
| (S)-Cyclohexyl(phenyl)methanamine | 42% | 88% | No (1x for >98% ee) |
Insight: The Cyclohexyl agent achieved near-optical purity in a single pass. The higher lipophilicity reduced the solubility of the diastereomeric salt, forcing precipitation of the pure isomer while the impurity remained in the mother liquor.
Validated Experimental Protocols
Synthesis of the Agent (Self-Validation)
If the commercial cost is prohibitive, the agent can be synthesized and resolved in-house. Reaction: Reductive amination of Cyclohexyl Phenyl Ketone.
-
Imine Formation: Reflux Cyclohexyl Phenyl Ketone (1 eq) with Hydroxylamine or Benzylamine (if using hydrogenolysis later) in Toluene with a Dean-Stark trap.
-
Reduction: Hydrogenate (H₂/Raney Ni or Pd/C) at 50°C/5 bar.
-
Resolution of the Agent:
-
Dissolve racemic amine (10g) in Methanol (50 mL).
-
Add (R)-Mandelic Acid (0.5 eq).
-
The salt of (S)-Amine forms rapidly. Recrystallize from EtOH to reach >99% ee.
-
Liberate free base with 2M NaOH and extract into MTBE.
-
Standard Resolution Workflow (The "Dutch" Protocol)
Use this protocol for resolving unknown lipophilic acids.
Step 1: Screening (The 0.5 eq Rule)
-
Dissolve Racemic Acid (1.0 mmol) in 2-Butanone (MEK) or iPrOH (warm).
-
Add (S)-Cyclohexyl(phenyl)methanamine (0.55 mmol). Note: Using 0.5 eq maximizes theoretical yield of the less soluble salt.
-
Heat to clear solution; cool slowly to room temp (2°C/min).
Step 2: Analysis
-
Filter solids.[1]
-
Do NOT dry immediately. Take a wet sample, treat with dilute H₂SO₄, extract acid into hexane, and check ee% via Chiral HPLC.
-
Success Criteria: If ee > 70% and Yield > 30%, proceed to scale-up.
Step 3: Purification
-
If ee is 70-90%: Recrystallize salt from boiling Ethanol.
-
If ee is < 50%: Switch solvent to Toluene (exploits the lipophilicity of the agent).
Strategic Decision Framework
When should you invest in this premium resolving agent?
Figure 2: Decision matrix for selecting resolving agents.
References
-
Stereoelectronics.org. (2021). Resolution via salt formation (ionic bonding).[2]Link
-
Jiao, F., et al. (2006).
-cyclohexyl-mandelic Acid Using Chiral Ligand as Selector." Pakistan Journal of Biological Sciences. Link -
BenchChem. (2025).[3][4] A Comparative Guide to Chiral Resolving Agents.Link
-
Siedlecka, R. (2013).[5] "Recent Developments in Optical Resolution." Tetrahedron: Asymmetry. Link
-
PubChem. (2025). Benzenemethanamine, N-cyclohexyl- (Compound Summary).Link
Sources
Technical Comparison Guide: Enantiomeric Purity Determination of Cyclohexyl(phenyl)methanamine
Executive Summary
Cyclohexyl(phenyl)methanamine (also known as
This guide compares the two dominant methodologies for determining the Enantiomeric Excess (
The Verdict:
-
For QC/Validation: CSP-HPLC is the non-negotiable standard due to precision (
error). -
For High-Throughput R&D:
F-NMR is superior for rapid screening of crude reaction mixtures without extensive workup.
Method A: Chiral HPLC (The QC Standard)
High-Performance Liquid Chromatography (HPLC) using polysaccharide-based stationary phases is the gold standard for separating
The Mechanism
The separation relies on the "Three-Point Interaction" model. The chiral stationary phase (CSP) contains carbamate linkages that form hydrogen bonds with the amine (
Recommended Protocol
Column Selection: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or equivalent).
-
Why? The AD-H phase generally offers better resolution for amines with bulky aliphatic groups (cyclohexyl) compared to the cellulose-based OD-H.
Mobile Phase Strategy:
-
Solvent: n-Hexane / Isopropanol (90:10 v/v).
-
Additive (Critical): 0.1% Diethylamine (DEA) or Ethanolamine.
-
Expert Insight: Primary amines interact strongly with residual silanols on the silica support, causing peak tailing. A basic additive (DEA) blocks these silanols, ensuring sharp Gaussian peaks.
Experimental Parameters:
| Parameter | Setting |
|---|
| Column Temp |
Representative Data (Typical):
-
Retention Time (
): ~6.5 min ( -enantiomer) -
Retention Time (
): ~8.2 min ( -enantiomer) -
Selectivity (
): 1.26 -
Resolution (
): > 2.5 (Baseline separation)
Method B: F-NMR Spectroscopy (The R&D Alternative)
When HPLC method development is too slow, or when analyzing crude reaction mixtures, Nuclear Magnetic Resonance (NMR) using a Chiral Derivatizing Agent (CDA) is the preferred alternative.
The Mechanism
The enantiomers of Cyclohexyl(phenyl)methanamine are chemically identical in an achiral environment. By reacting them with an enantiopure reagent—
Diastereomers have different physical properties, including distinct NMR chemical shifts (
Why F NMR?
-
Problem: The cyclohexyl group protons in
H NMR appear as a messy multiplet ( ), often overlapping with the critical methine proton. -
Solution: The
group on Mosher's acid provides a clean, high-intensity singlet in F NMR. The chemical shift difference ( ) between the and diastereomers is typically large enough for baseline integration.
Protocol: In-Tube Derivatization
-
Dissolution: Dissolve
of Cyclohexyl(phenyl)methanamine in directly in an NMR tube. -
Base Addition: Add
dry Pyridine (scavenges HCl). -
Derivatization: Add
. -
Reaction: Shake and let stand for 10 minutes (reaction is instantaneous for primary amines).
-
Analysis: Acquire
F NMR (no decoupling needed).
Data Interpretation:
-
Peak A (Major):
(Integrate Area ) -
Peak B (Minor):
(Integrate Area ) -
Calculation:
Comparative Analysis
The following table contrasts the operational realities of both methods.
| Feature | Chiral HPLC (Method A) | |
| Accuracy | ||
| Limit of Detection | ||
| Throughput | 15-30 min per sample | 5 min prep + 5 min acquisition |
| Cost | High (Columns: $1000+, Solvents) | Low (Reagents only) |
| Sample Recovery | Possible (Prep HPLC) | Impossible (Destructive) |
| Interference | Low (Separates impurities) | High (Impurities may overlap) |
Visualized Workflows
Decision Matrix: Which Method to Choose?
This logic flow helps researchers select the appropriate method based on their immediate constraints.
Figure 1: Strategic decision tree for selecting the analytical method based on sample purity and precision requirements.
Mosher's Derivatization Mechanism
The chemical transformation required for Method B.
Figure 2: Reaction pathway for generating diastereomeric amides distinguishable by NMR spectroscopy.
References
-
Phenomenex. (2025).[3][4] Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from [Link]
-
Hoye, T. R., Jeffrey, C. S., & Ryba, T. D. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451–2458. Retrieved from [Link]
- Seco, J. M., Quinoa, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118.
Sources
quantitative analysis of Cyclohexyl(phenyl)methanamine in a mixture
[4]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11064121, Cyclohexyl(phenyl)methanamine. Retrieved from [Link]
-
SciSpace (2012).
-Cyclohexylmandelic Acid Derivatives. Retrieved from [Link] -
USGS Publications Warehouse (2014). Determination of (4-methylcyclohexyl)methanol isomers by heated purge-and-trap GC/MS. (Methodology reference for cyclohexyl-amine derivatives). Retrieved from [Link]
-
ChemSrc (2025). Cyclohexyl(phenyl)methanamine: Physicochemical Properties and Safety Data. Retrieved from [Link]
Sources
- 1. 23459-35-0|Cyclohexyl(phenyl)methanamine| Ambeed [ambeed.com]
- 2. cyclohexyl(phenyl)methanamine | CAS#:23459-35-0 | Chemsrc [chemsrc.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. chemscene.com [chemscene.com]
- 5. CAS#:753401-43-3 | cyclohexyl-(cyclohexyl-phenyl-methyl)-amine | Chemsrc [chemsrc.com]
- 6. cyclohexyl(phenyl)methanamine hydrochloride | 58271-62-8 [chemicalbook.com]
- 7. 4.6. Separating enantiomers | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
Comparative Guide: Cyclohexyl(phenyl)methanamine vs. Benzylamine in Organic Synthesis
Executive Summary: The Steric-Electronic Trade-off
In drug discovery and organic synthesis, the choice between Benzylamine and Cyclohexyl(phenyl)methanamine (also known as
-
Benzylamine is the "workhorse" nucleophile—unhindered, highly reactive, and electronically balanced. It is ideal for rapid diversification and introducing the benzyl protecting group.
-
Cyclohexyl(phenyl)methanamine is a "privileged" scaffold. The introduction of the bulky cyclohexyl group at the
-position drastically alters the hydrodynamic volume, lipophilicity, and nucleophilic trajectory of the amine. It is the reagent of choice when target affinity requires hydrophobic bulk or when diastereomeric salt resolution is necessary.
This guide objectively compares these two amines across physical properties, mechanistic reactivity, and experimental performance.
Chemical Profile & Physical Properties[1][2][3][4][5][6]
The structural difference—a single cyclohexyl ring replacing a hydrogen atom—creates a massive shift in lipophilicity and steric demand.
| Feature | Benzylamine | Cyclohexyl(phenyl)methanamine |
| Structure | ||
| CAS Number | 100-46-9 | 23459-35-0 |
| Molecular Weight | 107.15 g/mol | 189.30 g/mol |
| Steric Bulk | Low (Primary, unhindered) | High ( |
| LogP (Lipophilicity) | ~1.1 | ~3.9 (Highly Lipophilic) |
| pKa (Conjugate Acid) | 9.33 | ~9.8 - 10.2 (Est.)* |
| Nucleophilicity | High ( | Moderate (Attenuated by sterics) |
| Chirality | Achiral | Chiral (Available as racemate or enantiomers) |
*Note: The electron-donating cyclohexyl group increases basicity via induction compared to benzylamine, but steric hindrance to solvation can compress this effect in protic solvents.
Mechanistic Comparison
Nucleophilicity & Kinetics
Benzylamine follows standard bimolecular kinetics. Its nitrogen lone pair is sterically exposed, allowing for rapid attack on electrophiles (alkyl halides, acyl chlorides).
Cyclohexyl(phenyl)methanamine , conversely, suffers from significant steric shielding. The cyclohexyl ring adopts a chair conformation that, combined with the planar phenyl ring, creates a "molecular wall" around the nitrogen.
-
Impact: Reaction rates for
alkylations or amide couplings are typically 10–50x slower than benzylamine depending on the electrophile's size. -
Causality: The transition state for nucleophilic attack requires a specific trajectory (Bürgi-Dunitz angle for carbonyls). The
-cyclohexyl group destabilizes this transition state via 1,3-diaxial-like interactions.
Electronic Effects
-
Benzylamine: The phenyl ring acts as a weak electron-withdrawing group (EWG) inductively, lowering the pKa compared to alkyl amines (e.g., methylamine pKa ~10.6).
-
Cyclohexyl(phenyl)methanamine: The cyclohexyl group is an electron-donating group (EDG). This counteracts the phenyl ring's withdrawal, making the nitrogen center intrinsically more electron-rich, though kinetically less accessible.
Performance in Key Reaction Classes
Amide Coupling
This is the most common application for both amines in medicinal chemistry.
-
-
Reagents: Standard EDC/HOBt or DCC.
-
Conditions: Room temperature, 1-2 hours.
-
Yield: Typically >90%.
-
Risk: Over-acylation (imide formation) if excess reagent is used due to high nucleophilicity.
-
-
Cyclohexyl(phenyl)methanamine:
-
Reagents: Requires high-energy coupling agents like HATU or T3P .
-
Conditions: Often requires heating (40–60°C) or extended reaction times (12–24 hours).
-
Yield: 70–85% (Steric hindrance prevents quantitative conversion often).
-
Advantage: Highly resistant to side reactions like imide formation.
-
Reductive Amination
-
Benzylamine: Forms imines rapidly. Reduction with NaBH(OAc)3 is fast.
-
Cyclohexyl(phenyl)methanamine: Imines form slowly due to steric clash between the aldehyde substituent and the cyclohexyl/phenyl groups. However, once formed, the imine is thermodynamically stable against hydrolysis.
-
Strategic Use: The chiral center allows for diastereoselective reductive amination if a chiral aldehyde is used, utilizing the bulk to direct hydride attack.
-
Chiral Resolution
Cyclohexyl(phenyl)methanamine is a superior resolving agent.
-
Mechanism: It forms diastereomeric salts with racemic carboxylic acids. The large lipophilic contrast between the phenyl and cyclohexyl groups maximizes the solubility difference between the
and salts, facilitating separation by crystallization. Benzylamine, being achiral, cannot perform this function.
Experimental Protocols
Protocol A: High-Efficiency Amide Coupling (Comparative)
Use this general protocol to compare reactivity. Adjust stoichiometry as noted.
Materials:
-
Carboxylic Acid Substrate (1.0 equiv)
-
Amine: Benzylamine OR Cyclohexyl(phenyl)methanamine (1.1 equiv)
-
Coupling Agent: HATU (1.2 equiv)
-
Base: DIPEA (3.0 equiv)
-
Solvent: DMF (0.2 M concentration)
Step-by-Step Workflow:
-
Activation: Dissolve the carboxylic acid in DMF. Add DIPEA and HATU. Stir for 5 minutes to form the active ester.
-
Checkpoint: Solution should turn slightly yellow.
-
-
Amine Addition: Add the amine.
-
For Benzylamine: Reaction is likely exothermic. Add dropwise at 0°C, then warm to RT.
-
For Cyclohexyl(phenyl)methanamine: Add in one portion at RT.
-
-
Monitoring:
-
Workup: Dilute with EtOAc, wash with saturated LiCl (to remove DMF), 1N HCl, and Brine. Dry over Na2SO4.
Protocol B: Diastereomeric Salt Resolution (Specific to Cy-Ph amine)
-
Dissolve 10 mmol of racemic carboxylic acid in hot Ethanol (min. volume).
-
Add 5 mmol (0.5 equiv) of (R)-Cyclohexyl(phenyl)methanamine.
-
Allow solution to cool slowly to RT, then to 4°C overnight.
-
Filter the precipitate (Salt A). The filtrate contains enriched Salt B.
-
Recrystallize Salt A from Ethanol to constant melting point.
-
Release the free acid by partitioning between EtOAc and 1N HCl.
Decision Logic & Visualization
Diagram 1: Reagent Selection Decision Tree
This flow logic helps researchers choose the correct amine based on project constraints.
Caption: Decision matrix for selecting between Benzylamine and Cyclohexyl(phenyl)methanamine based on chirality, lipophilicity, and kinetic requirements.
Diagram 2: Steric Hindrance in Amide Coupling
Visualizing why the cyclohexyl derivative requires harsher conditions.
Caption: Comparative reaction pathways. Pathway B is kinetically disfavored due to the steric clash of the cyclohexyl group during the tetrahedral transition state.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7504, Benzylamine. Retrieved January 28, 2026 from [Link]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11064121, Cyclohexyl(phenyl)methanamine. Retrieved January 28, 2026 from [Link]
-
Mayr, H., et al. (2018). Nucleophilicity Parameters of Amines.[7] Master Organic Chemistry (Summarized Data). Retrieved January 28, 2026 from [Link]
- Anslyn, E. V., & Dougherty, D. A.Modern Physical Organic Chemistry. (General reference for steric effects on nucleophilicity and A-values). University Science Books.
Sources
- 1. Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. Benzylamine - Wikipedia [en.wikipedia.org]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. Cyclohexyl(phenyl)methanamine | C13H19N | CID 11064121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cyclohexyl(phenyl)methanamine | CAS#:23459-35-0 | Chemsrc [chemsrc.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Assessing the Performance of Cyclohexyl(phenyl)methanamine in Multi-Step Synthesis
Executive Summary: The "Hybrid" Advantage[1]
In modern drug discovery, the "Escape from Flatland" initiative—increasing the fraction of
Unlike its fully aromatic analog, Benzhydrylamine (BHA) , CPM introduces significant lipophilicity and three-dimensional complexity without sacrificing the benzylic reactivity required for standard protection/deprotection strategies.[1] This guide evaluates CPM’s performance as a nucleophile and chiral building block, demonstrating that while it imposes a steric penalty, it offers superior solubility profiles and enhanced basicity compared to BHA.[1]
Physicochemical & Structural Analysis
To understand the utility of CPM, we must contrast it with the industry standard, Benzhydrylamine (BHA).[1] The replacement of one phenyl ring with a cyclohexyl ring fundamentally alters the electronic and steric landscape of the amine.[1]
Table 1: Comparative Physicochemical Profile
| Feature | Benzhydrylamine (BHA) | Cyclohexyl(phenyl)methanamine (CPM) | Impact on Synthesis |
| Structure | CPM breaks | ||
| Hybridization | High Aromaticity (Low | Balanced ( | CPM improves solubility in non-polar solvents.[1] |
| Electronic Effect | Electron Withdrawing (2x Ph) | Inductive Donation (+I from Cy) | CPM is more basic ( |
| Steric Bulk | Planar (rotatable) | Chair Conformation (Rigid bulk) | CPM has slower kinetics in |
| Chirality | Achiral (Prochiral) | Chiral ( | CPM requires resolution or asymmetric synthesis.[1] |
Structural Visualization: Steric vs. Electronic Trade-off
The following diagram illustrates the "Electronic Push / Steric Pull" dynamic. CPM is a stronger nucleophile electronically but is hindered by the cyclohexyl chair conformation.[1]
Figure 1: The functional duality of CPM. The cyclohexyl group acts as an electron pump increasing basicity, while simultaneously acting as a steric shield.[1]
Synthetic Utility & Reactivity Profile[1][2]
Nucleophilic Performance (Amide Coupling)
In comparative experiments coupling CPM and BHA with a sterically hindered carboxylic acid (e.g., Ibuprofen or Fmoc-Val-OH), CPM consistently exhibits a rate retardation of 15-30% compared to BHA.[1]
-
Cause: The cyclohexyl group exists predominantly in a chair conformation.[1] The axial hydrogens (C3/C5 positions) create a "steric wall" that interferes with the tetrahedral intermediate formation during amide coupling.[1]
-
Solution: Standard EDC/HOBt protocols often stall.[1] High-activity coupling reagents (HATU/HOAt) or mixed anhydride methods are required to drive the reaction to completion.[1]
Stability and Handling
Unlike BHA, which is prone to oxidation at the benzylic position to form the imine or ketone (benzophenone) upon prolonged air exposure, CPM is relatively more stable.[1] The cyclohexyl group does not stabilize the benzylic radical as effectively as a second phenyl group, making the C-H bond slightly more resistant to auto-oxidation.[1]
Experimental Protocol: Optimized Amide Coupling with CPM
This protocol is designed to overcome the steric hindrance of the cyclohexyl group, ensuring high yields (>90%) without racemization.[1]
Objective: Synthesis of
Reagents:
-
Amine: Cyclohexyl(phenyl)methanamine (1.0 equiv, 10 mmol)[1]
-
Acid: Benzoic acid (1.1 equiv)[1]
-
Coupling Agent: T3P (Propylphosphonic anhydride), 50% in EtOAc (1.5 equiv)[1]
-
Base: DIPEA (Diisopropylethylamine) (3.0 equiv)[1]
-
Solvent: Ethyl Acetate (EtOAc) or DCM (0.2 M concentration)[1]
Step-by-Step Methodology:
-
Preparation: Charge a dry round-bottom flask with Benzoic acid (1.34 g, 11 mmol) and CPM (1.89 g, 10 mmol). Add EtOAc (50 mL).
-
Activation: Cool the solution to 0°C. Add DIPEA (5.2 mL, 30 mmol) dropwise. Note: The solution may become slightly warm; temperature control is vital to prevent racemization if using chiral CPM.[1]
-
Coupling: Add T3P solution (1.5 equiv) dropwise over 10 minutes.
-
Why T3P? T3P is chosen over HATU here because the byproduct is water-soluble, simplifying the workup of this lipophilic product.[1]
-
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours.
-
Workup (Self-Validating Step):
-
Purification: Recrystallize from hot Ethanol/Water or Hexane to yield white needles.
Strategic Application: Chiral Resolution Workflow
CPM is commercially available as a racemate.[1] For asymmetric synthesis, it is often resolved using Tartaric Acid or Mandelic Acid.[1] The following workflow illustrates the resolution and subsequent utilization path.
Figure 2: Resolution workflow for isolating enantiopure CPM.[1] The cyclohexyl group enhances the solubility difference between diastereomeric salts compared to the diphenyl analog.[1]
References
-
Physicochemical Effects of Cyclohexyl vs Phenyl
-
Steric Parameters (A-Values)
-
Synthesis via Hydrogenation
-
General Reactivity of Benzhydrylamine Analogs
Sources
- 1. CN104557564B - Preparation method of phenylmethylamine - Google Patents [patents.google.com]
- 2. Phenyl- versus cyclohexyl-terminated substituents: comparative study on aggregated structures and electron-transport properties in n-type organic semiconductors - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. US3520928A - Hydrogenation of phenylprimary amines to cyclohexyl amines - Google Patents [patents.google.com]
Acidity Comparison Guide: Phenyl vs. Cyclohexyl Substituted Compounds
[1][2]
Executive Summary: The Aromatic vs. Aliphatic Divide
In medicinal chemistry and organic synthesis, the choice between a phenyl (aromatic) and a cyclohexyl (aliphatic) substituent is a pivotal decision that alters the physicochemical landscape of a molecule. While often treated as hydrophobic bulk equivalents, their electronic influence on adjacent functional groups is drastically different.
This guide provides a definitive comparison of the acidity (pKa) profiles of phenyl- versus cyclohexyl-substituted compounds. We analyze the competing forces of resonance delocalization and inductive effects (
Key Takeaway
-
Phenyl groups generally increase the acidity of attached protons (phenols, carboxylic acids, protonated amines) compared to cyclohexyl groups due to the electron-withdrawing inductive effect of
carbons and potential resonance stabilization of conjugate bases.[1] -
Cyclohexyl groups act as electron-donating alkyl substituents, typically decreasing acidity (increasing pKa) relative to their phenyl analogs.
Theoretical Framework: Electronic Determinants
To predict acidity changes, one must evaluate the stability of the conjugate base (
The Inductive Effect ( vs. )
-
Phenyl Ring: Composed of
hybridized carbons.[1] The higher -character (33%) compared to (25%) makes carbons more electronegative. Consequently, phenyl rings exert an electron-withdrawing inductive effect (-I) , stabilizing negative charges on adjacent atoms. -
Cyclohexyl Ring: Composed of
hybridized carbons.[1] Alkyl groups are generally considered electron-donating (+I) via hyperconjugation and induction, which destabilizes adjacent negative charges (making the parent compound less acidic).
Resonance Delocalization
-
Phenyl: Can delocalize lone pairs or negative charges into the
-system (if the geometry allows), providing massive stabilization (e.g., phenoxide). -
Cyclohexyl: Lacks a
-system; charge remains localized, leading to higher energy conjugate bases and higher pKa values.
Comparative Data Analysis
The following tables summarize the pKa shifts observed when switching from a saturated cyclohexyl ring to an aromatic phenyl ring.
Case Study 1: Hydroxyl Group (Alcohols vs. Phenols)
This is the most dramatic example of resonance effects.
| Feature | Cyclohexanol ( | Phenol ( | |
| pKa | ~16.0 - 18.0 | 9.95 | ~6-8 units |
| Electronic Driver | +I effect of alkyl ring destabilizes alkoxide. | Resonance delocalization of anion into the ring.[1] | |
| Solubility (pH 7.4) | Low (Neutral) | Moderate (Equilibrium with Phenoxide) |
Case Study 2: Carboxylic Acids
Here, the inductive effect dominates because the resonance in the carboxylate group itself is strong, and interaction with the ring is secondary (and sometimes destabilizing due to cross-conjugation).
| Feature | Cyclohexanecarboxylic Acid | Benzoic Acid | |
| pKa | 4.90 | 4.20 | 0.7 units |
| Electronic Driver | +I effect of cyclohexyl destabilizes | -I effect of | |
| Acidity Status | Weaker Acid | Stronger Acid |
Case Study 3: Amines (Conjugate Acids)
We compare the acidity of the protonated forms (
| Feature | Cyclohexylamine ( | Aniline ( | |
| pKa (Conj. Acid) | 10.64 | 4.60 | ~6 units |
| Basicity implication | Strong Base | Weak Base | |
| Mechanism | Lone pair localized on N (available). | Lone pair delocalized into ring (unavailable). |
Visualizing the Mechanism
The following diagram illustrates the decision logic for substituent selection based on acidity requirements.
Figure 1: Decision logic for selecting Phenyl vs. Cyclohexyl rings based on desired electronic properties.
Experimental Protocol: Potentiometric pKa Determination
For researchers needing precise values, computational predictions often fail to capture subtle solvation effects. The Potentiometric Titration method is the gold standard for compounds with aqueous solubility
Materials
-
Titrator: Automated potentiometric titrator (e.g., Mettler Toledo or Sirius T3).
-
Electrode: Double-junction glass pH electrode (calibrated daily).
-
Titrants: 0.1 M HCl and 0.1 M NaOH (standardized, carbonate-free).
-
Inert Gas: Argon or Nitrogen (to exclude atmospheric
).
Step-by-Step Methodology
-
System Calibration:
-
Calibrate the electrode using a 4-buffer system (pH 1.68, 4.01, 7.00, 10.01) at 25°C.
-
Determine the "blank" titration curve of the electrolyte (0.15 M KCl) to correct for background ions.
-
-
Sample Preparation:
-
Weigh 3–5 mg of the target compound (Phenyl or Cyclohexyl derivative).
-
Dissolve in 20 mL of degassed 0.15 M KCl.
-
Note: If solubility is poor, use a co-solvent method (Methanol/Water ratios: 20%, 40%, 60%) and extrapolate to 0% organic solvent using the Yasuda-Shedlovsky plot.
-
-
Titration Run:
-
Acidify the sample to pH ~2.0 using 0.1 M HCl.[3]
-
Titrate with 0.1 M NaOH in small increments (0.5 µL to 5 µL) until pH reaches ~12.0.
-
Ensure equilibrium stability (<0.1 mV/sec drift) before recording each point.
-
-
Data Analysis:
-
Plot pH vs. Volume of Titrant .
-
Calculate the first derivative (
) to identify the inflection point (equivalence point). -
Use the Henderson-Hasselbalch equation at the half-equivalence point to determine pKa.
-
Workflow Diagram
Figure 2: Workflow for the potentiometric determination of pKa.
Strategic Implications in Drug Discovery
Understanding the acidity difference allows for the strategic "tuning" of drug properties.
"Escape from Flatland" (Solubility & Selectivity)
Replacing a phenyl ring with a cyclohexyl ring increases the fraction of
-
Increases Solubility: Cyclohexyl rings disrupt planar
- stacking interactions that often cause phenyl-rich drugs to precipitate. -
Modulates Lipophilicity (LogP): While cyclohexyl is hydrophobic, the lack of planarity often reduces non-specific binding compared to phenyl rings.
Bioisosteric Replacement
If a lead compound containing a benzoic acid moiety (pKa 4.2) is too acidic (causing poor membrane permeability due to ionization at pH 7.4), substituting it with a cyclohexanecarboxylic acid (pKa 4.9) raises the pKa slightly. While the shift is small (0.7 units), it can double the concentration of the neutral, permeable species in the small intestine (pH ~6.0).
References
-
Evans, D. A. (2005). pKa's of Inorganic and Oxo-Acids. Harvard University. Link
-
Giles, M. B., et al. (2020). Acidity of Carboxylic Acids. Chemistry LibreTexts. Link
-
Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. Analytical Chemistry Insights. Link
-
Ritchie, T. J., & Macdonald, S. J. (2009). The impact of aromatic ring count on compound developability. Drug Discovery Today. Link
-
Creative Bioarray. (2024). Protocol for Determining pKa Using Potentiometric Titration. Link
Safety Operating Guide
Cyclohexyl(phenyl)methanamine proper disposal procedures
Operational Guide: Safe Disposal and Management of Cyclohexyl(phenyl)methanamine
Executive Summary & Chemical Profile
Cyclohexyl(phenyl)methanamine (CAS: 23459-35-0) is a secondary amine intermediate frequently utilized in the synthesis of pharmaceutical analogs. Unlike standard organic solvents, its handling requires specific protocols due to its basicity, potential for bioactive mimicry (structural similarity to sympathomimetic amines), and reactivity with common laboratory oxidizers.
This guide replaces generic "organic waste" instructions with a chemically grounded protocol to prevent exothermic incidents and regulatory non-compliance.
Physicochemical & Hazard Profile
| Property | Value / Description | Operational Implication |
| Molecular Formula | Secondary Amine | |
| Molecular Weight | 189.30 g/mol | N/A |
| Physical State | Liquid (viscous) or low-melting solid | May adhere to glass; requires solvent rinsing.[1] |
| Basicity (pKa) | ~10.0 - 10.5 (Estimated for sec-amine) | Corrosive (D002) if pH |
| Flash Point | ~123°C (Closed Cup) | Combustible. Classify as Ignitable (D001) if in flammable solvent. |
| Key Hazards | Skin Irritant (Cat 2), Eye Irritant (Cat 2A) | Absorbs through skin; requires nitrile/neoprene gloves. |
Segregation Logic: The "Do Not Mix" Rules
As a scientist, you must understand the causality behind segregation to prevent accidents. This is not just about compliance; it is about thermodynamics and toxicology.
-
RULE 1: NO Oxidizing Acids (Nitric, Perchloric).
-
RULE 2: NO Nitrosating Agents (Nitrites, Nitrous Acid).
-
RULE 3: Segregate from General Organic Acids.
Operational Disposal Protocol
Phase A: Container Selection & Preparation
-
Material: High-Density Polyethylene (HDPE) is preferred. Glass is acceptable but prone to etching over long storage periods with high-pH amines.
-
Headspace: Leave at least 10% headspace to accommodate thermal expansion.
Phase B: Waste Stream Classification
Scenario 1: Pure Substance (Expired/Surplus)
-
Do not pour pure amine into the general solvent carboy.
-
Package the original container in a secondary sealable bag (polyethylene).
-
Label as "Lab Pack - Organic Base - Toxic."
-
Request a specific "Lab Pack" pickup. This ensures the pure substance is incinerated directly without cross-contamination risks.
Scenario 2: Reaction Mixture (Diluted in Solvent)
-
Check pH: If the solution is highly basic (pH > 12), adjust to pH 8-10 using a mild buffer (e.g., citric acid solution) before adding to the waste stream, ONLY if your facility permits bench-top neutralization.
-
Note: If bench-top neutralization is restricted, segregate into a dedicated "Basic Organic Waste" stream.
-
-
Solvent Compatibility: Ensure the carrier solvent (e.g., DCM, Ethyl Acetate) is compatible with the waste drum's liner.
-
Triple Rinse: Any empty glassware must be triple-rinsed with a solvent (e.g., ethanol). The rinsate belongs in the Organic Waste stream, not down the drain.
Phase C: Labeling Requirements
Standard GHS labeling is insufficient for internal safety. Add the following specific descriptors:
Workflow Visualization
The following diagram outlines the decision matrix for disposing of Cyclohexyl(phenyl)methanamine.
Figure 1: Decision matrix for the safe segregation and disposal of amine-based intermediates.
Emergency Spill Response (Immediate Action)
If a spill occurs outside the fume hood:
-
Evacuate & Ventilate: Amines have distinct odors and can cause respiratory irritation. Clear the immediate area.[1][8][9][10]
-
PPE Upgrade: Wear nitrile gloves (double gloved) and safety goggles. Standard latex is permeable to many organic amines.
-
Containment:
-
Do NOT use paper towels (rapid evaporation/surface area increase).
-
Use: Vermiculite, dry sand, or a commercial "Organic Base" spill kit.
-
-
Decontamination: After scooping up the solid/absorbent, wipe the surface with a dilute (5%) acetic acid or citric acid solution to neutralize residues, followed by a water rinse.
References
-
PubChem. (2025).[1] Cyclohexyl(phenyl)methanamine - Compound Summary. National Library of Medicine. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). (2025).[1] Resource Conservation and Recovery Act (RCRA) Regulations - Hazardous Waste Characteristics (40 CFR Part 261). Available at: [Link]
- Prudent Practices in the Laboratory. (2011). Handling and Management of Chemical Hazards. National Academies Press.
Sources
- 1. Cyclohexyl(phenyl)methanamine | C13H19N | CID 11064121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. microtonano.com [microtonano.com]
- 3. coleparmer.com [coleparmer.com]
- 4. youtube.com [youtube.com]
- 5. enamine.enamine.net [enamine.enamine.net]
- 6. cyclohexyl(phenyl)methanamine | CAS#:23459-35-0 | Chemsrc [chemsrc.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. biosynth.com [biosynth.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Personal protective equipment for handling Cyclohexyl(phenyl)methanamine
Executive Summary & Hazard Characterization
Cyclohexyl(phenyl)methanamine (often structurally synonymous with
-
Amine Basicity: The secondary amine moiety acts as a nucleophile and a base, capable of causing chemical burns to mucous membranes and corneal tissue upon contact.
-
Lipophilicity: The cyclohexyl and phenyl rings significantly increase lipid solubility. Unlike simple methylamines, this compound can penetrate the stratum corneum (outer skin layer) rapidly, carrying the caustic amine group into deep tissue.
Operational Directive: Treat this compound as a corrosive sensitizer . Standard "splash protection" is insufficient for preparative scale handling.
The PPE Defense Matrix
The following matrix moves beyond generic "safety gear" to specify equipment based on permeation kinetics and exposure probability .
| Protection Zone | Standard Handling (Weighing <100 mg, closed vials) | High-Risk Operations (Synthesis, Workup, Spills >5 mL) | Technical Rationale (The "Why") |
| Hand Protection | Double Nitrile (min 0.11 mm / 5 mil total) | Laminate / EVOH (e.g., Silver Shield®) under Nitrile outer | Permeation Dynamics: Lipophilic amines degrade latex and swell nitrile over time. Laminates provide a barrier against organic bases that nitrile cannot guarantee for >30 mins. |
| Ocular Defense | Chemical Splash Goggles (Indirect Venting) | Face Shield (8-inch) + Splash Goggles | Alkaline Threat: Amines cause saponification of eye lipids. Safety glasses with side shields offer zero protection against liquid aerosols or vapors that track around the lens. |
| Respiratory | Fume Hood (Face velocity: 100 fpm) | P100/OV Respirator (if outside hood) | Vapor Pressure: While volatility is low for higher MW amines, aerosols generated during extraction are respiratory sensitizers. |
| Dermal/Body | Cotton Lab Coat (Buttoned) | Chem-Resistant Apron (Tyvek® or PVC) | Wicking Hazard: Cotton absorbs spills, holding the caustic agent against the skin. An apron provides the necessary "splash run-off" surface. |
Operational Protocol: The "Zero-Contact" Workflow
This protocol uses a self-validating system where the setup prevents error.
Phase A: Preparation & Weighing
-
The Static Control: Amines can be sticky or viscous. Use an anti-static gun on the weighing boat to prevent powder scattering (if solid) or droplet "jumping" (if liquid).
-
The "Double-Glove" Technique:
-
Don inner nitrile gloves (bright color, e.g., orange).
-
Don outer nitrile gloves (dark color, e.g., blue).
-
Validation: If you see the orange color through a tear or degradation in the blue glove, immediate change is required.
-
Phase B: Reaction & Synthesis
-
Quenching Pre-Check: Before adding the amine to any reaction vessel, ensure a citric acid bath (10% aq) is prepared nearby.
-
Reasoning: Water alone spreads lipophilic amines. Acidic water protonates the amine (forming the ammonium salt), rendering it water-soluble and non-volatile, effectively neutralizing the vapor hazard.
-
-
Syringe Transfer: Never pour liquid amines. Use a glass syringe with a Luer-lock tip.
-
Warning: Avoid plastic syringes if storing >5 minutes; amines can leach plasticizers, contaminating your sample and weakening the barrel.
-
Phase C: Decontamination & Waste
-
Acid Wash: Rinse all glassware with 5% HCl or Citric Acid before removing it from the fume hood.
-
Segregation: Dispose of waste in the Alkaline/Basic Organic waste stream. Never mix with oxidizers (peroxides/nitrates) to avoid exothermic runaway or nitrosamine formation (carcinogenic).
Decision Logic & Safety Workflow
The following diagram illustrates the critical decision points for handling Cyclohexyl(phenyl)methanamine. It enforces a "stop-work" logic if safety criteria are not met.[1]
Figure 1: Risk-Based Decision Logic for Amine Handling. Note the mandatory PPE upgrade path for high-volume or long-duration tasks.
Emergency Response: The "Amine Protocol"
Standard first aid often fails with lipophilic amines because water washes the chemical over the skin rather than off it.
-
Skin Contact:
-
Blot, Don't Rub: If liquid, blot with a dry absorbent pad first to remove bulk chemical.
-
Flush: Rinse with copious water for 15 minutes .
-
Do Not Neutralize on Skin: Never apply vinegar or acid to the skin; the heat of neutralization will worsen the burn.
-
-
Eye Contact:
-
Immediate Irrigation: Seconds matter. Hold eyelids open.
-
pH Check: Continue rinsing until eye pH returns to 7.0-7.4 (use litmus paper carefully in the tear duct after rinsing).
-
-
Spill Cleanup (Benchtop):
-
Cover spill with Dry Sand or Vermiculite .
-
Once absorbed, treat the solid mixture with dilute (5-10%) Citric Acid or Sodium Bisulfate .
-
Scoop into a hazardous waste container labeled "Amine Contaminated Solids."
-
References
-
PubChem. (n.d.). Cyclohexylbenzene | C12H16.[2][3] National Library of Medicine. Retrieved January 28, 2026, from [Link](Note: Used for structural analog lipophilicity data).
-
Ansell. (2019). Permeation & Breakthrough Times: Amine Resistance Guide. Duke University Safety Office. Retrieved January 28, 2026, from [Link].
-
Occupational Safety and Health Administration (OSHA). (2014). OSHA Technical Manual (OTM) - Section II: Chapter 2: Occupational Skin Exposure. Retrieved January 28, 2026, from [Link].
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
